Chemerin-9 (149-157) (TFA)
Description
BenchChem offers high-quality Chemerin-9 (149-157) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chemerin-9 (149-157) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H66N10O13.C2HF3O2/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36;3-2(4,5)1(6)7/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77);(H,6,7)/t32-,38-,39-,40-,41-,42-,43-,44-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXASNPXNWDDIGQ-CPIFIIIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H67F3N10O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1177.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Chemerin-9 (149-157) (TFA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemerin-9 (also known as C-9), the nonapeptide YFPGQFAFS corresponding to the C-terminal residues 149-157 of the active chemerin protein, is a potent and well-characterized agonist for the G protein-coupled receptor, chemokine-like receptor 1 (CMKLR1, or ChemR23).[1][2] This peptide mimics the biological activity of the full-length chemerin protein and is a valuable tool for investigating the physiological and pathophysiological roles of the chemerin/CMKLR1 signaling axis.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of Chemerin-9, detailing its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these functions.
Receptor Interaction and Specificity
Chemerin-9 primarily exerts its biological effects through interaction with two G protein-coupled receptors (GPCRs): CMKLR1 and G protein-coupled receptor 1 (GPR1).[3][5]
-
CMKLR1 (ChemR23): This is the most well-characterized receptor for chemerin and its derivatives. Chemerin-9 acts as a full agonist at CMKLR1, initiating a cascade of intracellular signaling events.[6][7] The binding of Chemerin-9 to CMKLR1 involves hydrophobic and polar interactions within the receptor's binding pocket.[4]
-
GPR1: Chemerin-9 also binds to and activates GPR1, another GPCR that shares significant sequence homology with CMKLR1.[3][5] The binding affinity of Chemerin-9 for GPR1 is in the nanomolar range.[2]
-
CCRL2: While the full-length chemerin protein can bind to the chemokine (C-C motif) receptor-like 2 (CCRL2), this receptor is not believed to couple to G proteins or induce downstream signaling upon ligand binding.[3]
Quantitative Data: Receptor Binding and Potency
The following tables summarize the quantitative data for Chemerin-9's interaction with its primary receptors.
Table 1: Binding Affinity of Chemerin-9
| Receptor | Cell Line | Radioligand | Kd (nM) | Reference(s) |
| GPR1 | Transfected Cells | 125I-chem149–157 | ~5.3 | [2] |
Table 2: Functional Potency of Chemerin-9
| Assay | Receptor | Cell Line | EC50 / pEC50 | Reference(s) |
| CMKLR1 Activation | CMKLR1 | CHO cells | EC50 = 7.1 nM | [7] |
| β-arrestin Recruitment | GPR1 | HEK293T | pEC50 = 8.65 ± 0.14 | [8] |
| β-arrestin Recruitment | GPR1 | - | pD2 = 8.09 ± 0.16 | [9] |
| CMKLR1 Activation | CMKLR1 | Mouse | EC50 = 42 nM |
Intracellular Signaling Pathways
Activation of CMKLR1 and GPR1 by Chemerin-9 initiates signaling through heterotrimeric G proteins of the Gi/o family.[7][10] This leads to a variety of downstream effects, as depicted in the signaling pathway diagram below.
Gi/o-Mediated Signaling
Caption: Chemerin-9 Signaling Pathways via CMKLR1/GPR1.
The primary signaling events initiated by Chemerin-9 binding to CMKLR1/GPR1 are:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]
-
Activation of Phospholipase C (PLC): The Gβγ subunit activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][10]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[7][10]
-
Activation of PI3K/Akt and MAPK/ERK Pathways: The Gβγ subunit can also activate phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt. Downstream of these events, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated.[6]
β-Arrestin Recruitment and Receptor Internalization
Upon agonist binding, CMKLR1 and GPR1 are phosphorylated, which promotes the recruitment of β-arrestins.[10] β-arrestin binding leads to receptor desensitization and internalization, a process that can occur in a clathrin-independent manner for CMKLR1. This internalization negatively regulates receptor-mediated signaling, such as Ca²⁺ flux and ERK phosphorylation.
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of Chemerin-9.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by Chemerin-9, the release of intracellular calcium stores leads to an increase in the dye's fluorescence, which is measured over time using a fluorescence plate reader.[8]
Detailed Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 or CHO cells stably expressing CMKLR1 or GPR1) in a 96-well or 384-well black, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. Incubate the plate at 37°C for a specified time (typically 30-60 minutes).
-
Compound Preparation: Prepare a dilution series of Chemerin-9 (TFA) in an appropriate assay buffer.
-
Fluorescence Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading.
-
Agonist Addition and Signal Detection: The instrument's integrated pipettor adds the Chemerin-9 dilutions to the wells, and fluorescence is measured kinetically for a defined period (e.g., 180 seconds).
-
Data Analysis: The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline reading from the peak fluorescence. Dose-response curves are generated by plotting ΔRFU against the logarithm of the Chemerin-9 concentration to determine the EC50.
Caption: Experimental Workflow for a Calcium Mobilization Assay.
ERK Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.
Principle: Following stimulation with Chemerin-9, cell lysates are prepared and subjected to SDS-PAGE. Phosphorylated ERK (p-ERK) and total ERK are detected by specific antibodies via Western blotting. The ratio of p-ERK to total ERK indicates the extent of pathway activation.[6]
Detailed Methodology:
-
Cell Culture and Serum Starvation: Culture cells to near confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to the experiment.
-
Agonist Stimulation: Treat the serum-starved cells with various concentrations of Chemerin-9 for a specific time (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with a primary antibody for total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and plot against the Chemerin-9 concentration.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor.
Principle: Various technologies can be used, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET). In the EFC-based PathHunter assay, the receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Agonist-induced recruitment brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.[7]
Detailed Methodology (PathHunter EFC Assay):
-
Cell Culture: Use a cell line engineered to co-express the ProLink-tagged GPCR (e.g., CMKLR1-PK) and the Enzyme Acceptor-tagged β-arrestin (β-arrestin-EA). Plate the cells in a 384-well white, solid-bottom plate.
-
Compound Preparation: Prepare a serial dilution of Chemerin-9 in the appropriate assay buffer.
-
Agonist Stimulation: Add the Chemerin-9 dilutions to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Signal Detection: Add the detection reagent, which contains the substrate for the complemented enzyme.
-
Luminescence Measurement: Incubate the plate at room temperature for 60 minutes to allow for signal development, and then measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the logarithm of the Chemerin-9 concentration to generate a dose-response curve and determine the EC50.
Chemotaxis Assay (Transwell/Boyden Chamber)
This assay assesses the ability of Chemerin-9 to induce directed cell migration.
Principle: A porous membrane in a Transwell insert separates two compartments. Cells are placed in the upper chamber, and a solution containing the chemoattractant (Chemerin-9) is placed in the lower chamber. Cells migrate through the pores towards the chemoattractant gradient. The number of migrated cells is then quantified.
Detailed Methodology:
-
Cell Preparation: Culture immune cells (e.g., monocytes, macrophages, or dendritic cells) or other CMKLR1-expressing cells. Harvest the cells and resuspend them in serum-free medium at a specific density (e.g., 1 x 106 cells/mL).
-
Assay Setup: Add medium containing various concentrations of Chemerin-9 to the lower wells of a Transwell plate. Place the Transwell inserts (with an appropriate pore size, e.g., 5 µm) into the wells.
-
Cell Seeding: Add the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for migration (e.g., 2-4 hours).
-
Cell Fixation and Staining: After incubation, remove the inserts. Carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab. Fix the migrated cells on the bottom surface of the membrane with a fixative (e.g., methanol) and then stain with a dye such as crystal violet or DAPI.
-
Quantification: Count the number of stained, migrated cells in several microscopic fields for each membrane.
-
Data Analysis: Plot the average number of migrated cells against the Chemerin-9 concentration to determine the chemotactic response.
Conclusion
Chemerin-9 (149-157) is a potent and specific agonist of CMKLR1 and GPR1, activating Gi/o-mediated signaling pathways that lead to a diverse range of cellular responses, including calcium mobilization, ERK activation, and chemotaxis. Its well-defined mechanism of action and its ability to mimic the effects of endogenous chemerin make it an indispensable tool for research into the roles of the chemerin system in inflammation, metabolism, and cardiovascular function. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this important signaling pathway and for the development of novel therapeutics targeting the chemerin receptors.
References
- 1. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemerin-9 stimulates migration in rat cardiac fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 6. liverpool.ac.uk [liverpool.ac.uk]
- 7. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. timothyspringer.org [timothyspringer.org]
- 10. The Chemerin/CMKLR1 Axis Is Involved in the Recruitment of Microglia to Aβ Deposition through p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Chemerin-9 (149-157) Signaling Pathway: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chemerin-9 (C9), the C-terminal nonapeptide (Tyr-Phe-Pro-Gly-Gln-Phe-Ala-Phe-Ser) of the active chemerin protein, is a potent agonist for the G protein-coupled receptor (GPCR) CMKLR1 (ChemR23). Its signaling plays a pivotal role in a multitude of physiological and pathological processes, including immune cell trafficking, adipogenesis, glucose metabolism, and inflammation. This technical guide provides an in-depth exploration of the C9 signaling pathway, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the molecular cascades and workflows involved. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting the chemerin/CMKLR1 axis.
Introduction to Chemerin-9 and its Receptors
Chemerin is initially synthesized as an inactive precursor, pro-chemerin, which undergoes proteolytic cleavage to become fully active. The C-terminal nine amino acids, collectively known as Chemerin-9 (C9), have been identified as a stable and potent agonist that recapitulates the biological activity of the full-length protein.[1][2]
C9 primarily exerts its effects through the Chemokine-like Receptor 1 (CMKLR1) , also known as ChemR23.[2][3] CMKLR1 is a member of the Gi/o-coupled GPCR family.[4][5] In addition to CMKLR1, C9 has been shown to interact with G protein-coupled receptor 1 (GPR1) , which shares significant sequence homology with CMKLR1.[1][6] While both receptors bind C9, they can exhibit different signaling properties, including biased signaling towards β-arrestin recruitment in the case of GPR1.[1][4] A third receptor, CCRL2, binds chemerin but does not appear to initiate transmembrane signaling.[1][6]
The engagement of C9 with its receptors, predominantly CMKLR1, triggers a cascade of intracellular events that mediate its diverse biological functions, ranging from chemoattraction of immune cells to the regulation of metabolic processes.[7][8] The context-dependent nature of C9 signaling, which can elicit both pro- and anti-inflammatory responses, makes it a compelling target for therapeutic intervention in a variety of diseases.[2][3][7]
The Chemerin-9 Signaling Pathway
Upon binding to CMKLR1, Chemerin-9 induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins of the Gi/o family.[4][5] This activation initiates a cascade of downstream signaling events:
-
Gαi/o Subunit Signaling: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]
-
Gβγ Subunit Signaling: The dissociated Gβγ subunit complex activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Downstream Kinase Activation: The increase in intracellular calcium and the activation of other signaling intermediates lead to the phosphorylation and activation of key downstream kinases:
-
Extracellular signal-regulated kinases (ERK1/2): The ERK/MAPK pathway is a crucial downstream target of C9 signaling, involved in cell proliferation, differentiation, and migration.[4][9]
-
Akt (Protein Kinase B): The PI3K/Akt pathway is also activated by C9, playing a role in cell survival and metabolism.[9][10]
-
-
β-Arrestin Recruitment: Following receptor activation, β-arrestins are recruited to the receptor. This process is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways. C9 binding to GPR1 has been shown to preferentially activate β-arrestin signaling.[1][4]
The culmination of these signaling events results in various cellular responses, most notably chemotaxis , the directed migration of cells, particularly immune cells like macrophages and dendritic cells, towards the source of the chemerin signal.[7][8]
Signaling Pathway Diagram
Caption: Chemerin-9 signaling through Gi/o-coupled receptors.
Quantitative Data
The following tables summarize key quantitative data for Chemerin-9 activity.
Table 1: Receptor Binding Affinity of Chemerin-9
| Receptor | Ligand | Cell Line | Assay Type | Affinity (EC50/Kd) | Reference |
| Human CMKLR1 | TAMRA-C9 | HEK293 | NanoBRET | EC50 = 171.5 nM | [6] |
| Human GPR1 | TAMRA-C9 | HEK293 | NanoBRET | EC50 = 6 nM | [2] |
Note: Direct binding affinity values (Kd or Ki) for unlabeled Chemerin-9 are not consistently reported in the literature. EC50 values from functional assays are more common.
Table 2: Functional Potency of Chemerin-9
| Assay | Species | Cell Line/System | Potency (EC50) | Reference |
| CMKLR1 Activation | Human | CHO cells | 7.1 nM | [5][11] |
| CMKLR1 Activation | Mouse | Not Specified | 42 nM | |
| Calcium Mobilization | Human | HEK293-CMKLR1 | ~5-13 nM | [12] |
| IP-One Production | Human | Nluc-CMKLR1-eYFP | 815.0 nM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the Chemerin-9 signaling pathway.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293-CMKLR1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Probenecid (optional, to prevent dye leakage)
-
Chemerin-9 (TFA)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm and kinetic read capabilities.
Protocol:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading Solution Preparation: Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM in HBSS/HEPES buffer. Pluronic F-127 (at 0.02-0.04%) can be included to facilitate dye solubilization. Probenecid (1-2.5 mM) can be added to inhibit organic anion transporters, reducing dye leakage.
-
Cell Loading: Remove the growth medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells 2-3 times with 100 µL of HBSS/HEPES buffer to remove extracellular dye. After the final wash, leave 100 µL of buffer in each well.
-
Compound Addition and Fluorescence Reading:
-
Place the plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injection system, add 20-50 µL of Chemerin-9 at various concentrations to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity (Ex/Em = 490/525 nm) every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis: The change in fluorescence (F) is typically normalized to the baseline fluorescence (F0) as ΔF/F0. Plot the peak response against the logarithm of the Chemerin-9 concentration to determine the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a Chemerin-9 induced calcium mobilization assay.
Chemotaxis (Transwell Migration) Assay
This assay quantifies the directed migration of cells in response to a chemoattractant gradient.
Materials:
-
Cells capable of chemotaxis (e.g., THP-1 monocytes, primary macrophages)
-
Cell culture medium (e.g., RPMI-1640)
-
Chemerin-9 (TFA)
-
Transwell inserts (typically with 5 or 8 µm pore size)
-
24-well companion plates
-
Fetal Bovine Serum (FBS) as a positive control
-
Calcein-AM or similar viability stain
-
Fluorescence plate reader or fluorescence microscope.
Protocol:
-
Cell Preparation: Culture cells to a sufficient number. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1-2 x 106 cells/mL.
-
Assay Setup:
-
Add 600 µL of medium containing various concentrations of Chemerin-9 to the lower wells of the 24-well plate. Include a negative control (serum-free medium) and a positive control (medium with 10% FBS).
-
Carefully place the Transwell inserts into each well, avoiding air bubbles.
-
Add 100 µL of the cell suspension to the top chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C, 5% CO2 for a period determined by the cell type's migratory capacity (typically 2-4 hours).
-
Cell Removal: After incubation, carefully remove the Transwell inserts. Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Quantification of Migrated Cells:
-
Staining Method: Add a staining solution (e.g., Calcein-AM) to the lower wells and incubate to label the migrated cells. Read the fluorescence on a plate reader.
-
Manual Counting: Alternatively, fix and stain the membrane (e.g., with DAPI or Giemsa stain). Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis: Calculate the number of migrated cells for each condition. Plot the number of migrated cells against the Chemerin-9 concentration to generate a chemotactic curve and determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the ERK/MAPK pathway by measuring the level of phosphorylated ERK1/2.
Materials:
-
Cells expressing the receptor of interest
-
Cell culture medium
-
Serum-free medium for starvation
-
Chemerin-9 (TFA)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system.
Protocol:
-
Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-18 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the starved cells with various concentrations of Chemerin-9 for a short duration (typically 5-10 minutes) at 37°C. Include an untreated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total-ERK for each sample. Plot this ratio against the Chemerin-9 concentration.
Conclusion
Chemerin-9 is a potent and specific agonist of CMKLR1, activating a complex signaling network that is integral to immune function and metabolic regulation. The Gi/o-PLC-calcium mobilization and MAPK/ERK pathways are central to its mechanism of action. The methodologies detailed in this guide provide a robust framework for the quantitative assessment of C9 signaling and its cellular consequences. A thorough understanding of this pathway is essential for the development of novel therapeutics targeting the chemerin system for the treatment of inflammatory diseases, metabolic disorders, and cancer.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Ligand-binding and -scavenging of the chemerin receptor GPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. The Chemerin Receptor CMKLR1 Requires Full‐Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase‐Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Chemerin promotes MAPK/ERK activation to induce inflammatory factor production in rat synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Chemerin Receptor CMKLR1 Requires Full-Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase-Based Binding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Chemerin-9 (149-157) and GPR1 Receptor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemerin is a 16 kDa protein, initially secreted as an inactive precursor (pro-chemerin), that plays a significant role in inflammation, adipogenesis, and glucose metabolism.[1][2] Proteolytic cleavage at its C-terminus generates the biologically active form of the protein.[1][3] The C-terminal nonapeptide, Chemerin-9 (C9), with the sequence Tyr-Phe-Pro-Gly-Gln-Phe-Ala-Phe-Ser (YFPGQFAFS), represents the minimal sequence required for receptor activation and recapitulates many of the biological activities of the full-length protein.[4][5][6]
Chemerin and its derivatives exert their effects through three G protein-coupled receptors (GPCRs): chemokine-like receptor 1 (CMKLR1), G protein-coupled receptor 1 (GPR1), and C-C motif chemokine receptor-like 2 (CCRL2).[6][7] While CMKLR1 is considered the canonical signaling receptor, GPR1, which shares over 40% sequence identity with CMKLR1, has emerged as a distinct chemerin receptor with unique signaling properties.[4][8] This guide provides an in-depth examination of the interaction between Chemerin-9 and the GPR1 receptor, focusing on its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization.
Data Presentation: Quantitative Analysis of Chemerin-9 and GPR1 Interaction
The interaction between Chemerin-9 and GPR1 has been quantified through various binding and functional assays. The following tables summarize the key quantitative data, providing a comparative overview of binding affinities and functional potencies.
Table 1: Binding Affinity of Chemerin Peptides to GPR1
| Ligand | Assay Type | Receptor | KD / Ki (nM) | EC50 (nM) | Reference |
| 125I-Chemerin-9 | Radioligand Binding | Human GPR1 | 0.87 ± 0.23 | - | [9] |
| Chemerin-9 | Competition Binding | Human GPR1 | - | >100 | [4] |
| Tam-EG(4)-chemerin-9 | NanoBRET Binding | Human GPR1 | - | 6 | [10] |
| [L8]-chemerin-9 | NanoBRET Binding | Human GPR1 | - | 4.8 | [10] |
Note: Competition binding by Chemerin-9 against full-length 125I-chemerin showed significant competition only at high concentrations (100-300 nM), suggesting the C-terminus has a stronger contribution to GPR1 binding compared to CMKLR1.[4]
Table 2: Functional Potency and Efficacy of Chemerin-9 at GPR1
| Assay | Ligand | Efficacy (Emax) | Potency (EC50 / pD2) | Reference |
| β-Arrestin Recruitment | Chemerin | 134 ± 6% | pD2 = 9.05 ± 0.09 | [9] |
| β-Arrestin Recruitment | Chemerin-9 | 71 ± 5% (Partial Agonist) | pD2 = 8.09 ± 0.16 | [9] |
| β-Arrestin3 Recruitment (BRET) | Chemerin-9 | - | 1.9 nM | [11][12] |
| β-Arrestin3 Recruitment (BRET) | [L8]-chemerin-9 | - | 1.4 nM | [11][12] |
| G Protein Dissociation (NanoBiT) | Chemerin-9 | Lower than CMKLR1 | Similar to CMKLR1 | [5][13] |
| cAMP Inhibition | Chemerin-9 | Lower than CMKLR1 | ~10-8 M | [5] |
| Calcium Mobilization | Chemerin | Weak (~15% of CMKLR1) | - | [2][4] |
| ERK1/2 Phosphorylation | Chemerin | Weaker than CMKLR1 | - | [4] |
GPR1 Signaling Pathways
Upon activation by Chemerin-9, GPR1 exhibits a distinct signaling profile characterized by a strong bias towards the β-arrestin pathway, with weak or contested G protein coupling.[4][6]
-
β-Arrestin Recruitment (Primary Pathway): The most robust and consistently reported signaling event following GPR1 activation by chemerin agonists is the recruitment of β-arrestins.[4][5][9] This interaction is potent, with Chemerin-9 acting as a partial agonist compared to the full-length protein.[9] GPR1 is classified as a class A receptor, indicating a transient interaction with β-arrestin at the membrane before internalization.[10]
-
G Protein Signaling (Weak/Biased): The role of G protein coupling in GPR1 signaling is less clear. GPR1 lacks the canonical DRY motif, which is crucial for efficient G protein coupling in many GPCRs.[4]
-
Gαi/o Coupling: Some studies report weak Gαi/o-mediated signaling, evidenced by pertussis toxin (PTX)-sensitive effects and modest cAMP inhibition.[5][6] Cryo-EM structures have confirmed that GPR1 can physically couple to Gαi.[5][7][13]
-
Calcium Mobilization: Chemerin-induced calcium mobilization via GPR1 is detectable but significantly weaker than that observed for CMKLR1.[2][4] This suggests minimal Gαq/11 coupling, which is typically responsible for this pathway.
-
ERK1/2 Phosphorylation: GPR1 activation leads to the phosphorylation of ERK1/2 MAP kinases, although to a much lesser extent than CMKLR1.[4] This downstream effect can be mediated by both G proteins and β-arrestins.[4]
-
Signaling Pathway Diagram
Caption: GPR1 signaling cascade activated by Chemerin-9.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Chemerin-9's activity at GPR1.
Ligand Binding Assays
These assays measure the direct interaction between Chemerin-9 and GPR1.
-
Methodology: NanoBRET Binding Assay
-
Constructs: GPR1 is genetically fused at its N-terminus to a nanoluciferase (Nluc) enzyme. Chemerin-9 is chemically conjugated to a fluorescent probe, such as TAMRA.[10][14]
-
Cell Culture: HEK293T cells are transiently transfected with the Nluc-GPR1 construct.
-
Assay Procedure: Transfected cells are harvested and incubated with a constant concentration of the Nluc substrate (e.g., furimazine) and varying concentrations of the fluorescently labeled Chemerin-9.
-
Detection: Bioluminescence Resonance Energy Transfer (BRET) occurs when the fluorescent ligand binds to the Nluc-tagged receptor, bringing the donor (Nluc) and acceptor (fluorophore) into close proximity. The BRET signal is measured as the ratio of light emitted by the acceptor to the light emitted by the donor.
-
Data Analysis: Saturation binding curves are generated by plotting the BRET ratio against the ligand concentration to determine the equilibrium dissociation constant (KD) or EC50.
-
Functional Assays
These assays quantify the downstream cellular response following receptor activation.
-
Methodology: β-Arrestin Recruitment BRET Assay
-
Constructs: Co-expression of GPR1 fused to a fluorescent acceptor (e.g., Venus, a YFP variant) and β-arrestin fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc).[2][4]
-
Cell Culture: HEK293T cells are co-transfected with the GPR1-Venus and β-arrestin-Rluc constructs.
-
Assay Procedure: Cells are incubated with the Rluc substrate (e.g., coelenterazine h). A baseline BRET signal is measured. The cells are then stimulated with varying concentrations of Chemerin-9.
-
Detection: Upon GPR1 activation, β-arrestin-Rluc is recruited to the receptor, bringing the donor and acceptor into proximity and increasing the BRET signal. The signal is recorded over time.
-
Data Analysis: The net BRET ratio (signal post-stimulation minus baseline) is plotted against the agonist concentration to generate a dose-response curve, from which EC50 and Emax values are calculated.
-
References
- 1. International Union of Basic and Clinical Pharmacology CIII: Chemerin Receptors CMKLR1 (Chemerin1) and GPR1 (Chemerin2) Nomenclature, Pharmacology, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 | PLOS One [journals.plos.org]
- 3. Structure of G protein-coupled receptor GPR1 bound to full-length chemerin adipokine reveals a chemokine-like reverse binding mode | PLOS Biology [journals.plos.org]
- 4. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of G protein-coupled receptor GPR1 bound to full-length chemerin adipokine reveals a chemokine-like reverse binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for Chemerin Recognition and Signaling Through Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of G protein-coupled receptor GPR1 bound to full-length chemerin adipokine reveals a chemokine-like reverse binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Ligand-binding and -scavenging of the chemerin receptor GPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Chemerin Receptor CMKLR1 Requires Full-Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase-Based Binding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Agonistic Power Within: A Technical Guide to the Biological Activity of Chemerin's C-terminal Nonapeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemerin, a pleiotropic adipokine, undergoes crucial C-terminal proteolytic processing to exert its biological functions. This processing unveils a potent signaling determinant: the C-terminal nonapeptide, commonly referred to as chemerin-9 (C9). With the amino acid sequence Tyr-Phe-Pro-Gly-Gln-Phe-Ala-Phe-Ser (YFPGQFAFS), this small peptide fragment recapitulates much of the activity of the full-length mature chemerin protein, acting as a powerful agonist for the G protein-coupled receptor, ChemR23 (also known as CMKLR1).[1] This guide provides an in-depth technical overview of the biological activities of the chemerin C-terminal nonapeptide, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling cascades.
Quantitative Analysis of Chemerin Nonapeptide Activity
The biological potency of the chemerin C-terminal nonapeptide has been quantified across various in vitro functional assays. The following tables summarize the reported half-maximal effective concentration (EC50) and inhibitory constant (Ki) values, providing a comparative look at its activity on its primary receptor, ChemR23/CMKLR1, and the related GPR1.
| Assay Type | Receptor | Cell Line | EC50 / pEC50 | Reference(s) |
| Calcium Mobilization | Human CMKLR1 | HEK293 | pEC50 = 8.65 ± 0.14 | [2] |
| G Protein Dissociation | Human CMKLR1 | HEK293T | ~10⁻⁸ M | [3] |
| G Protein Dissociation | Human GPR1 | HEK293T | ~10⁻⁸ M | [3] |
| IP1 Accumulation | Human GPR1 | - | Higher EC50 than CMKLR1 | [3] |
| β-arrestin Recruitment | Human GPR1 | - | pD2 = 9.05 ± 0.09 | [4] |
Table 1: Functional Potency of Chemerin C-terminal Nonapeptide (C9)
| Ligand | Receptor | Cell Line | Ki (nM) | Reference(s) |
| ¹²⁵I-chemerin | Human CMKLR1 | CHO-K1 | - | [5] |
| Unlabeled Chemerin | Human CMKLR1 | CHO-K1 | - | [5] |
| Chemerin-9 | Human CMKLR1 | CHO-K1 | ~26.2 nM (EC50 for binding) | [6] |
| ¹²⁵I-chemerin | Mouse ChemR23 | Peritoneal Macrophages | ~1.2 nM (Kd) | [7] |
Table 2: Receptor Binding Affinity of Chemerin and its C-terminal Nonapeptide
Signaling Pathways of the Chemerin Nonapeptide
The chemerin C-terminal nonapeptide initiates a cascade of intracellular signaling events upon binding to ChemR23. This receptor is primarily coupled to the Gi/o family of G proteins.[8][9] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[8][9] Downstream of G protein activation, the nonapeptide has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][10]
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to assess the chemotactic effect of the chemerin C-terminal nonapeptide on immune cells, such as macrophages or dendritic cells, using a Boyden chamber.[1][9]
Materials:
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate membranes (typically 5 µm pore size for macrophages)
-
Chemerin C-terminal nonapeptide (C9)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)
-
Target cells (e.g., primary macrophages or a relevant cell line)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Prepare a stock solution of C9 in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in chemotaxis buffer.
-
Add the C9 dilutions to the lower wells of the Boyden chamber. Use chemotaxis buffer alone as a negative control.
-
Resuspend the target cells in chemotaxis buffer to a concentration of 1 x 10⁶ cells/mL.
-
Place the polycarbonate membrane over the lower wells.
-
Carefully assemble the Boyden chamber.
-
Add 50 µL of the cell suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for a duration appropriate for the cell type (e.g., 90 minutes for macrophages).
-
After incubation, disassemble the chamber and remove the membrane.
-
Wipe the cells from the upper side of the membrane.
-
Fix and stain the migrated cells on the lower side of the membrane using a staining solution like Diff-Quik.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Express the results as a chemotactic index (fold increase in migration over the negative control).
Calcium Mobilization Assay
This protocol outlines a method to measure intracellular calcium mobilization in response to the chemerin C-terminal nonapeptide using a fluorescent calcium indicator like Fluo-4 AM.[8]
Materials:
-
HEK293 cells stably expressing ChemR23
-
96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
Chemerin C-terminal nonapeptide (C9)
-
Fluorescence plate reader with fluidics injection (e.g., FlexStation)
Procedure:
-
Seed HEK293-ChemR23 cells into 96-well plates and grow to confluence.
-
Prepare the Fluo-4 AM loading buffer: Dissolve Fluo-4 AM and Pluronic F-127 in DMSO, then dilute in HBSS with HEPES and probenecid to the final working concentration (e.g., 4 µM Fluo-4 AM, 0.04% Pluronic F-127, 2.5 mM probenecid).
-
Remove the growth medium from the cells and add 100 µL of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
During incubation, prepare a plate with serial dilutions of C9 in HBSS with HEPES.
-
After incubation, wash the cells twice with HBSS with HEPES and probenecid.
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate.
-
Set the instrument to measure fluorescence (excitation ~494 nm, emission ~516 nm) over time.
-
Establish a baseline fluorescence reading for each well.
-
Program the instrument to inject the C9 dilutions into the wells and continue to record the fluorescence.
-
Analyze the data by calculating the change in fluorescence intensity over baseline.
-
Plot the peak fluorescence response against the C9 concentration to determine the EC50 value.
Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of the chemerin C-terminal nonapeptide for ChemR23.[5][11]
Materials:
-
Cell membranes from cells overexpressing ChemR23
-
Radiolabeled chemerin (e.g., ¹²⁵I-chemerin)
-
Unlabeled chemerin C-terminal nonapeptide (C9)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled C9 in binding buffer.
-
In a 96-well plate, add a constant amount of cell membranes, a fixed concentration of ¹²⁵I-chemerin, and the varying concentrations of unlabeled C9.
-
To determine non-specific binding, include wells with a high concentration of unlabeled full-length chemerin.
-
To determine total binding, include wells with only ¹²⁵I-chemerin and membranes.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each C9 concentration (Total binding - Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of C9 and fit the data to a one-site competition model to determine the Ki value.
Conclusion
The chemerin C-terminal nonapeptide is a potent and selective agonist of the ChemR23 receptor, driving key biological processes such as chemotaxis and inflammation through well-defined signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the chemerin/ChemR23 axis. Understanding the specific molecular interactions and downstream consequences of nonapeptide binding is crucial for the rational design of novel modulators for a range of inflammatory and metabolic diseases.
References
- 1. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis for Chemerin Recognition and Signaling Through Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemerin Receptor CMKLR1 Requires Full‐Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase‐Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemerin: A Comprehensive Review Elucidating the Need for Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ibidi.com [ibidi.com]
- 8. Chemerin C9 peptide induces receptor internalization through a clathrin-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Chemerin-9 (149-157) (TFA): A Technical Guide on its Core Role in Glucose Metabolism Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemerin, a novel adipokine, and its derivatives have emerged as critical regulators of diverse physiological processes, including immune responses, adipocyte differentiation, and notably, glucose metabolism.[1][2] This technical guide focuses on Chemerin-9 (C9), the nonapeptide corresponding to the C-terminus of the most active form of chemerin.[3] As a potent agonist for the Chemokine-like receptor 1 (CMKLR1), Chemerin-9 has demonstrated significant potential in modulating glucose homeostasis, presenting a promising avenue for therapeutic development in metabolic disorders.[4][5][6] This document provides an in-depth analysis of the signaling pathways activated by Chemerin-9, a summary of key quantitative data from preclinical studies, detailed experimental protocols for in vivo and in vitro assessment of glucose metabolism, and the implications for future drug discovery.
Introduction to Chemerin-9
Chemerin is initially secreted as an inactive pro-protein and requires proteolytic cleavage to become biologically active.[7][8] The most active form is cleaved to reveal a C-terminal nonapeptide sequence (amino acids 149-157), known as Chemerin-9 (C9).[3] C9 functions as a high-affinity agonist for CMKLR1, a G protein-coupled receptor (GPCR).[4][5] The interaction between C9 and CMKLR1 initiates a cascade of intracellular signaling events that play pleiotropic roles in both metabolic and inflammatory pathways.[2][3] While the broader chemerin system has been linked to both beneficial and detrimental effects on glucose metabolism, studies focusing specifically on the C9 peptide suggest a protective role, particularly in the context of pancreatogenic diabetes.[1][2][9]
Signaling Pathways in Glucose Metabolism
The binding of Chemerin-9 to its receptor, CMKLR1, triggers downstream signaling cascades that are crucial for regulating glucose metabolism. The primary pathways implicated are the PI3K/Akt and MAPK/ERK pathways.[2][4]
-
PI3K/Akt Pathway: Activation of CMKLR1 by C9 leads to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][4] This pathway is a cornerstone of insulin signaling and is essential for promoting glucose uptake in metabolic tissues like skeletal muscle and adipose tissue.[10] Akt, a serine/threonine kinase, phosphorylates a range of downstream targets to facilitate the translocation of glucose transporters (like GLUT4) to the cell surface, thereby increasing glucose entry into the cell.[10][11]
-
MAPK/ERK Pathway: C9 also stimulates the phosphorylation of Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-activated protein kinase (MAPK) cascade.[4][5][6] The role of the ERK pathway in glucose metabolism is complex; while it can be activated by chemerin, some studies suggest its overactivation may contribute to insulin resistance in certain cell types, such as cardiomyocytes.[2][12]
The interplay between these pathways ultimately dictates the cellular response to Chemerin-9.
Quantitative Data from Preclinical Studies
In vivo studies using mouse models of pancreatogenic diabetes mellitus (PDM) have provided key quantitative insights into the therapeutic efficacy of Chemerin-9.[1][2] Daily intraperitoneal administration of C9 demonstrated a significant improvement in glucose homeostasis and insulin sensitivity.
Table 1: Effects of Chemerin-9 Treatment in a PDM Mouse Model
| Parameter | Control Group | Chemerin-9 Group (0.2 mg/kg/day) | Outcome | Citation(s) |
|---|---|---|---|---|
| Fasting Plasma Glucose (FPG) | Elevated | Significantly Decreased | Improved glycemic control | [1][2][5] |
| Postprandial Glucose (PPG) | Elevated | Significantly Decreased | Alleviation of glucose intolerance | [1][2] |
| HOMA-IR Index | Elevated | Significantly Decreased | Improved insulin sensitivity | [1][2] |
| Serum Chemerin Levels | Decreased | Significantly Increased | Restoration of chemerin signaling | [1][2] |
| GLUT2 mRNA Expression | Decreased | Significantly Increased | Enhanced glucose transport capacity | [1][2] |
| PDX1 mRNA Expression | Decreased | Significantly Increased | Potential improvement in β-cell function |[1][2] |
Data is a qualitative summary of statistically significant findings (P<0.05) reported in the cited literature. Specific numerical values can be found in the source publications.
Detailed Experimental Protocols
Accurate assessment of glucose metabolism is fundamental to evaluating the effects of compounds like Chemerin-9. Below are detailed methodologies for key in vivo and in vitro experiments.
In Vivo Assessment: Glucose Tolerance Test (GTT) in Mice
This protocol assesses the body's ability to clear a glucose load over time, a key indicator of glucose tolerance.[13][14]
-
Animal Preparation:
-
House mice individually and fast them overnight (typically 12-16 hours) with free access to water.[14]
-
Record the body weight of each mouse on the day of the experiment.
-
-
Baseline Measurement (t=0):
-
Gently restrain the mouse and sterilize the tip of the tail.
-
Make a small nick in the tail vein with a sterile lancet to obtain a drop of blood.
-
Measure the baseline blood glucose level using a calibrated glucometer. This is the t=0 time point.[14]
-
-
Glucose Administration:
-
Post-Administration Blood Glucose Monitoring:
-
Collect blood from the tail vein at specified time points after glucose administration. Standard time points are 15, 30, 60, 90, and 120 minutes.[15]
-
Record the glucose reading for each time point.
-
-
Data Analysis:
-
Plot the blood glucose concentration (mg/dL or mmol/L) against time (minutes).
-
Calculate the Area Under the Curve (AUC) to quantify the overall glucose excursion. A lower AUC in a C9-treated group compared to a control group indicates improved glucose tolerance.
-
In Vitro Assessment: 2-Deoxy-D-[³H]-Glucose Uptake Assay
This assay measures the rate of glucose transport into cells, providing a direct assessment of insulin sensitivity and the effect of compounds like C9 at the cellular level.[16][17]
-
Cell Culture and Differentiation:
-
Culture a relevant cell line (e.g., 3T3-L1 preadipocytes or L6 myoblasts) to confluence.
-
Induce differentiation into mature adipocytes or myotubes using an appropriate differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
-
Serum Starvation and Treatment:
-
Once fully differentiated, serum-starve the cells for 3-4 hours in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) to establish a basal state.
-
Pre-treat the cells with Chemerin-9 at the desired concentrations for a specified duration (e.g., 24 hours).[18]
-
-
Insulin Stimulation:
-
Stimulate a subset of wells with a physiological concentration of insulin (e.g., 100 nM) for 20-30 minutes to induce glucose transporter translocation.[16] Include non-stimulated wells as a basal control.
-
-
Glucose Uptake Measurement:
-
Initiate the uptake reaction by adding a transport solution containing 2-deoxy-D-[³H]-glucose (a radiolabeled, non-metabolizable glucose analog) and unlabeled 2-deoxy-D-glucose.[16][19]
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical to measure the initial rate of transport.[17]
-
To determine non-specific uptake, include wells pre-treated with a glucose transporter inhibitor like Cytochalasin B.[20]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.
-
Lyse the cells using a lysis buffer (e.g., 0.1% SDS).
-
-
Quantification and Analysis:
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Normalize the CPM values to the total protein content of each well.
-
Calculate specific glucose uptake by subtracting the non-specific uptake (from Cytochalasin B wells) from the total uptake.
-
Implications for Drug Development
The findings surrounding Chemerin-9 and its role in glucose metabolism have significant implications for therapeutic development:
-
Target for Type 2 Diabetes: The ability of C9 to improve glucose tolerance and insulin sensitivity in preclinical models makes the CMKLR1 receptor an attractive target for novel anti-diabetic drugs.[1][2]
-
Selective Agonism: C9 represents a specific, active fragment of the larger chemerin protein. Developing selective agonists that mimic the beneficial metabolic effects of C9 while avoiding potential pro-inflammatory or insulin-desensitizing effects associated with the full-length protein in other contexts could be a key strategy.[9]
-
Biomarker Potential: Circulating levels of chemerin have been associated with metabolic syndrome.[8] Further research may elucidate the utility of specific chemerin isoforms, like C9, as biomarkers for disease progression or therapeutic response.
Conclusion
Chemerin-9 (149-157) is a potent CMKLR1 agonist that plays a significant, and largely beneficial, role in the regulation of glucose metabolism. Through the activation of pro-metabolic signaling pathways like PI3K/Akt, it enhances glucose tolerance and insulin sensitivity in preclinical models of diabetes. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals. Further investigation into the nuanced, context-dependent actions of C9 will be crucial for translating its therapeutic potential into novel treatments for metabolic diseases.
References
- 1. Regulatory effect of chemerin and therapeutic efficacy of chemerin-9 in pancreatogenic diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. Chemerin regulation and role in host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addi.ehu.es [addi.ehu.es]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer [ijbs.com]
- 12. karger.com [karger.com]
- 13. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.kr]
Methodological & Application
Application Note: In Vitro Assay Protocols for Chemerin-9 (149-157) (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemerin-9, the nonapeptide sequence Tyr-Phe-Pro-Gly-Gln-Phe-Ala-Phe-Ser (YFPGQFAFS), corresponds to the C-terminal amino acids 149-157 of the full-length human chemerin protein.[1][2][3] It is a potent and stable agonist for the Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23, a G protein-coupled receptor (GPCR).[1][4][5][6] The chemerin/CMKLR1 signaling axis is implicated in a variety of physiological and pathological processes, including inflammation, adipogenesis, glucose metabolism, and cardiovascular health.[4][6][7] Chemerin-9 has demonstrated significant anti-inflammatory and pro-resolving effects in various models, making it a valuable tool for studying CMKLR1 function and a potential therapeutic agent.[5][8][9]
This document provides detailed protocols for key in vitro assays to characterize the bioactivity of Chemerin-9 (TFA) by assessing its effects on CMKLR1-mediated signaling and cellular functions.
Chemerin-9 Signaling Pathway
Chemerin-9 exerts its biological effects by binding to and activating CMKLR1. As a Gi/o-coupled receptor, its activation initiates a cascade of intracellular events.[1][2][10] Key signaling outcomes include the inhibition of adenylyl cyclase leading to reduced cyclic AMP (cAMP) levels, and the activation of Phospholipase C (PLC), which results in intracellular calcium mobilization.[1][2][10] Furthermore, Chemerin-9 stimulates the phosphorylation and activation of downstream kinases such as Akt and ERK1/2, which regulate diverse cellular processes including proliferation, migration, and survival.[5][8][11] In immune cells like macrophages, this signaling can lead to the downregulation of pro-inflammatory pathways (e.g., NF-κB) and the upregulation of anti-inflammatory mediators (e.g., PPAR-γ).[8]
Caption: Chemerin-9/CMKLR1 Signaling Cascade.
Experimental Protocols
The following protocols describe common in vitro methods to assess the agonistic activity of Chemerin-9 on its receptor, CMKLR1.
Calcium Mobilization Assay
Principle: This assay measures the ability of Chemerin-9 to induce intracellular calcium release upon binding to CMKLR1. It is a direct and rapid functional readout for Gq/i-coupled GPCR activation.
Methodology:
-
Cell Culture: Seed CHO or HEK293 cells stably expressing human CMKLR1 into black, clear-bottom 96-well microplates and culture to 80-90% confluency.
-
Dye Loading: Remove culture medium and load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of Chemerin-9 (TFA) in the assay buffer. Typical concentration ranges are from 1 pM to 10 µM.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.
-
Stimulation: Add the Chemerin-9 dilutions to the wells and immediately measure the fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the logarithm of the Chemerin-9 concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
cAMP Inhibition Assay
Principle: This assay quantifies the inhibition of cyclic AMP production following the activation of the Gi/o-coupled CMKLR1.
Methodology:
-
Cell Culture: Culture CMKLR1-expressing cells (e.g., CHO-K1) in a 96- or 384-well plate until confluent.
-
Pre-treatment: Incubate cells with various concentrations of Chemerin-9 for 15-30 minutes at room temperature.
-
Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to all wells (except negative controls) to induce cAMP production. Incubate for another 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The signal is inversely proportional to the cAMP concentration. Plot the signal against the logarithm of Chemerin-9 concentration to generate a dose-response curve and calculate the IC50 (or EC50 for inhibition).
ERK/Akt Phosphorylation Assay (Western Blot)
Principle: This assay detects the activation of key downstream signaling kinases, ERK1/2 and Akt, by measuring their phosphorylation state after Chemerin-9 stimulation.
Methodology:
-
Cell Culture and Starvation: Plate relevant cells (e.g., human aortic smooth muscle cells (HASMCs), THP-1 macrophages) and grow to sub-confluency.[8] Starve the cells in serum-free media for 4-16 hours to reduce basal phosphorylation levels.
-
Stimulation: Treat the starved cells with Chemerin-9 at various concentrations (e.g., 0.1 - 500 ng/mL) for a predetermined time (e.g., 5-30 minutes).[5][8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total-ERK1/2, phospho-Akt, and total-Akt overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
General Experimental Workflow
Caption: General In Vitro Assay Workflow for Chemerin-9.
Data Presentation
Quantitative data from Chemerin-9 in vitro assays should be summarized for clear interpretation and comparison.
Table 1: Biological Activity of Chemerin-9
| Parameter | Value | Cell Line | Assay Type | Reference |
|---|---|---|---|---|
| EC50 | 7.1 nM | CHO cells expressing CMKLR1 | Receptor Activation | [1][2] |
| EC50 | 42 nM | Mouse ChemR23 | Receptor Activation | [12] |
| IC50 | 3.3 nM | Primary mouse white adipocytes | Basal Lipolysis | [12] |
| Bmax | 27.40 ± 2.97 fmol/mg | DU4475 cell membranes | Radioligand Binding |[10] |
Table 2: Example Concentrations for Functional Assays
| Assay Type | Cell Line | Concentration | Effect | Reference |
|---|---|---|---|---|
| Monocyte Adhesion | HUVECs, THP-1 | 500 ng/mL | Suppressed TNF-α-induced adhesion | [8] |
| Foam Cell Formation | THP-1 derived macrophages | 500 ng/mL | Suppressed oxLDL-induced formation | [8] |
| Proliferation | HASMCs | 100-500 ng/mL | Suppressed proliferation | [8] |
| Akt/ERK Phosphorylation | Cardiac Fibroblasts | 0.1 nM | Stimulated phosphorylation |[5][11] |
Materials and Reagents
| Reagent/Material | Supplier Example | Purpose |
| Chemerin-9 (149-157) (TFA) | Tocris, MedChemExpress, R&D Systems | CMKLR1 Agonist |
| CMKLR1-expressing cell lines | ATCC, Commercial Vendor | Assay System |
| Cell Culture Media (DMEM/F-12, RPMI) | Gibco, Corning | Cell Growth |
| Fetal Bovine Serum (FBS) | Gibco, Sigma-Aldrich | Media Supplement |
| 96-well Microplates | Corning, Greiner | Assay Plates |
| Calcium Assay Kit (e.g., Fluo-4) | Molecular Probes | Calcium Mobilization |
| cAMP Assay Kit (e.g., HTRF) | Cisbio, PerkinElmer | cAMP Measurement |
| Forskolin | Sigma-Aldrich | Adenylyl Cyclase Activator |
| Primary Antibodies (p-ERK, p-Akt, etc.) | Cell Signaling Technology, Abcam | Western Blotting |
| HRP-conjugated Secondary Antibodies | Jackson ImmunoResearch | Western Blotting |
| ECL Substrate | Thermo Fisher, Millipore | Chemiluminescent Detection |
| TNF-α, human recombinant | R&D Systems, PeproTech | Inflammatory Stimulus |
References
- 1. Chemerin-9, Human | Other Chemokine Receptors | Tocris Bioscience [tocris.com]
- 2. Chemerin-9, Human | Chemokine Receptor Agonists: R&D Systems [rndsystems.com]
- 3. pnas.org [pnas.org]
- 4. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. thno.org [thno.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Chemerin-9 (149-157) (TFA) Cell Stimulation Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for cell stimulation experiments using Chemerin-9 (149-157) (TFA), a potent agonist of the Chemokine-like receptor 1 (CMKLR1), also known as ChemR23. Chemerin-9 is the C-terminal nonapeptide of mature chemerin and retains most of the biological activity of the full-length protein.[1][2] It is a valuable tool for studying the roles of the chemerin/CMKLR1 signaling axis in various physiological and pathological processes, including inflammation, immune responses, adipocyte differentiation, and glucose metabolism.[3][4][5]
Physicochemical Properties and Handling
Proper handling and storage of Chemerin-9 (149-157) (TFA) are crucial for maintaining its biological activity.
| Property | Value | Reference |
| Sequence | YFPGQFAFS | |
| Molecular Weight | 1063.18 g/mol | |
| Formula | C₅₄H₆₆N₁₀O₁₃ | |
| Purity | ≥95% | |
| Solubility | Soluble to 1 mg/ml in water | |
| Storage | Store at -20°C |
Reconstitution: For a 1 mg/ml stock solution, dissolve 1 mg of Chemerin-9 (149-157) (TFA) in 1 ml of sterile, nuclease-free water. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.
Biological Activity and Signaling
Chemerin-9 is a potent agonist for CMKLR1, a G protein-coupled receptor (GPCR).[1][3][4] Upon binding, it primarily activates Gαi/o signaling pathways, leading to the inhibition of cAMP production and the promotion of intracellular calcium mobilization via phospholipase C. Downstream signaling events include the phosphorylation and activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK).[3][4][5]
Chemerin-9 Signaling Pathway
Caption: Chemerin-9 signaling through CMKLR1.
Quantitative Data Summary
The following table summarizes the effective concentrations and key findings from various Chemerin-9 cell stimulation experiments.
| Cell Type | Assay | Chemerin-9 Concentration | Key Finding | Reference |
| CHO cells (expressing human CMKLR1) | CMKLR1 Agonism (EC₅₀) | 7.1 nM | Potent agonistic activity | |
| Mouse CMKLR1 expressing cells | CMKLR1 Agonism (EC₅₀) | 42 nM | Species-specific potency | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Monocyte Adhesion Assay | 500 ng/ml | Suppressed TNF-α-induced monocyte adhesion | [7] |
| THP-1 derived macrophages | Foam Cell Formation | 100-500 ng/ml | Suppressed oxLDL-induced foam cell formation | [7] |
| Human Aortic Smooth Muscle Cells (HASMCs) | Migration and Proliferation | Not specified | Suppressed migration and proliferation | [7][8] |
| Cardiac Fibroblasts | Cell Migration, Akt/ERK Phosphorylation | 0.1 nM | Stimulated migration and phosphorylation of Akt and ERK | [3][4] |
Experimental Protocols
Protocol 1: In Vitro Monocyte Adhesion Assay
This protocol is adapted from studies investigating the anti-inflammatory effects of Chemerin-9 on endothelial cells.[7]
Objective: To assess the effect of Chemerin-9 on the adhesion of monocytes to endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
THP-1 monocytes
-
EGM-2 Endothelial Cell Growth Medium
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Chemerin-9 (149-157) (TFA)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
24-well plates
Workflow:
Caption: Workflow for the monocyte adhesion assay.
Procedure:
-
Seed HUVECs (passages 3-5) in 24-well plates at a density of 0.9 x 10⁵ cells per well and culture for 24 hours in EGM-2 medium.
-
Once confluent, replace the medium with EGM-2 containing 0.5% FBS and incubate for 16 hours.
-
Pre-incubate the HUVECs with 500 ng/ml of Chemerin-9 in fresh 0.5% FBS EGM-2 for 30 minutes.
-
Add 10 ng/ml of TNF-α to the wells (with and without Chemerin-9) and incubate for 4 hours to induce the expression of adhesion molecules.
-
During the TNF-α stimulation, label THP-1 monocytes with a fluorescent dye (e.g., Calcein-AM).
-
Add the labeled THP-1 monocytes to the HUVEC monolayer and co-culture for 1 hour.
-
Gently wash the wells three times with PBS to remove non-adherent monocytes.
-
Quantify the adhesion by measuring the fluorescence intensity in each well using a plate reader.
Protocol 2: Macrophage Foam Cell Formation Assay
This protocol is designed to evaluate the effect of Chemerin-9 on the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, a key event in atherosclerosis.[7]
Objective: To determine if Chemerin-9 inhibits macrophage foam cell formation.
Materials:
-
THP-1 monocytes
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Chemerin-9 (149-157) (TFA)
-
Oxidized Low-Density Lipoprotein (oxLDL)
-
[³H]-oleate
-
3.5-cm dishes
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. Chemerin-9, Mouse | Other Chemokine Receptors | Tocris Bioscience [tocris.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Chemerin-9, a potent agonist of chemerin receptor (ChemR23), prevents atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemerin-9 (149-157) (TFA) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Chemerin-9 (149-157) (TFA), a potent agonist of the Chemokine-like Receptor 1 (CMKLR1). This document includes detailed protocols for various administration routes, a summary of dosages used in different animal models, and a description of its signaling pathway.
Introduction
Chemerin-9 is a nonapeptide corresponding to the C-terminal end of the active form of chemerin (amino acids 149-157) and retains most of the biological activity of the full-length protein.[1] It is a key player in regulating immune responses, adipocyte differentiation, and glucose metabolism.[2] In animal models, Chemerin-9 has demonstrated anti-inflammatory effects and has shown therapeutic potential in various disease models, including atherosclerosis, diabetes, and neurodegenerative diseases.[2][3][4] This document serves as a guide for researchers planning in vivo studies with Chemerin-9 (149-157) (TFA).
Data Presentation: In Vivo Administration of Chemerin-9
The following table summarizes the administration routes and dosages of Chemerin-9 (149-157) (TFA) used in various animal models as reported in the scientific literature.
| Animal Model | Administration Route | Dosage | Duration | Key Findings |
| ApoE-/- Mice | Subcutaneous (micro-osmotic pump) | 7.7 µg/kg/h | 28 days | Attenuated experimental abdominal aortic aneurysm formation. |
| PDM Mice | Intraperitoneal Injection | 0.2 mg/kg | Daily for 42 days | Alleviated glucose intolerance and insulin resistance.[2] |
| Male Kunming Mice | Intracerebroventricular (ICV) | 8 µg/kg | Daily for 14 days | Ameliorated Aβ1-42-induced memory impairment.[5] |
| Rats | Intravenous Injection | 200 nmol | Single dose | Increased blood pressure.[6] |
| Mice | Intraperitoneal Injection | 0.32 ng/kg | Single dose (prophylactic) | Conferred significant protection against zymosan-induced peritonitis.[1] |
Note on Pharmacokinetics: Detailed pharmacokinetic data such as bioavailability and half-life for different administration routes of Chemerin-9 are not widely available in the current literature.[7] However, it is reported that Chemerin-9 is metabolized at a high rate in both mice and humans, which can make in vivo experiments challenging.[8]
Experimental Protocols
1. Preparation of Chemerin-9 (149-157) (TFA) Solution
-
Reconstitution: Reconstitute the lyophilized Chemerin-9 (149-157) (TFA) peptide in a suitable sterile vehicle. For most in vivo applications, sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl) is appropriate.
-
Concentration: The final concentration of the peptide solution will depend on the desired dosage and the volume to be administered. Ensure the peptide is fully dissolved. Gentle vortexing or sonication can be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. For daily use, an aliquot can be stored at 4°C for a short period.
2. Administration Routes
a) Subcutaneous (s.c.) Administration via Micro-Osmotic Pump
This method allows for continuous and controlled delivery of Chemerin-9 over an extended period.
-
Materials:
-
Chemerin-9 (149-157) (TFA) solution
-
Alzet® micro-osmotic pumps (e.g., Model 2004 for 28-day infusion)
-
Sterile surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Animal clippers
-
Antiseptic solution (e.g., povidone-iodine)
-
Sutures or wound clips
-
-
Protocol:
-
Anesthetize the animal following approved institutional protocols.
-
Shave the fur on the dorsum of the neck.
-
Disinfect the surgical site with an antiseptic solution.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert the pre-filled Alzet® micro-osmotic pump into the pocket.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesics as required.
-
Monitor the animal for recovery and any signs of distress.
-
b) Intraperitoneal (i.p.) Injection
This is a common route for systemic administration.
-
Materials:
-
Chemerin-9 (149-157) (TFA) solution
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
-
Protocol:
-
Restrain the animal appropriately.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn, confirming correct needle placement.
-
Inject the Chemerin-9 solution slowly.
-
Withdraw the needle and monitor the animal for any adverse reactions.
-
c) Intracerebroventricular (ICV) Injection
This route is used for direct administration to the central nervous system. This is a stereotaxic surgical procedure and requires specialized equipment and expertise.
-
Materials:
-
Chemerin-9 (149-157) (TFA) solution
-
Stereotaxic apparatus
-
Anesthesia
-
Hamilton syringe
-
Surgical drill
-
Cannula
-
-
Protocol (General Outline):
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and determine the coordinates for the lateral ventricle.
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the injection cannula to the correct depth.
-
Infuse the Chemerin-9 solution at a slow, controlled rate.
-
Slowly retract the cannula and suture the scalp incision.
-
Provide appropriate post-operative care.
-
d) Intravenous (i.v.) Injection
This route provides immediate systemic circulation.
-
Materials:
-
Chemerin-9 (149-157) (TFA) solution
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Restraining device (for tail vein injection in rodents)
-
-
Protocol (Tail Vein Injection in Mice/Rats):
-
Warm the animal's tail to dilate the veins.
-
Place the animal in a restraining device.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Inject the Chemerin-9 solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Mandatory Visualizations
Caption: Experimental Workflow for In Vivo Studies with Chemerin-9.
Caption: Chemerin-9 Signaling Pathway.
References
- 1. The C-terminal nonapeptide of mature chemerin activates the chemerin receptor with low nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The impact of chemerin or chemokine-like receptor 1 loss on the mouse gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemerin Forms: Their Generation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemerin: A Comprehensive Review Elucidating the Need for Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Chemerin-9 (149-157) (TFA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of Chemerin-9 (149-157) (TFA), a potent agonist of the Chemokine-like Receptor 1 (CMKLR1). This document includes a summary of reported dosages, detailed experimental protocols, and an overview of the associated signaling pathways to guide researchers in designing their in vivo studies.
Introduction
Chemerin-9 (149-157) is a nine-amino-acid peptide fragment derived from the C-terminus of the chemerin protein. It is a potent agonist for CMKLR1 (also known as ChemR23), a G protein-coupled receptor. The activation of CMKLR1 by Chemerin-9 has been shown to modulate various physiological processes, including immune responses, glucose metabolism, and inflammation. In vivo studies have demonstrated its therapeutic potential in models of neurodegenerative disease, metabolic disorders, and cardiovascular conditions.
Data Presentation: In Vivo Dosages and Administration
The following table summarizes the dosages and administration routes of Chemerin-9 (149-157) (TFA) used in various in vivo studies. This information can serve as a starting point for dose-ranging studies in new experimental models.
| Animal Model | Application/Disease Model | Dosage | Route of Administration | Treatment Duration | Key Findings |
| Male Kunming mice | Aβ1-42-induced memory impairment | 8 µg/kg/day | Intracerebroventricular (ICV) | 14 days | Ameliorated memory impairment and reduced pro-inflammatory cytokines in the hippocampus. |
| Pancreatogenic Diabetes Mellitus (PDM) mice | Glucose intolerance and insulin resistance | 0.2 mg/kg/day | Intraperitoneal (i.p.) | 42 days | Alleviated glucose intolerance and insulin resistance. |
| ApoE-/- mice | Experimental Abdominal Aortic Aneurysm (AAA) | 7.7 µg/kg/hour | Subcutaneous (s.c.) infusion via osmotic pump | 28 days | Attenuated the formation of AAA. |
| Rats | Hypertension | 200 nmol | Intravenous | Acute | Increased blood pressure.[1] |
Experimental Protocols
Preparation of Chemerin-9 (149-157) (TFA) for In Vivo Administration
Materials:
-
Chemerin-9 (149-157) (TFA) peptide
-
Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free 0.9% Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol for Intraperitoneal (i.p.) Injection:
-
Reconstitution: Dissolve the Chemerin-9 (149-157) (TFA) peptide in a small amount of sterile DMSO to create a stock solution. For example, a 1 mg/mL stock solution can be prepared.
-
Dilution: On the day of injection, dilute the stock solution with sterile 0.9% saline or PBS to the final desired concentration. The final concentration of DMSO in the injected solution should be minimized (typically ≤10%) to avoid toxicity.
-
Dose Calculation: Calculate the volume of the final solution to be injected based on the animal's body weight and the desired dosage.
-
Administration: Administer the solution via intraperitoneal injection using a sterile syringe and needle.
Protocol for Intracerebroventricular (ICV) Injection:
Note: This is a surgical procedure and requires appropriate ethical approval and aseptic techniques.
-
Peptide Preparation: Prepare the Chemerin-9 (149-157) (TFA) solution in a sterile vehicle suitable for direct brain injection, such as sterile artificial cerebrospinal fluid (aCSF) or PBS. Ensure the final solution is sterile-filtered.
-
Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame.
-
Injection: Following established stereotaxic coordinates for the lateral ventricle, slowly infuse the calculated volume of the peptide solution.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
Protocol for Subcutaneous (s.c.) Infusion via Osmotic Pump:
Note: This is a surgical procedure and requires appropriate ethical approval and aseptic techniques.
-
Pump Preparation: Fill the osmotic mini-pump with the sterile Chemerin-9 (149-157) (TFA) solution according to the manufacturer's instructions.
-
Animal Surgery: Anesthetize the animal. Make a small subcutaneous incision on the back of the animal.
-
Pump Implantation: Create a subcutaneous pocket and insert the filled osmotic pump.
-
Wound Closure: Close the incision with sutures or wound clips.
-
Post-operative Care: Provide appropriate post-operative care and monitor the animal.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol is used to assess the effect of Chemerin-9 on glucose metabolism.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile saline)
-
Glucometer and test strips
-
Restraining device for mice
-
Sterile syringes and needles
Protocol:
-
Fasting: Fast the mice for 6-16 hours (overnight fasting is common) with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.
-
Chemerin-9 Administration: If assessing the acute effects of Chemerin-9, administer the peptide at the desired dose via i.p. injection prior to the glucose challenge (e.g., 30 minutes before). For chronic studies, the IPGTT is performed after the full treatment duration.
-
Glucose Challenge: Inject a bolus of glucose solution (typically 1-2 g/kg body weight) intraperitoneally.
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Western Blot for Phosphorylated Akt and ERK
This protocol is used to analyze the activation of downstream signaling pathways in tissues of interest.
Materials:
-
Tissue samples from control and Chemerin-9 treated animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Tissue Lysis: Homogenize the tissue samples in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflows
Chemerin-9 Signaling Pathway
Chemerin-9 exerts its biological effects primarily through the activation of the G protein-coupled receptor, CMKLR1. This interaction initiates a cascade of intracellular signaling events.
References
Preparing Chemerin-9 (149-157) (TFA) Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemerin-9, the nonapeptide sequence Tyr-Phe-Pro-Gly-Gln-Phe-Ala-Phe-Ser (YFPGQFAFS), corresponds to the C-terminal amino acids 149-157 of the full-length chemerin protein. It is a potent agonist of the G protein-coupled chemokine-like receptor 1 (CMKLR1, also known as ChemR23).[1][2] The activation of CMKLR1 by Chemerin-9 triggers various cellular responses and has been implicated in both pro- and anti-inflammatory processes, making it a significant target in drug development and biomedical research.[3][4] This peptide is typically supplied as a trifluoroacetate (TFA) salt, a remnant of the solid-phase peptide synthesis process. While essential for peptide stability and purification, TFA can influence experimental outcomes, a critical consideration for researchers.[5][6][7]
This document provides detailed protocols for the preparation, storage, and handling of Chemerin-9 (149-157) (TFA) stock solutions to ensure experimental reproducibility and accuracy.
Data Presentation
Physicochemical Properties of Chemerin-9 (149-157)
| Property | Value | Reference |
| Sequence | H-Tyr-Phe-Pro-Gly-Gln-Phe-Ala-Phe-Ser-OH (YFPGQFAFS) | [8] |
| Molecular Formula | C₅₁H₆₈N₁₀O₁₂ (as free base) | [8] |
| Molecular Weight | 1013.16 g/mol (as free base) | [8] |
| Molecular Weight (TFA salt) | ~1177.18 g/mol | [9][10] |
| Purity | ≥95% | [8] |
| Solubility | Soluble in water (up to 1 mg/mL) | [8] |
| Biological Activity | Potent CMKLR1 agonist (EC₅₀ ≈ 42 nM) | [8] |
Considerations for Trifluoroacetate (TFA) Salt
Trifluoroacetic acid (TFA) is commonly used in peptide synthesis and purification, resulting in the final product being a TFA salt. It is crucial to be aware of the potential effects of TFA in biological assays:
| Potential Effect of TFA | Description | Reference |
| Cell Growth Alteration | Can inhibit cell proliferation at low concentrations (nM range) and promote it at higher concentrations (µM-mM range). | [5][7] |
| Assay Interference | May interfere with assays by altering the pH of the solution or by having its own biological activity. | [7] |
| Structural Analysis | Can interfere with infrared (IR) spectroscopy due to a strong absorbance band that overlaps with the amide I band of peptides. | [7] |
For sensitive cellular assays, researchers may consider exchanging the TFA counter-ion for a more biologically compatible one, such as acetate or hydrochloride.[7]
Experimental Protocols
Protocol 1: Preparation of a 1 mM Aqueous Stock Solution
This protocol describes the preparation of a 1 mM stock solution of Chemerin-9 (149-157) (TFA) in sterile water.
Materials:
-
Chemerin-9 (149-157) (TFA) (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized Chemerin-9 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.
-
Calculation: Calculate the volume of sterile water required to achieve a 1 mM stock solution. Use the molecular weight of the TFA salt provided by the manufacturer (approximately 1177.18 g/mol ).
-
Example Calculation for 1 mg of peptide:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 1177.18 g/mol ) / 0.001 mol/L) * 1,000,000 µL/L ≈ 849.5 µL
-
-
-
Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully add the calculated volume of sterile water to the vial.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If solubility is an issue, the solution can be warmed to 37°C for a short period or sonicated in a water bath.[9]
-
Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Stock Solution for Hydrophobic Peptides
For peptides that are difficult to dissolve in aqueous solutions, a small amount of an organic solvent can be used.
Materials:
-
Chemerin-9 (149-157) (TFA) (lyophilized powder)
-
Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN)
-
Sterile, nuclease-free water or desired aqueous buffer
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration and Centrifugation: Follow steps 1 and 3 from Protocol 1.
-
Initial Dissolution: Add a small volume of DMSO or ACN (e.g., 10-50 µL) to the vial to dissolve the peptide.
-
Dilution: Once the peptide is dissolved, slowly add sterile water or the desired aqueous buffer to reach the final desired concentration and volume. Be mindful that high concentrations of organic solvents may be toxic to cells.
-
Aliquoting and Storage: Aliquot the stock solution and store as described in Protocol 1.
Mandatory Visualizations
Chemerin-9 Signaling Pathway through CMKLR1
Caption: Chemerin-9/CMKLR1 signaling cascade.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing Chemerin-9 stock solution.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
- 5. genscript.com [genscript.com]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Chemerin-9, Mouse | Chemokine Receptor Agonists: R&D Systems [rndsystems.com]
- 9. file.glpbio.com [file.glpbio.com]
- 10. Chemerin-9 (149-157) TFA | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Calcium Flux Assay with Chemerin-9 (149-157) (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemerin-9, a nonapeptide corresponding to the C-terminal residues 149-157 of the chemerin protein, is a potent agonist for the G protein-coupled receptor (GPCR), Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23. Activation of CMKLR1 by Chemerin-9 initiates a signaling cascade that leads to the mobilization of intracellular calcium, a key second messenger involved in a multitude of cellular processes including immune cell trafficking, adipogenesis, and inflammation.[1][2] This application note provides a detailed protocol for measuring Chemerin-9-induced calcium flux in cells expressing CMKLR1, a critical assay for studying receptor activation and for the screening and characterization of novel modulators of the chemerin/CMKLR1 axis.
Signaling Pathway
Chemerin-9 binds to and activates CMKLR1, which is coupled to the Gi/o family of G proteins.[2] Upon agonist binding, the G protein dissociates, and the βγ subunits activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
References
Application Notes and Protocols: Beta-arrestin Recruitment Assay for CMKLR1 Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction Chemokine-like receptor 1 (CMKLR1), also known as ChemR23, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes.[1][2][3] Its endogenous ligand, the adipokine chemerin, activates CMKLR1, triggering signaling cascades involved in innate immunity, inflammation, adipogenesis, and glucose metabolism.[1][4] CMKLR1 is highly expressed in immune cells like macrophages, dendritic cells, and natural killer cells.[5][6] Upon activation, GPCRs like CMKLR1 signal through two principal pathways: the canonical G protein-dependent pathway and the G protein-independent β-arrestin pathway.[7]
The β-arrestin recruitment assay is a powerful tool in drug discovery and GPCR research, allowing for the specific investigation of the β-arrestin-mediated signaling branch.[7] This pathway is initiated by the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins.[5][8] This interaction not only desensitizes G protein signaling and promotes receptor internalization but also initiates distinct signaling cascades, such as the activation of MAP kinases (e.g., ERK1/2).[5][6][9] Understanding this pathway is critical for identifying biased ligands that preferentially activate one pathway over the other, potentially leading to therapeutics with improved efficacy and fewer side effects.[10]
These application notes provide a detailed overview of the CMKLR1 signaling pathway and a comprehensive protocol for a β-arrestin recruitment assay to quantify CMKLR1 activation.
CMKLR1 Signaling Pathways
CMKLR1 activation by ligands like chemerin initiates two major downstream signaling pathways.
-
G Protein-Dependent Signaling: CMKLR1 canonically couples to Gαi/o proteins.[6] Ligand binding induces a conformational change in the receptor, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels, while the Gβγ subunits can activate other effectors like phospholipase C (PLC), leading to calcium mobilization.[2][6]
-
β-Arrestin-Dependent Signaling: Following agonist binding and receptor activation, G protein-coupled receptor kinases (GRKs), particularly GRK6, phosphorylate serine and threonine residues on the intracellular domains of CMKLR1.[5][8] This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and β-arrestin 2).[5] The recruitment of β-arrestin to CMKLR1 sterically hinders further G protein coupling, leading to signal desensitization.[5] Furthermore, β-arrestin acts as a scaffold protein, recruiting other signaling molecules to initiate G protein-independent signaling, such as the ERK1/2 MAPK pathway, and mediating receptor internalization.[5][6] Studies have shown that for CMKLR1, β-arrestin 2 is particularly important for downstream signaling to ERK1/2.[5][6]
Principle of the Beta-arrestin Recruitment Assay
The PathHunter™ (DiscoverX) β-arrestin recruitment assay, based on Enzyme Fragment Complementation (EFC) technology, is a widely used method to quantify ligand-induced β-arrestin recruitment to a target GPCR.[7][11]
The principle is as follows:
-
Engineered Cells: A host cell line (e.g., CHO-K1) is engineered to co-express two fusion proteins: the GPCR of interest (CMKLR1) fused to a small enzyme fragment, ProLink™ (PK), and β-arrestin fused to a larger, inactive enzyme fragment, the Enzyme Acceptor (EA).[7][11]
-
Ligand Activation: In the absence of an activating ligand, the two fusion proteins are separate in the cell, and the enzyme fragments are too far apart to interact.
-
Recruitment and Complementation: Upon agonist binding to the CMKLR1-PK fusion protein, the receptor undergoes a conformational change and is phosphorylated. This triggers the recruitment of the β-arrestin-EA fusion protein to the receptor.
-
Signal Generation: The close proximity of PK and EA facilitates their complementation, forming a fully active β-galactosidase enzyme.
-
Detection: This newly formed enzyme hydrolyzes a substrate added to the reaction, generating a chemiluminescent signal that is directly proportional to the amount of β-arrestin recruited to the receptor. The signal can be quantified using a standard luminometer.[12]
This robust and sensitive assay allows for the determination of agonist potency (EC₅₀) and antagonist affinity (IC₅₀) by measuring the dose-dependent changes in light output.[7]
Data Presentation: Quantitative Analysis
The β-arrestin recruitment assay provides quantitative data on the interaction between ligands and CMKLR1. This data is typically presented in tables summarizing potency (EC₅₀) and efficacy (Emax).
Table 1: Potency of Chemerin Peptides for β-Arrestin 2 Recruitment to CMKLR1 and GPR1 This table displays the half-maximal effective concentration (pEC₅₀) and maximal response (Emax) for full-length chemerin and its active C-terminal nonapeptide (Chemerin 9) at both CMKLR1 and its related receptor, GPR1. Data is adapted from studies using BRET-based recruitment assays.[6]
| Ligand | Receptor | pEC₅₀ (Mean ± SEM) | Emax (% of Chemerin at CMKLR1) |
| Chemerin | CMKLR1 | 8.32 ± 0.08 | 100% |
| Chemerin 9 | CMKLR1 | 6.20 ± 0.09 | 95 ± 5% |
| Chemerin | GPR1 | 8.40 ± 0.07 | 60 ± 4% |
| Chemerin 9 | GPR1 | 7.90 ± 0.08 | 55 ± 5% |
Table 2: Effect of GRK Overexpression on Chemerin-Induced β-Arrestin 2 Recruitment to CMKLR1 This table summarizes data from a modified Tango assay showing how the overexpression of different GRK isoforms affects the maximal response of β-arrestin 2 recruitment to CMKLR1.[8] GRK6 overexpression significantly enhances the recruitment.[5][8]
| GRK Isoform Overexpressed | Chemerin EC₅₀ (nM) | Maximal Response (% of Control) | Significance (p-value vs Control) |
| Control (Empty Vector) | 3.5 | 100% | - |
| GRK2 | Not significantly altered | ~110% | > 0.001 |
| GRK3 | Not significantly altered | ~120% | > 0.001 |
| GRK5 | Not significantly altered | ~125% | > 0.001 |
| GRK6 | Not significantly altered | ~300% | < 0.001 |
Experimental Protocols
This section provides a detailed methodology for a typical EFC-based β-arrestin recruitment assay for CMKLR1 in a 384-well plate format.
Materials and Reagents
-
PathHunter™ eXpress CMKLR1 CHO-K1 β-Arrestin GPCR Assay Kit (DiscoverX, Cat. No. 93-0537E2) or similar, containing:
-
Cryopreserved PathHunter™ CMKLR1 cells
-
Cell Plating Reagent
-
PathHunter™ Detection Reagents (Galacton Star Substrate, Emerald II Solution, PathHunter Cell Assay Buffer)
-
-
CMKLR1 agonist (e.g., human chemerin) and/or antagonist compounds
-
DMSO (cell culture grade)
-
Sterile, white, solid-bottom 384-well assay plates (tissue culture-treated)
-
Phosphate-Buffered Saline (PBS)
-
Standard cell culture equipment (incubator, biosafety cabinet, water bath, etc.)
-
Multichannel pipettes
-
Luminometer capable of reading 384-well plates
Assay Workflow Diagram
Detailed Protocol
Day 1: Cell Plating
-
Prepare the cell plating medium by adding the provided Cell Plating Reagent to the appropriate base medium as per the manufacturer's instructions.
-
Rapidly thaw the vial of cryopreserved PathHunter™ CMKLR1 cells in a 37°C water bath.
-
Transfer the thawed cells into a tube containing pre-warmed plating medium. Centrifuge the cells (e.g., 1000 rpm for 5 minutes), discard the supernatant, and resuspend the cell pellet in fresh plating medium to the recommended density.
-
Dispense the cell suspension into a white, solid-bottom 384-well tissue culture-treated plate.[7]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.[7]
Day 2: Compound Addition and Detection
-
Compound Preparation:
-
Prepare a stock solution of your test compounds (agonists/antagonists) and reference ligand (chemerin) in DMSO.
-
Perform serial dilutions of the compounds in the appropriate assay buffer. The final DMSO concentration in the well should be kept constant and typically below 1%.
-
-
Agonist Mode Protocol:
-
Remove the assay plate from the incubator.
-
Add the prepared agonist dilutions to the wells containing the cells.
-
Incubate the plate for 90 minutes at 37°C (or room temperature, depending on the receptor kinetics).[7]
-
-
Antagonist Mode Protocol:
-
Remove the assay plate from the incubator.
-
Add the prepared antagonist dilutions to the wells.
-
Incubate the plate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add the reference agonist (chemerin) at a concentration corresponding to its EC₈₀ value to all wells (except for negative controls).
-
Incubate the plate for an additional 90 minutes at 37°C.
-
-
Signal Detection:
-
During the final incubation step, prepare the detection reagent by mixing the Galacton Star Substrate and Emerald II Solution with the Cell Assay Buffer according to the kit's manual.
-
After the compound incubation is complete, add the prepared detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the chemiluminescent signal using a luminometer.
-
Data Analysis
-
Normalization: Subtract the average signal from the vehicle control wells (background) from all other data points. Normalize the data to the signal produced by a saturating concentration of the reference agonist (e.g., chemerin), which is set to 100%.
-
Dose-Response Curves: Plot the normalized response (%) against the logarithm of the agonist concentration.
-
Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) in a suitable software like GraphPad Prism to fit the data.
-
Parameter Calculation: From the fitted curve, determine the EC₅₀ (potency) and Emax (efficacy) for agonists, or the IC₅₀ for antagonists.
Applications in Research and Drug Development
The CMKLR1 β-arrestin recruitment assay is a valuable tool with broad applications:
-
High-Throughput Screening (HTS): The assay's simple, "mix-and-read" format is amenable to automation, making it ideal for screening large compound libraries to identify novel CMKLR1 modulators.[10]
-
Pharmacological Characterization: It allows for the precise determination of the potency and efficacy of newly synthesized compounds, aiding in lead optimization.
-
Studying Biased Agonism: By comparing the activity of a compound in a β-arrestin assay with its activity in a G protein-dependent assay (e.g., cAMP inhibition), researchers can identify biased ligands.[13] These ligands may offer therapeutic advantages by selectively activating pathways associated with desired effects while avoiding those linked to adverse reactions.[10]
-
Orphan Receptor Deorphanization: β-arrestin recruitment assays are a universal platform for screening potential ligands against orphan GPCRs where the G protein coupling and downstream second messengers are unknown.[7][14]
References
- 1. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 2. CMKLR1 - Wikipedia [en.wikipedia.org]
- 3. Structural basis of G protein-Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Chemerin-Activated Functions of CMKLR1 are Regulated by G Protein-Coupled Receptor Kinase 6 (GRK6) and β-Arrestin 2 in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 11. PathHunter® eXpress mCMKLR1 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Chemerin-9 (149-157) (TFA) in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemerin-9 (C9), the nonapeptide YFPGQFAFS corresponding to the C-terminal residues 149-157 of the chemerin protein, is a potent agonist for the G protein-coupled receptor (GPCR) Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23.[1][2][3] Its activation of CMKLR1 initiates a cascade of intracellular signaling events with implications in both pro- and anti-inflammatory responses, making it a significant target for drug development in various therapeutic areas including metabolic diseases, inflammation, and cardiovascular disorders.[1][4][5][6][7] Chemerin-9 is often supplied as a trifluoroacetate (TFA) salt, a common counterion for synthetic peptides.[6][7]
Human Embryonic Kidney 293 (HEK293) cells are a widely utilized in vitro model system for studying GPCRs due to their robust growth characteristics and amenability to genetic manipulation.[1][4][5] These cells can be transiently or stably transfected to express CMKLR1, providing a controlled environment to investigate the pharmacological and functional effects of ligands like Chemerin-9.[1][5]
These application notes provide detailed protocols for utilizing Chemerin-9 (149-157) (TFA) to study CMKLR1 signaling in HEK293 cells, focusing on key downstream events such as Gαi-mediated signaling, calcium mobilization, and ERK phosphorylation.
Chemerin-9 (149-157) (TFA) Specifications
| Characteristic | Value | Reference |
| Sequence | Tyr-Phe-Pro-Gly-Gln-Phe-Ala-Phe-Ser | [2] |
| Molecular Formula | C₅₄H₆₆N₁₀O₁₃ | [3] |
| Molecular Weight | 1063.18 g/mol | [3] |
| Purity | ≥95% (HPLC) | [3] |
| Formulation | Trifluoroacetate (TFA) salt | [6][7] |
| Solubility | Soluble in water (to 1 mg/ml) | [3] |
| Storage | Store at -20°C | [3] |
CMKLR1 Signaling Pathway in HEK293 Cells
Activation of CMKLR1 by Chemerin-9 in HEK293 cells primarily initiates signaling through the Gαi subunit of the heterotrimeric G protein.[1][8] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8] Concurrently, the released Gβγ subunits can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[8] Furthermore, CMKLR1 activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[9][10]
References
- 1. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Chemerin-9, Human | Other Chemokine Receptors | Tocris Bioscience [tocris.com]
- 4. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Chemerin-9 (149-157) (TFA) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chemokine-like Receptor 1 (CMKLR1) and Chemokine (C-C motif) Receptor-like 2 (CCRL2); Two Multifunctional Receptors with Unusual Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemerin-9 (149-157) (TFA) for Cardiac Fibroblast Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac remodeling following myocardial infarction often involves the excessive proliferation and migration of cardiac fibroblasts, leading to fibrosis and impaired cardiac function. Chemerin, an adipocytokine, and its active peptide fragment Chemerin-9 (amino acids 149-157), have emerged as key players in cardiovascular pathophysiology.[1][2] Chemerin-9, the C-terminal nonapeptide of mature chemerin, has been shown to be a potent chemoattractant, stimulating the migration of cardiac fibroblasts.[1][3] This process is primarily mediated through the chemokine-like receptor 1 (CMKLR1) and involves the activation of downstream signaling pathways, including Akt and extracellular signal-regulated kinase (ERK).[1][4] Understanding the mechanisms of Chemerin-9-induced cardiac fibroblast migration is crucial for developing therapeutic strategies to mitigate adverse cardiac remodeling.
These application notes provide detailed protocols for utilizing Chemerin-9 (149-157) (TFA) in cardiac fibroblast migration assays, specifically focusing on the Boyden chamber/Transwell assay.
Data Presentation
Table 1: Effect of Chemerin-9 on Cardiac Fibroblast Migration
| Concentration of Chemerin-9 | Migration Induction | Key Signaling Molecules Activated | Reference |
| 100 nM | Significant increase in migration | Akt, ERK | [1] |
| 1 µM | Significant increase in migration | Akt, ERK | [1] |
Table 2: Inhibitors Used to Elucidate Chemerin-9 Signaling Pathway
| Inhibitor | Target | Effect on Chemerin-9 Induced Migration | Reference |
| LY294002 | Akt pathway | Prevention of migration | [1] |
| PD98059 | ERK pathway | Prevention of migration | [1] |
| 2-(α-Naphthoyl)ethyltrimethylammonium iodide | CMKLR1 antagonist | Prevention of migration | [1] |
| N-acetyl-L-cysteine | Antioxidant | Prevention of migration | [1] |
Experimental Protocols
Protocol 1: Isolation and Culture of Rat Cardiac Fibroblasts
This protocol describes the isolation of cardiac fibroblasts from neonatal or adult rats.
Materials:
-
Sprague-Dawley rats (neonatal or adult)
-
Collagenase Type II
-
Trypsin-EDTA (0.25%)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
70% Ethanol
-
Sterile surgical instruments
-
Centrifuge
-
Cell culture flasks/dishes
-
40 µm cell strainer
Procedure:
-
Heart Excision: Euthanize the rat according to approved institutional guidelines. Spray the chest with 70% ethanol to sterilize the area. Surgically excise the heart and place it in a sterile dish containing cold PBS.
-
Tissue Preparation: Transfer the heart to a fresh dish with cold PBS. Mince the ventricular tissue into small pieces (1-2 mm³).
-
Enzymatic Digestion:
-
Transfer the minced tissue to a sterile tube containing a solution of Collagenase Type II and Trypsin-EDTA in DMEM.
-
Incubate at 37°C with gentle agitation for 15-20 minutes.
-
After incubation, gently pipette the mixture up and down to further dissociate the tissue.
-
Allow the larger undigested pieces to settle, and collect the supernatant containing the dissociated cells.[5]
-
Add fresh digestion solution to the remaining tissue and repeat the digestion process until the tissue is fully dissociated.
-
Neutralize the enzyme activity in the collected supernatant by adding an equal volume of DMEM with 10% FBS.
-
-
Cell Filtration and Plating:
-
Filter the cell suspension through a 40 µm cell strainer to remove any remaining cell clumps.[6]
-
Centrifuge the cell suspension at 400 x g for 10 minutes.[6]
-
Resuspend the cell pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells onto uncoated cell culture flasks. Cardiac fibroblasts will adhere to the plastic surface more rapidly than cardiomyocytes.
-
-
Fibroblast Enrichment (Differential Adhesion):
-
Incubate the plated cells at 37°C in a humidified atmosphere with 5% CO₂ for 90-120 minutes.
-
After the incubation period, the fibroblasts will have attached to the flask. Gently wash the flask with PBS to remove non-adherent cells (cardiomyocytes).[7]
-
Add fresh culture medium to the flask.
-
-
Cell Culture and Subculturing:
-
Culture the cells at 37°C and 5% CO₂. Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them using Trypsin-EDTA.
-
Protocol 2: Chemerin-9 Cardiac Fibroblast Migration Assay (Boyden Chamber)
This protocol details the use of a modified Boyden chamber (Transwell assay) to assess the migratory response of cardiac fibroblasts to Chemerin-9.
Materials:
-
Cultured rat cardiac fibroblasts (passage 2-4)
-
Chemerin-9 (149-157) (TFA) stock solution
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
DMEM with low serum (e.g., 0.25% FBS)
-
Bovine Serum Albumin (BSA)
-
Calcein AM or DAPI stain
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cardiac fibroblasts to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours in DMEM with 0.25% FBS to reduce basal migration.
-
Trypsinize and resuspend the cells in serum-free DMEM. Count the cells and adjust the concentration to 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Rehydrate the Boyden chamber inserts by adding warm, serum-free DMEM to the upper and lower chambers and incubating for 1-2 hours at 37°C.
-
Aspirate the DMEM from the chambers.
-
In the lower chamber, add DMEM with 0.25% FBS as a chemoattractant.[8] For the experimental group, add Chemerin-9 to the lower chamber at the desired final concentration (e.g., 100 nM or 1 µM).[1] Include a negative control group with no Chemerin-9.
-
Carefully add 100 µL of the prepared cell suspension (1 x 10⁴ cells) to the upper chamber of each insert.[8]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours. The optimal incubation time may need to be determined empirically.
-
-
Cell Removal and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the migrated cells with a suitable stain such as DAPI or Calcein AM.
-
-
Quantification:
-
Visualize the stained, migrated cells using a fluorescence microscope.
-
Count the number of migrated cells in several random fields of view for each membrane.
-
Alternatively, for a more high-throughput method, after staining with a fluorescent dye, the fluorescence can be quantified using a microplate reader.[9]
-
Visualization of Pathways and Workflows
Chemerin-9 Signaling Pathway in Cardiac Fibroblasts
Caption: Chemerin-9 signaling cascade in cardiac fibroblasts.
Experimental Workflow for Boyden Chamber Migration Assay
Caption: Workflow of the cardiac fibroblast migration assay.
References
- 1. Chemerin-9 stimulates migration in rat cardiac fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Chemerin in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-terminal nonapeptide of mature chemerin activates the chemerin receptor with low nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemerin Promotes Proliferation of Cardiac Fibroblasts via CMKLR1/PI3k/Akt/NF-κB Signaling Pathway [ouci.dntb.gov.ua]
- 5. Isolation and Culture of Primary Fibroblasts from Neonatal Murine Hearts to Study Cardiac Fibrosis [bio-protocol.org]
- 6. Isolation and Characterization of Adult Cardiac Fibroblasts and Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification and Isolation of Cardiac Fibroblasts From the Adult Mouse Heart Using Two-Color Flow Cytometry [frontiersin.org]
- 8. In Vitro Effects of Pirfenidone on Cardiac Fibroblasts: Proliferation, Myofibroblast Differentiation, Migration and Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Administration of Chemerin-9 in Mice
Introduction
Chemerin is an adipokine involved in a multitude of physiological processes, including adipogenesis, inflammation, and glucose metabolism.[1][2][3] Its C-terminal nonapeptide, Chemerin-9 (amino acid sequence YFPGQFAFS), is a potent and stable agonist for the G protein-coupled receptor, Chemokine-like receptor 1 (CMKLR1), also known as ChemR23.[3][4][5] Chemerin-9 retains most of the biological activity of the full-length protein and has demonstrated significant therapeutic potential, particularly for its anti-inflammatory effects in various disease models.[1][4][5] Activation of CMKLR1 by Chemerin-9 triggers downstream signaling cascades, including the phosphorylation of Akt and ERK, which modulate immune responses.[1][2][6] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of Chemerin-9 in mice for in vivo studies.
Application Notes
Overview of In Vivo Administration
Chemerin-9 has been successfully administered in murine models through various routes, including continuous subcutaneous infusion via micro-osmotic pumps and direct intraperitoneal (IP) injections.[1][4]
-
Continuous Subcutaneous Infusion: This method, often employed for long-term studies, provides sustained plasma concentrations of the peptide. For example, in a 28-day study on abdominal aortic aneurysms in ApoE-/- mice, Chemerin-9 was delivered at a rate of 7.7 μg/kg/h using this technique.[4]
-
Intraperitoneal (IP) Injection: This is a common and effective route for administering therapeutic agents for systemic distribution. A study investigating pancreatogenic diabetes in mice utilized a daily IP injection of 0.2 mg/kg Chemerin-9 over 42 days to successfully alleviate glucose intolerance.[1]
The choice of administration route depends on the specific experimental design, the desired pharmacokinetic profile, and the research question being addressed.
Quantitative Data from In Vivo Studies
The following table summarizes key quantitative data from published studies utilizing Chemerin-9 in mouse models.
| Study Model | Species/Strain | Administration Route | Dosage | Duration | Key Findings | Reference |
| Abdominal Aortic Aneurysm | ApoE-/- Mice | Subcutaneous micro-osmotic pump | 7.7 μg/kg/h | 28 days | Suppressed enlargement of the abdominal aorta; reduced expression of MMP-2 and MMP-9.[1][4] | [1][4] |
| Atherosclerosis | ApoE-/- Mice | Subcutaneous micro-osmotic pump | Not specified, but 4-week infusion | 4 weeks | Decreased areas of aortic atherosclerotic lesions by reducing intraplaque macrophage content.[5][6] | [5][6] |
| Pancreatogenic Diabetes Mellitus | C57BL/6J Mice | Intraperitoneal (IP) Injection | 0.2 mg/kg, daily | 42 days | Alleviated glucose intolerance and insulin resistance.[1] | [1] |
Signaling Pathway and Experimental Workflow
Chemerin-9 Signaling Pathway
Chemerin-9 exerts its biological effects primarily by binding to and activating its receptor, CMKLR1, a G protein-coupled receptor.[3][7] This interaction initiates intracellular signaling cascades that are predominantly anti-inflammatory.[4] Key pathways involved include the phosphorylation and activation of Akt and ERK, which in turn regulate cellular processes like migration, proliferation, and the expression of inflammatory mediators.[1][6]
Caption: Chemerin-9 binds CMKLR1, activating Gi-protein signaling via PI3K/Akt and PLC/ERK pathways.
General Experimental Workflow
A typical in vivo study investigating the effects of Chemerin-9 involves several key stages, from animal acclimatization and disease induction to treatment administration and endpoint analysis.
Caption: A generalized workflow for conducting in vivo studies using Chemerin-9 in mouse models.
Experimental Protocols
Protocol: Intraperitoneal (IP) Injection of Chemerin-9 in Mice
This protocol is based on established methodologies for IP injections in mice and specific dosage information for Chemerin-9.[1][8][9]
1. Materials
-
Chemerin-9 peptide (lyophilized)
-
Sterile vehicle (e.g., 0.9% saline or Phosphate-Buffered Saline (PBS))
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)[8]
-
Appropriate mouse restraint device or manual restraint proficiency
-
70% ethanol for disinfection
-
Sharps container
2. Reagent Preparation
-
Reconstitution: Aseptically reconstitute the lyophilized Chemerin-9 peptide in the recommended sterile vehicle to create a stock solution. Briefly vortex and centrifuge to ensure the powder is fully dissolved.
-
Working Solution: Based on the stock concentration and the required dose (e.g., 0.2 mg/kg)[1], calculate the volume needed per mouse. Prepare a working solution by diluting the stock with the sterile vehicle to achieve a final injection volume that does not exceed 10 ml/kg.[8]
-
Example Calculation for a 25g mouse at 0.2 mg/kg:
-
Dose = 0.025 kg * 0.2 mg/kg = 0.005 mg = 5 µg
-
If the working solution is 0.05 mg/mL (50 µg/mL), the injection volume would be 0.1 mL.
-
-
3. Animal Handling and Restraint
-
Gently remove the mouse from its cage.
-
Restrain the mouse securely, exposing the abdomen. A common method is to scruff the mouse by the loose skin over its neck and shoulders and secure the tail.
-
Tilt the mouse so its head is pointing slightly downwards. This allows the abdominal organs to shift away from the injection site, minimizing the risk of injury.[8]
4. Injection Procedure
-
Identify the injection site, which is typically the lower right quadrant of the abdomen.[8][9] This location helps to avoid puncturing the cecum, urinary bladder, or other vital organs.[8][9]
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal plane.[9] The needle should penetrate the skin and the abdominal wall.
-
Before injecting, gently aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel (no blood in the syringe hub) or an organ (no yellow/brown fluid).[9]
-
If aspiration is clear, slowly depress the plunger to administer the full volume.
-
Withdraw the needle smoothly at the same angle of insertion.
5. Post-Injection Monitoring
-
Return the mouse to its home cage.
-
Monitor the animal for several minutes immediately after injection for any signs of distress, such as labored breathing, lethargy, or abdominal bleeding.
-
Continue to monitor the mice according to the approved animal care protocol, especially during a course of daily injections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Chemerin-9 Attenuates Experimental Abdominal Aortic Aneurysm Formation in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. mdpi.com [mdpi.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Chemerin-9 Treatment in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of Chemerin-9 in mouse models of Alzheimer's disease (AD). The information presented is intended to guide researchers in designing and executing experiments to evaluate the efficacy of Chemerin-9 in ameliorating AD-related pathology and cognitive deficits.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[1] Chemerin-9, a bioactive nonapeptide derived from the adipokine chemerin, has emerged as a promising therapeutic agent. It exerts its effects through the chemokine-like receptor 1 (CMKLR1, also known as ChemR23), which is expressed on various cell types in the brain, including microglia and neurons.[2][3] Studies have shown that Chemerin-9 can ameliorate cognitive deficits, reduce Aβ deposition, and suppress neuroinflammation in AD mouse models, suggesting its potential as a disease-modifying therapy.[4][5]
Mechanism of Action
Chemerin-9's neuroprotective effects in the context of Alzheimer's disease are believed to be mediated through its interaction with the ChemR23 receptor, initiating signaling cascades that modulate microglial function and neuronal health. Key aspects of its mechanism of action include:
-
Suppression of Neuroinflammation: Chemerin-9 has been shown to inhibit the activation of the NLRP3 inflammasome in microglia.[4][5] This multi-protein complex is a key driver of neuroinflammation in AD, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][6]
-
Promotion of Microglial Phagocytosis: Chemerin-9 enhances the phagocytic activity of microglia, promoting the clearance of Aβ plaques.[4][5] This shift towards a neuroprotective microglial phenotype is crucial for reducing the amyloid burden in the brain.
-
Modulation of Downstream Signaling Pathways: The binding of Chemerin-9 to ChemR23 can activate downstream signaling pathways, including the CAMKK2/AMPK/Nrf2 pathway, which is involved in cellular stress response and has anti-inflammatory effects.[3][7][8]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of Chemerin-9 treatment in Alzheimer's disease mouse models.
Table 1: Effect of Chemerin-9 on Cognitive Performance in AD Mouse Models
| Behavioral Test | Mouse Model | Treatment Group | Dose | Improvement in Performance | Reference |
| Morris Water Maze | APP/PS1 | Chemerin-9 | 30 µg/kg | Decreased escape latency, increased platform crossings | [4][5] |
| Morris Water Maze | APP/PS1 | Chemerin-9 | 60 µg/kg | Further decreased escape latency and increased platform crossings | [4][5] |
| Novel Object Recognition | Aβ₁₋₄₂ injection | Chemerin-9 | 8 µg/kg (i.c.v.) | Increased discrimination index | [2][6] |
| Object Location Recognition | Aβ₁₋₄₂ injection | Chemerin-9 | 8 µg/kg (i.c.v.) | Increased discrimination index | [2][6] |
Table 2: Effect of Chemerin-9 on Amyloid-Beta Pathology in AD Mouse Models
| Analysis | Mouse Model | Treatment Group | Dose | Reduction in Aβ Pathology | Reference |
| Aβ Plaque Load (Immunohistochemistry) | APP/PS1 | Chemerin-9 | 30 µg/kg | Significant reduction in plaque number and area | [4][5] |
| Aβ Plaque Load (Immunohistochemistry) | APP/PS1 | Chemerin-9 | 60 µg/kg | More pronounced reduction in plaque number and area | [4][5] |
Table 3: Effect of Chemerin-9 on Neuroinflammatory Markers in AD Mouse Models
| Marker | Brain Region | Mouse Model | Treatment Group | Dose | Reduction in Marker Level | Reference |
| IL-1β | Hippocampus | Aβ₁₋₄₂ injection | Chemerin-9 | 8 µg/kg (i.c.v.) | Significant decrease | [2][6] |
| TNF-α | Hippocampus | Aβ₁₋₄₂ injection | Chemerin-9 | 8 µg/kg (i.c.v.) | Significant decrease | [2][6] |
| IL-6 | Hippocampus | Aβ₁₋₄₂ injection | Chemerin-9 | 8 µg/kg (i.c.v.) | Significant decrease | [2][6] |
| NLRP3 Inflammasome Activation | Brain | APP/PS1 | Chemerin-9 | 30 µg/kg | Decreased activation | [4][5] |
| NLRP3 Inflammasome Activation | Brain | APP/PS1 | Chemerin-9 | 60 µg/kg | Further decreased activation | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Behavioral Testing
1. Morris Water Maze (MWM)
The MWM test is used to assess hippocampal-dependent spatial learning and memory.[9][10][11][12]
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C). A hidden platform (10 cm in diameter) is submerged 1-1.5 cm below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acclimation (Day 1): Allow mice to swim freely for 60 seconds without the platform.
-
Visible Platform Training (Day 2): The platform is marked with a visible flag. Mice are given four trials to find the platform, with a maximum trial duration of 60 seconds.
-
Hidden Platform Training (Days 3-7): The flag is removed, and the platform remains in the same quadrant for all trials. Mice are given four trials per day from different starting positions. If a mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
Probe Trial (Day 8): The platform is removed, and the mouse is allowed to swim for 60 seconds.
-
-
Data Analysis: Record escape latency (time to find the platform), path length, swimming speed, and time spent in the target quadrant during the probe trial.
2. Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory.[13][14][15][16][17]
-
Apparatus: A square open field arena (e.g., 40x40x40 cm).
-
Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore for 5-10 minutes.
-
Testing (Day 2, after a retention interval of 1-24 hours): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes.
-
-
Data Analysis: Record the time spent exploring each object. The discrimination index is calculated as (Time with novel object - Time with familiar object) / (Total exploration time).
Histological and Biochemical Analyses
1. Immunohistochemistry (IHC) for Aβ Plaques
This protocol is for the detection of Aβ plaques in brain tissue from APP/PS1 mice.
-
Tissue Preparation:
-
Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain into 30-40 µm thick coronal sections using a cryostat or vibratome.
-
-
Staining Protocol:
-
Antigen Retrieval: Incubate free-floating sections in 90% formic acid for 5-7 minutes at room temperature.[18][19][20]
-
Wash sections three times in PBS.
-
Blocking: Block with 10% normal goat serum in PBS with 0.3% Triton X-100 (PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate overnight at 4°C with an anti-Aβ antibody (e.g., 6E10 or 4G8, typically at a 1:1000 dilution).[21]
-
Wash sections three times in PBST.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1-2 hours at room temperature.
-
Wash sections three times in PBST.
-
Signal Amplification: Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
-
Visualization: Develop the signal using a diaminobenzidine (DAB) substrate kit.
-
Mount sections on slides, dehydrate, and coverslip.
-
-
Data Analysis: Quantify the Aβ plaque number and the percentage of the area covered by plaques in specific brain regions (e.g., cortex and hippocampus) using image analysis software.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
This protocol is for the quantification of pro-inflammatory cytokines in mouse brain homogenates.[22][23][24][25]
-
Sample Preparation:
-
Dissect the hippocampus or cortex and snap-freeze in liquid nitrogen.
-
Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse IL-1β, TNF-α, and IL-6.
-
Follow the manufacturer's instructions for adding standards, samples, and detection antibodies to the pre-coated plates.
-
After the addition of the substrate and stop solution, measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve. Normalize the cytokine levels to the total protein concentration of each sample.
Visualizations
References
- 1. 4.3.4. Morris Water Maze (MWM) [bio-protocol.org]
- 2. Frontiers | The Role of Microglia and the Nlrp3 Inflammasome in Alzheimer's Disease [frontiersin.org]
- 3. RETRACTED ARTICLE: Chemerin reverses neurological impairments and ameliorates neuronal apoptosis through ChemR23/CAMKK2/AMPK pathway in neonatal hypoxic–ischemic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NLRP3 inflammasome in Alzheimer’s disease: molecular mechanisms and emerging therapies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pub.dzne.de [pub.dzne.de]
- 7. Chemerin suppresses neuroinflammation and improves neurological recovery via CaMKK2/AMPK/Nrf2 pathway after germinal matrix hemorrhage in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemerin suppresses neuroinflammation and improves neurological recovery via CaMKK2/AMPK/Nrf2 pathway after germinal matrix hemorrhage in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cyagen.com [cyagen.com]
- 10. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 13. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel Object Recognition Test [protocols.io]
- 16. mmpc.org [mmpc.org]
- 17. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 18. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formic Acid Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 20. Formic Acid Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. 2.21. Enzyme-linked immunosorbent assay (ELISA) for IL-6 and TNF-α measurements in brain [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. raybiotech.com [raybiotech.com]
- 25. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Chemerin-9 (149-157) (TFA) in the Atherosclerosis ApoE-/- Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Chemerin-9 (149-157) (TFA), a potent agonist of the chemerin receptor (ChemR23), in the context of atherosclerosis research using the apolipoprotein E-deficient (ApoE-/-) mouse model. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of Chemerin-9 in cardiovascular disease.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries, which can lead to heart attack and stroke. The ApoE-/- mouse model is a widely used preclinical model that spontaneously develops atherosclerotic lesions, particularly when fed a high-fat diet. Chemerin, an adipocytokine, and its active nonapeptide fragment, Chemerin-9, have emerged as important modulators of inflammatory processes. Studies have shown that Chemerin-9 exerts anti-atherosclerotic effects by targeting various cell types involved in plaque formation, including endothelial cells, macrophages, and smooth muscle cells.[1]
Mechanism of Action
Chemerin-9 binds to its receptor, ChemR23, which is expressed on various cell types implicated in atherosclerosis.[1] The activation of ChemR23 by Chemerin-9 triggers downstream signaling pathways that collectively contribute to the attenuation of atherosclerosis. Key anti-atherogenic effects of Chemerin-9 include:
-
Reduction of Endothelial Inflammation: Chemerin-9 suppresses the expression of adhesion molecules on endothelial cells, thereby reducing the recruitment and adhesion of monocytes to the vessel wall, a critical initiating step in atherosclerosis.[1]
-
Inhibition of Macrophage Foam Cell Formation: Chemerin-9 inhibits the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, a key process in the formation of foam cells, which are a major component of atherosclerotic plaques.[1][2]
-
Modulation of Smooth Muscle Cell Behavior: Chemerin-9 has been shown to suppress the migration and proliferation of vascular smooth muscle cells (VSMCs), which contribute to plaque growth and instability.[1]
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of Chemerin-9 in the context of atherosclerosis.
Table 1: In Vivo Efficacy of Chemerin-9 in ApoE-/- Mice
| Parameter | Control (Vehicle) | Chemerin-9 (7.7 μg/kg/h) | Outcome | Reference |
| Aortic Atherosclerotic Lesion Area | N/A | Significantly decreased | A 4-week infusion of Chemerin-9 reduces plaque burden in the aorta. | [1] |
| Intraplaque Macrophage Content | N/A | Reduced | Chemerin-9 decreases macrophage accumulation within atherosclerotic plaques. | [1] |
| Intraplaque Smooth Muscle Cell Content | N/A | Reduced | Chemerin-9 modulates the smooth muscle cell component of atherosclerotic plaques. | [1] |
Note: Specific quantitative values for the percentage of reduction in lesion area were not available in the cited literature.
Table 2: In Vitro Effects of Chemerin-9 on Cellular Mechanisms of Atherosclerosis
| Cell Type | Treatment | Parameter | Effect | Quantitative Data | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α + Chemerin-9 | Adhesion and pro-inflammatory molecule mRNA expression | Suppression | Significant reduction | [1] |
| Human THP-1 Monocytes | TNF-α + Chemerin-9 | Adhesion to HUVECs | Attenuation | Significant reduction | [1] |
| THP-1 derived Macrophages | oxLDL + Chemerin-9 (10-50 ng/ml) | Foam Cell Formation | Suppression | ~15% suppression | [2] |
| Human Aortic Smooth Muscle Cells (HASMCs) | Chemerin-9 | Migration and Proliferation | Suppression | Significant suppression | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vivo Atherosclerosis Induction and Chemerin-9 Treatment in ApoE-/- Mice
1.1. Animal Model and Diet:
-
Animal: Male Apolipoprotein E-deficient (ApoE-/-) mice.
-
Age: 8-10 weeks old at the start of the diet.
-
Diet: A high-fat "Western" diet containing 15% cocoa butter and 1% cholesterol is a common formulation to accelerate atherosclerosis.[3] Mice are typically fed this diet for a specified period (e.g., 11 weeks) to establish atherosclerotic lesions before treatment initiation.[4]
1.2. Chemerin-9 (149-157) (TFA) Preparation and Administration:
-
Preparation: For in vivo use, Chemerin-9 (149-157) (TFA) can be dissolved in a vehicle such as DMSO and then further diluted in corn oil.[5][6] It is crucial to ensure the peptide is fully dissolved and the solution is clear before administration.
-
Administration: Continuous infusion using subcutaneously implanted micro-osmotic pumps (e.g., Alzet Model 2004) is an effective method for sustained delivery.[7][8]
-
Dosage: A dose of 7.7 μg/kg/h has been shown to be effective in reducing atherosclerosis in ApoE-/- mice.[2]
-
Duration: A 4-week infusion period has been demonstrated to yield significant anti-atherosclerotic effects.[1][2]
1.3. Assessment of Atherosclerosis:
-
At the end of the treatment period, mice are euthanized, and the aorta is perfused and dissected.
-
Atherosclerotic lesion size in the aortic root and the entire aorta can be quantified using Oil Red O staining.
Protocol 2: Oil Red O Staining for Aortic Lesion Quantification
2.1. Aortic Root Sectioning and Staining:
-
After perfusion-fixation, embed the heart and aortic root in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut serial cryosections (e.g., 10 μm thick) through the aortic root.
-
Air dry the sections and fix in 10% formalin.
-
Rinse with distilled water and then with 60% isopropanol.
-
Stain with a freshly prepared and filtered Oil Red O working solution for 15-20 minutes.
-
Rinse with 60% isopropanol to remove excess stain.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Mount with an aqueous mounting medium.
-
Capture images using a light microscope and quantify the Oil Red O-positive lesion area using image analysis software (e.g., ImageJ).
2.2. En Face Aortic Staining:
-
Dissect the entire aorta from the heart to the iliac bifurcation.
-
Clean the aorta of surrounding adipose and connective tissue.
-
Cut the aorta longitudinally and pin it flat on a black wax dissection pan.
-
Fix the aorta in 10% formalin.
-
Rinse with distilled water and then with 70% ethanol.
-
Stain with Oil Red O working solution.
-
Destain in 70% ethanol.
-
Capture images and quantify the percentage of the aortic surface area covered by lesions.
Protocol 3: Immunohistochemistry for Plaque Composition Analysis
3.1. Macrophage Staining (CD68):
-
Prepare frozen sections of the aortic root as described in Protocol 2.1.
-
Fix sections in cold acetone.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate with a primary antibody against a macrophage marker (e.g., rat anti-mouse CD68).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rat IgG).
-
Apply an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal with a peroxidase substrate (e.g., DAB), which produces a brown precipitate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Quantify the CD68-positive area within the plaque using image analysis software.
3.2. Smooth Muscle Cell Staining (α-Smooth Muscle Actin):
-
Follow the same general procedure as for macrophage staining.
-
Use a primary antibody against α-smooth muscle actin (α-SMA), such as a mouse monoclonal antibody.[9]
-
Use an appropriate biotinylated secondary antibody (e.g., goat anti-mouse IgG).[9]
-
Quantify the α-SMA-positive area within the plaque.
Protocol 4: In Vitro Endothelial Cell-Monocyte Adhesion Assay
-
Culture human umbilical vein endothelial cells (HUVECs) to confluence in multi-well plates.
-
Pre-treat HUVECs with an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α), in the presence or absence of Chemerin-9 for a specified time (e.g., 4-6 hours).
-
Label a monocytic cell line (e.g., THP-1) with a fluorescent dye (e.g., Calcein-AM).
-
Add the fluorescently labeled monocytes to the HUVEC monolayer and incubate for a short period (e.g., 30-60 minutes) to allow for adhesion.
-
Gently wash away non-adherent monocytes.
-
Quantify the number of adherent monocytes by measuring the fluorescence intensity using a plate reader or by counting under a fluorescence microscope.
Protocol 5: In Vitro Macrophage Foam Cell Formation Assay
-
Differentiate a monocytic cell line (e.g., THP-1) into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Incubate the macrophages with oxidized low-density lipoprotein (oxLDL) in the presence or absence of various concentrations of Chemerin-9 for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the intracellular lipid droplets with Oil Red O.
-
Elute the Oil Red O from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify lipid accumulation.
-
Alternatively, visualize and quantify foam cell formation using microscopy.
Visualizations
Caption: Chemerin-9 Signaling Pathway in Atherosclerosis.
Caption: In Vivo Experimental Workflow.
Caption: Logical Relationship of Chemerin-9's Anti-Atherosclerotic Effects.
References
- 1. Chemerin-9, a potent agonist of chemerin receptor (ChemR23), prevents atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Synthetic low and high fat diets for the study of atherosclerosis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of atherosclerosis in apolipoprotein E knockout mice by activation of the retinoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. Chemerin-9 Attenuates Experimental Abdominal Aortic Aneurysm Formation in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Chemerin-9 (149-157) (TFA) solubility and preparation.
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the effective use of Chemerin-9 (149-157) (TFA) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Chemerin-9 (149-157) (TFA)?
A1: Chemerin-9 (149-157) is a nine-amino-acid peptide (sequence: YFPGQFAFS) that corresponds to the C-terminus of the full-length chemerin protein.[1][2] It is a potent agonist for the G protein-coupled receptor CMKLR1 (Chemokine-like receptor 1), also known as ChemR23.[3][4] Chemerin-9 retains most of the biological activity of the full-sized protein, including anti-inflammatory effects and the regulation of immune responses and metabolism.[3][5][6] The "(TFA)" indicates that the peptide is supplied as a trifluoroacetate salt, which results from the purification process using trifluoroacetic acid (TFA).[2][7]
Q2: Why is the peptide supplied as a TFA salt and are there experimental implications?
A2: Trifluoroacetic acid (TFA) is commonly used in the final purification steps of synthetic peptides via reverse-phase high-performance liquid chromatography (RP-HPLC).[7] It helps to protonate peptides, especially those lacking basic amino acids. However, residual TFA salts in the final product can have unintended effects on experiments. At nanomolar concentrations, TFA can influence cell growth, and in vivo, it may trifluoroacetylate proteins, potentially inducing an unwanted immune response.[2] Researchers should be aware of these potential effects when designing and interpreting experiments.
Q3: How should I store the lyophilized peptide and reconstituted solutions?
A3: The lyophilized peptide should be stored in a freezer at or below -20°C.[2] Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[8] The prepared stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.[8]
Q4: What is the known mechanism of action for Chemerin-9?
A4: Chemerin-9 acts as an agonist at the CMKLR1 receptor.[4] Binding of Chemerin-9 to CMKLR1, which is highly expressed on innate immune cells like macrophages and neutrophils, activates downstream signaling pathways.[4] This activation leads to cellular responses such as the phosphorylation of Akt and ERK kinases and the production of reactive oxygen species (ROS).[3][5][8] These signaling events can result in both pro- and anti-inflammatory effects depending on the specific biological context.[4]
Q5: How stable is Chemerin-9 in experimental conditions?
A5: A significant challenge with Chemerin-9 is its limited stability. Like the mature chemerin protein, Chemerin-9 is rapidly degraded and inactivated in plasma, which can restrict its effectiveness in in vivo experiments.[6] This has prompted the development of more metabolically stable analogs, such as cyclic derivatives, to facilitate in vivo studies.[6][9][10] For in vitro experiments, fresh preparation of working solutions is recommended.
Troubleshooting Guide
Problem 1: The lyophilized Chemerin-9 (TFA) powder is difficult to dissolve.
-
Possible Cause: The peptide may have poor solubility in the chosen solvent at the desired concentration. While generally soluble in water, high concentrations can be difficult to achieve.[1]
-
Solution:
-
Ensure you are using a high-purity solvent like sterile, deionized water or DMSO.
-
Try gently warming the solution (to no more than 40°C) or briefly vortexing.
-
For highly concentrated stock solutions, consider using a small amount of DMSO first, then diluting to the final concentration with your aqueous buffer. Note that DMSO can be toxic to cells, so the final concentration should typically be kept below 0.5%.
-
Problem 2: I am observing high variability or unexpected results in my cell-based assays.
-
Possible Cause 1: TFA Interference. Residual TFA from the peptide preparation can influence cell behavior, sometimes hindering cell growth at low concentrations and promoting it at higher ones.[2]
-
Solution 1: If possible, obtain a peptide with a different salt form, such as acetate. Alternatively, include a vehicle control in your experiments that contains a similar concentration of TFA to account for its effects.
-
Possible Cause 2: Peptide Degradation. Chemerin-9 can degrade, especially if stock solutions are subjected to multiple freeze-thaw cycles.[8]
-
Solution 2: Always use freshly thawed aliquots for each experiment. Avoid storing working dilutions for extended periods.
Problem 3: My in vivo experiments are yielding inconsistent or no effects.
-
Possible Cause: Poor Plasma Stability. Chemerin-9 is known to be rapidly degraded by proteases in plasma, leading to a short half-life and reduced exposure.[6]
-
Solution: Consider using a more metabolically stable analog of Chemerin-9 if available.[6][10] Alternatively, more frequent administration or a continuous delivery method (e.g., osmotic mini-pumps) may be necessary to maintain effective concentrations.[11]
Data Presentation
Table 1: Solubility and Storage of Chemerin-9 (149-157) (TFA)
| Parameter | Recommended Solvent(s) | Recommended Stock Concentration | Storage of Lyophilized Powder | Storage of Stock Solution |
| Guideline | H₂O, DMSO | ≥1 mg/mL | -20°C (for up to 3 years)[1] | -20°C (1 month) or -80°C (6 months)[8] |
Note: For aqueous solutions, solubility can be limited. If the peptide does not fully dissolve in water, sonication or the use of a small amount of a co-solvent like DMSO is recommended.
Experimental Protocols
Protocol 1: Preparation of a 1 mM Chemerin-9 (TFA) Stock Solution
This protocol is for reconstituting a 1 mg vial of lyophilized Chemerin-9 (TFA) (Molecular Weight: approx. 1063.16 g/mol )[2] to a 1 mM stock solution. Always confirm the exact molecular weight from the Certificate of Analysis provided by the supplier.
Materials:
-
1 mg vial of lyophilized Chemerin-9 (149-157) (TFA)
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture, which can affect peptide stability.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Calculation:
-
To make a 1 mM (1 mmol/L) solution from 1 mg of peptide:
-
Volume (L) = Amount (mol) / Concentration (mol/L)
-
Amount (mol) = Mass (g) / Molecular Weight ( g/mol ) = 0.001 g / 1063.16 g/mol ≈ 9.406 x 10⁻⁷ mol
-
Volume (L) = 9.406 x 10⁻⁷ mol / 0.001 mol/L = 9.406 x 10⁻⁴ L = 940.6 µL
-
-
Reconstitution: Carefully add 940.6 µL of DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex gently until the peptide is completely dissolved. If necessary, sonicate briefly in a water bath.
-
Aliquoting and Storage:
Preparation of Working Solutions:
-
For cell-based assays, dilute the DMSO stock solution further in the appropriate aqueous cell culture medium. Ensure the final concentration of DMSO is non-toxic to your cells (typically <0.5%). For example, a 1:1000 dilution of the 1 mM stock solution into media would yield a 1 µM working solution with 0.1% DMSO.
Mandatory Visualization
References
- 1. Chemerin-9 (149-157) | TargetMol [targetmol.com]
- 2. Chemerin-9 peptide [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis of CMKLR1 signaling induced by chemerin9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Identification of a stable chemerin analog with potent activity toward ChemR23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclic Derivatives of the Chemerin C-Terminus as Metabolically Stable Agonists at the Chemokine-like Receptor 1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Chemerin-9 (149-157) (TFA) stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Chemerin-9 (149-157) (TFA), a potent agonist of the chemokine-like receptor 1 (CMKLR1).[1][2][3] Adherence to these guidelines is crucial for maintaining the peptide's biological activity and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Chemerin-9 (149-157) (TFA) upon receipt?
A: Upon receipt, the lyophilized peptide should be stored at -20°C in a desiccated environment.[1] Proper storage is critical to prevent degradation from moisture and temperature fluctuations. It is advisable to store the vial away from bright light.[4]
Q2: What is the long-term stability of the lyophilized peptide?
A: When stored correctly at -20°C, lyophilized Chemerin-9 is stable for an extended period. Some suppliers indicate stability for at least 36 months in lyophilized form.[1][3] For maximum stability, especially for long-term storage, temperatures below -15°C are recommended.[5][6]
Q3: How do I properly handle the lyophilized peptide before reconstitution?
A: To prevent condensation and moisture absorption, which can compromise peptide stability, allow the vial to warm to room temperature in a desiccator before opening.[5][6][7] Always wear gloves to avoid enzymatic or bacterial contamination.[7]
Q4: What is the recommended procedure for reconstituting Chemerin-9?
A: For reconstitution, use a sterile, appropriate solvent. While Chemerin-9 is soluble in water up to 1 mg/ml, the specific buffer should be chosen based on your experimental needs. Acidic peptides are best dissolved in basic buffers and vice versa.[5] If the peptide is difficult to dissolve, brief sonication may help.[5]
Q5: Can I store Chemerin-9 in solution? If so, for how long?
A: Storing peptides in solution is not recommended for long periods due to limited shelf-life.[5][6] If necessary, prepare aliquots of the reconstituted peptide to avoid multiple freeze-thaw cycles and store them at -20°C or -80°C.[1][2][4] Solutions stored at -20°C should be used within a month, while those at -80°C can be stable for up to six months.[2]
Q6: What is the significance of the "TFA" in the product name?
A: TFA (trifluoroacetic acid) is a counterion commonly present from the peptide synthesis and purification process.[8] While generally not problematic, researchers should be aware that TFA can potentially influence cellular experiments at certain concentrations.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity | Improper storage of lyophilized or reconstituted peptide. | Ensure storage at recommended temperatures and protection from moisture. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Contamination of the peptide. | Always use sterile buffers for reconstitution and handle with gloves to prevent contamination.[7] | |
| Difficulty dissolving the peptide | The peptide has high hydrophobicity. | Use a small amount of an organic solvent like DMSO to initially dissolve the peptide, then slowly add your aqueous buffer.[7] Gentle warming or sonication can also aid dissolution.[7] |
| Incorrect pH of the solvent. | Acidic peptides dissolve better in basic buffers, and basic peptides in acidic buffers.[5] | |
| Inconsistent experimental results | Presence of TFA salts affecting the assay. | Be mindful of the potential effects of TFA on cellular experiments.[8] If high sensitivity is required, consider sourcing a peptide with a different counterion (e.g., acetate). |
| Peptide degradation over time in solution. | Always use freshly prepared solutions for experiments whenever possible. If storing solutions, adhere strictly to the recommended temperature and duration guidelines. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 36 months[1][3] | Keep desiccated and protected from light.[1][4] Allow to warm to room temperature before opening.[5][7] |
| In Solution | -20°C | Up to 1 month[1][2][3] | Aliquot to avoid freeze-thaw cycles.[1][3] |
| In Solution | -80°C | Up to 6 months[2] | Recommended for longer-term storage of solutions. Aliquot to prevent degradation. |
Experimental Protocols
Protocol 1: Reconstitution of Chemerin-9 (149-157) (TFA)
-
Before opening, allow the vial of lyophilized Chemerin-9 to equilibrate to room temperature in a desiccator for at least 20-30 minutes.[5][7]
-
Wearing clean gloves, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Prepare your desired sterile solvent (e.g., sterile water, PBS).
-
Carefully open the vial and add the calculated volume of solvent to achieve the desired stock concentration.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
-
For immediate use, proceed with your experiment. For storage, create single-use aliquots and store them at the appropriate temperature (-20°C or -80°C).
Protocol 2: General Peptide Handling Workflow
Caption: Workflow for handling and reconstituting lyophilized peptides.
Chemerin-9 Signaling Pathway Overview
Chemerin-9 is the C-terminal nonapeptide of mature chemerin and acts as a potent agonist for the G protein-coupled receptor, CMKLR1.[8] The activation of CMKLR1 by Chemerin-9 initiates several downstream signaling cascades.
Caption: Simplified signaling pathway of Chemerin-9 via the CMKLR1 receptor.
References
Technical Support Center: Trifluoroacetic Acid (TFA) Salt Effects in Peptide Experiments
This guide provides troubleshooting advice and answers to frequently asked questions regarding the effects of trifluoroacetic acid (TFA) salts in peptide experiments. TFA is a common counterion present in synthetic peptides from solid-phase synthesis and purification, and its presence can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it in my peptide sample?
Trifluoroacetic acid (TFA) is a strong acid used extensively during solid-phase peptide synthesis (SPPS). It serves two primary purposes:
-
Cleavage: TFA is a key component of the cleavage cocktail used to release the synthesized peptide from the solid-phase resin.
-
Purification: It is a common mobile phase additive in reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification. It acts as an ion-pairing agent, binding to positively charged residues on the peptide (like Lysine, Arginine, and the N-terminus), which improves peak shape and separation.
During the final lyophilization (freeze-drying) step, free TFA is removed, but the TFA that is ionically bound to the peptide remains, forming a peptide-TFA salt.
Q2: How can residual TFA affect my experiments?
Residual TFA counterions can have a wide range of undesirable effects on both the physicochemical properties of the peptide and the results of biological assays.
-
Biological Assays: TFA can introduce unpredictable variability. It has been shown to inhibit cell proliferation at concentrations as low as 10 nM in some cases, and stimulate it at higher concentrations (0.5–7.0 mM) in others. It can also induce inflammatory responses and may act as an allosteric modulator of certain receptors, like the glycine receptor.
-
Structural Analysis: TFA can interfere with spectroscopic methods used to determine peptide secondary structure.
-
FTIR/IR Spectroscopy: TFA has a strong absorbance band around 1670-1673 cm⁻¹, which overlaps with the amide I band of peptides (1600–1700 cm⁻¹), complicating or obscuring structural analysis.
-
Circular Dichroism (CD) Spectroscopy: The presence of TFA can induce a small increase in helical structures and its effect on the pH of the solution can complicate studies on pH-dependent structure-function relationships.
-
-
Mass Spectrometry (MS): TFA is a known signal suppressor in electrospray ionization mass spectrometry (ESI-MS). It forms strong ion pairs with peptides in the gas phase, which prevents efficient ionization and significantly reduces sensitivity.
-
Peptide Properties: The TFA counterion can alter peptide solubility, aggregation kinetics, and even the overall mass of the peptide sample, leading to weighting errors when preparing solutions.
Q3: How do I know how much TFA is in my peptide?
Several analytical methods can be used to quantify the amount of TFA in a peptide sample. The choice of method depends on the available equipment and required sensitivity.
-
19F Nuclear Magnetic Resonance (NMR): NMR is a highly specific and sensitive method for fluorine detection, making it well-suited for TFA quantification.
-
HPLC with Evaporative Light-Scattering Detector (ELSD): This method can simultaneously detect and quantify TFA and other counterions like chloride.
-
Ion Chromatography (IC): IC is a sensitive and simple method for separating and quantifying TFA and other residual anions from the peptide manufacturing process.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: While FT-IR can be used for qualitative analysis to confirm the presence of TFA, its high limit of quantification makes it less suitable for precise quantitative analysis compared to NMR or HPLC-ELSD.
Q4: What is an acceptable level of TFA in my peptide sample?
The acceptable upper limit of TFA concentration is highly dependent on the specific application. For sensitive cell-based assays, even nanomolar concentrations can cause issues. For structural studies using IR, the presence of TFA can be a significant interference. It is generally recommended to reduce TFA content as much as possible, especially for in vivo studies or sensitive in vitro assays. If TFA is suspected to be a problem, it is best to perform a counterion exchange to a more biologically compatible salt, such as acetate or hydrochloride (HCl).
Troubleshooting Guides
Problem: My cell-based assay shows inconsistent results (e.g., unexpected toxicity, variable proliferation).
Residual TFA in your peptide could be the culprit.
dot digraph "Troubleshooting_TFA_Interference_in_Cell_Assays" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_0" { label="Troubleshooting Workflow: Suspected TFA Interference"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
} } /dot
Troubleshooting Steps:
-
Confirm the Salt Form: Check the certificate of analysis (CoA) for your peptide. If it is specified as a TFA salt, residual counterions are present.
-
Run a Control: Perform your cell-based assay using a TFA solution (without the peptide) at concentrations equivalent to what might be present in your peptide stock solution. Studies have shown that TFA can inhibit cell proliferation at concentrations from 10⁻⁸ to 10⁻⁷ M.
-
Analyze Results: If the TFA-only control reproduces the problematic results, TFA is the likely cause.
-
Perform Counterion Exchange: If TFA is confirmed to be the issue, it must be removed or exchanged for a more biocompatible counterion like hydrochloride or acetate. For cell-based assays, it is recommended to switch to an acetate or HCl salt form. See the detailed protocol below for TFA removal.
-
Re-test: Once the counterion exchange is complete, repeat your experiment with the new peptide salt form.
Problem: My peptide is showing low signal intensity in my LC-MS analysis.
TFA is a strong ion-pairing agent that can significantly suppress the signal in ESI-MS.
Troubleshooting Steps:
-
Modify Your Mobile Phase: If possible, replace TFA in your mobile phase with a more MS-friendly acid like formic acid (FA). While this won't remove the TFA bound to your lyophilized peptide, it will prevent further ion suppression from the mobile phase.
-
Use Supercharging Agents: These are additives that can be included in the mobile phase to help rescue the signal suppression caused by TFA.
-
Perform Counterion Exchange: The most effective solution is to exchange the TFA counterion on the peptide for acetate or hydrochloride before analysis. This will lead to a significant improvement in signal intensity.
Data Summaries
Table 1: Comparison of Methods for TFA Quantification
| Method | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LoQ) |
| ¹⁹F-NMR | Detects the fluorine nucleus | Highly specific and precise | Requires access to an NMR spectrometer | 20.68 µg/mL |
| HPLC-ELSD | Separates anions by HPLC, detects by light scattering | Can detect other ions simultaneously (e.g., Cl⁻, Na⁺), lower LoQ | Can be sequence-dependent | 1.52 µg/mL |
| Ion Chromatography (IC) | Anion-exchange separation with conductivity detection | Sensitive, simple, and can be automated | Specialized equipment required | mg/L level |
| FT-IR | Detects vibrational frequency of TFA's C=O and C-F bonds | Simple, rapid, good for qualitative confirmation | High variability, high LoQ, not ideal for quantification | 713 µg/mL |
Data sourced from a comparative study on different TFA detection methods.
Table 2: Effect of HCl Concentration on TFA Removal
| HCl Concentration | Number of Lyophilization Cycles to Reach <1% TFA (w/w) |
| 0 mM (Water only) | Did not reach <1% after 3 cycles |
| 2 mM | 3 |
| 5 mM | 2 |
| 10 mM | 1 |
| 100 mM | 1 |
This data demonstrates that using 10 mM HCl is an optimal and efficient concentration for TFA removal via lyophilization, with no significant benefit to using a higher concentration like 100 mM. Importantly, peptide purity was not impacted at any of these HCl concentrations.
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange and Lyophilization
This is the most common and widely adopted method for exchanging TFA counterions with hydrochloride, which is more suitable for most biological assays.
dot digraph "TFA_Removal_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_1" { label="Experimental Workflow: TFA to HCl Counterion Exchange"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
} } /dot
Materials:
-
Lyophilized peptide-TFA salt
-
High-purity water
-
Hydrochloric acid (HCl) solution (e.g., 1 M stock)
-
Lyophilizer (freeze-dryer)
-
Appropriate vials for lyophilization
Procedure:
-
Dissolution: Dissolve the peptide-TFA salt in a 10 mM HCl aqueous solution. A common starting concentration is 1 mg of peptide per 1 mL of the HCl solution.
-
Incubation: Let the solution stand at room temperature for at least one minute to allow for the ion exchange to occur.
-
Freezing: Rapidly freeze the solution. Using liquid nitrogen is preferred for fast and uniform freezing, but a -80°C freezer is also suitable.
-
Lyophilization: Lyophilize the frozen sample overnight, or until all the solvent has been removed and a dry, fluffy powder remains.
-
Repeat: To ensure complete removal of TFA, repeat the process of re-dissolving in 10 mM HCl, freezing, and lyophilizing at least two more times (for a total of three cycles).
-
Final Product: After the final lyophilization, the peptide is in its hydrochloride (HCl) salt form. It can now be re-dissolved in the appropriate buffer for your experiment.
Important Considerations:
-
HCl Concentration: Using an HCl concentration between 2 mM and 10 mM is optimal. Concentrations below 2 mM may result in incomplete TFA exchange, while concentrations above 10 mM could risk modifying the peptide.
-
Peptide Stability: Always consider the stability of your specific peptide in acidic conditions. For most peptides, 10 mM HCl is mild enough not to cause degradation.
-
Verification: If possible, verify the removal of TFA using one of the analytical methods mentioned in Table 1.
Navigating the Removal of Trifluoroacetic Acid (TFA) from Synthetic Peptides: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals working with synthetic peptides, the presence of trifluoroacetic acid (TFA) can be a significant hurdle. TFA is a common reagent used in solid-phase peptide synthesis (SPPS) for cleavage and in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[1] However, residual TFA in the final peptide product can interfere with biological assays, alter peptide structure, and introduce experimental variability.[1][2] This guide provides a comprehensive resource for understanding, troubleshooting, and performing the removal of TFA from synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my synthetic peptide?
A1: Residual TFA can have several detrimental effects on your experiments:
-
Biological Interference: TFA can be cytotoxic even at nanomolar concentrations, inhibiting cell proliferation and triggering apoptosis.[2][3] It can also interfere with enzymatic assays and receptor-binding studies.[2]
-
Structural Alterations: TFA can bind to positively charged residues on the peptide, potentially altering its secondary structure, solubility, and aggregation properties.[2]
-
Assay Artifacts: The strong acidity of TFA can lower the pH of your experimental buffer, potentially denaturing proteins or affecting pH-sensitive interactions.[1] It also has a strong absorbance at 1673 cm-1, which can interfere with spectroscopic analyses like Fourier-transform infrared (FTIR) spectroscopy.[1]
Q2: How much TFA is typically present in a synthetic peptide preparation?
A2: The amount of residual TFA can vary significantly, ranging from 10% to 45% by weight in a lyophilized peptide powder.[4] Peptides with a higher number of basic residues (e.g., Arginine, Lysine, Histidine) tend to retain more TFA.[2]
Q3: What are the most common methods for removing TFA?
A3: The most common methods involve exchanging the trifluoroacetate counter-ion for a more biologically compatible one, such as chloride or acetate. These methods include:
-
TFA/HCl Exchange: Involves dissolving the peptide in a dilute hydrochloric acid solution and then lyophilizing. This process is often repeated to ensure complete removal.[5][6]
-
TFA/Acetate Exchange: This can be achieved using an anion exchange resin or by employing a modified RP-HPLC protocol with acetic acid in the mobile phase.[5][7]
-
Ion-Exchange Chromatography: Utilizes a resin that selectively binds the trifluoroacetate ions, allowing the peptide with the new counter-ion to be eluted.[8]
-
Reverse-Phase HPLC: While TFA is often used in the mobile phase for purification, specific protocols using alternative ion-pairing agents like acetic acid can facilitate TFA removal.[8]
Q4: Which TFA removal method should I choose?
A4: The choice of method depends on several factors, including the properties of your peptide (e.g., solubility, stability at low pH), the required final TFA concentration, and the available equipment. The flowchart below can help guide your decision.
Decision tree for selecting a TFA removal method.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Incomplete TFA Removal | Insufficient number of exchange cycles. | For TFA/HCl exchange, perform at least 2-3 cycles of dissolution in HCl and lyophilization.[9] |
| Low concentration of the exchange acid. | Ensure the final HCl concentration is between 2-10 mM.[6] | |
| Peptide has a high number of basic residues. | Consider using a more rigorous method like ion-exchange chromatography. | |
| Low Peptide Recovery | Peptide loss during transfer steps. | Minimize the number of transfers. Rinse vials with the appropriate solvent to recover all of the peptide. |
| Peptide precipitation during exchange. | Ensure the peptide is fully dissolved before each lyophilization step. For hydrophobic peptides, a small amount of organic solvent like acetonitrile may be needed. | |
| Adhesion to resin in ion-exchange chromatography. | Optimize the elution conditions (e.g., salt concentration, pH). | |
| Peptide Modification or Degradation | Exposure to very strong acidic conditions. | While TFA/HCl exchange is effective, prolonged exposure to low pH can be detrimental to some peptides.[8] Consider TFA/acetate exchange at a milder pH. |
| Oxidation of sensitive residues (e.g., Met, Cys, Trp). | Degas all solutions and handle the peptide under an inert atmosphere (e.g., argon or nitrogen) if possible. | |
| Final product is a sticky or oily substance | Incomplete lyophilization. | Extend the lyophilization time to ensure all water and residual acid are removed. |
| Presence of scavengers from the cleavage step. | Ether precipitation and washing of the crude peptide can help remove residual scavengers. |
Quantitative Comparison of TFA Removal Methods
The efficiency of TFA removal can vary between different methods. The following table summarizes available data on the performance of various techniques.
| Method | Final TFA Content | Peptide Recovery | Final Purity | Reference |
| TFA/HCl Exchange | <1% after one cycle with 10 mM HCl | Typically >90% | No impact on purity observed | [6] |
| TFA/Acetate Exchange (Ion-Exchange Resin) | Reduction factor of >30 | >95% | Not specified | [1] |
| TFA/Acetate Exchange (RP-HPLC) | Partial removal (TFA/peptide molar ratio reduced from 4.5 to ~1.4) | ~80% | Not specified | [5] |
| Deprotonation/Reprotonation Cycle | Reduction factor of >100 | >95% | Not specified | [1] |
Note: The efficiency of TFA removal can be peptide-sequence dependent.
Experimental Protocols
Protocol 1: TFA/HCl Exchange
This is a widely used and effective method for replacing TFA with chloride ions.[6][9]
Materials:
-
Lyophilized peptide containing TFA
-
Distilled, deionized water or a suitable buffer (e.g., 50 mM phosphate buffer with 100 mM NaCl)[9]
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Workflow Diagram:
Workflow for TFA/HCl exchange.
Procedure:
-
Dissolve the lyophilized peptide in distilled water or a suitable buffer to a concentration of 1 mg/mL.[9]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[9] Caution: HCl concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM could lead to peptide modification.[9]
-
Allow the solution to stand at room temperature for at least one minute.[9]
-
Freeze the solution. For best results, flash-freeze in liquid nitrogen.[9]
-
Lyophilize the frozen solution overnight until all the liquid has sublimated.[9]
-
To ensure complete TFA removal, repeat the process of re-dissolving the peptide in the dilute HCl solution and lyophilizing at least two more times.[9]
-
After the final lyophilization, the peptide is ready to be dissolved in the desired buffer for your experiment.
Protocol 2: TFA/Acetate Exchange using Anion Exchange Resin
This method is particularly useful for peptides that are sensitive to strongly acidic conditions.[5]
Materials:
-
Lyophilized peptide containing TFA
-
Strong anion exchange resin
-
1 M Sodium acetate solution
-
Distilled, deionized water
-
Chromatography column
-
Lyophilizer
Workflow Diagram:
Workflow for TFA/Acetate exchange via ion exchange.
Procedure:
-
Prepare a small chromatography column with a strong anion exchange resin. The amount of resin should provide a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in your peptide sample.[5]
-
Equilibrate the column by eluting it with a 1 M sodium acetate solution.[5]
-
Wash the column thoroughly with distilled water to remove any excess sodium acetate.[5]
-
Dissolve your peptide in a minimal amount of distilled water and apply it to the top of the resin bed.[5]
-
Elute the peptide from the column using distilled water. The peptide, now in its acetate salt form, will not bind to the resin, while the trifluoroacetate ions will be retained.[5]
-
Collect the fractions containing your peptide. You can monitor the elution using a UV detector at 214 or 280 nm.
-
Pool the peptide-containing fractions and lyophilize to obtain the final product as a dry powder.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. genscript.com [genscript.com]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 8. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Optimizing Chemerin-9 (149-157) (TFA) Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Chemerin-9 (149-157) (TFA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Chemerin-9 (149-157) and what is its primary mechanism of action?
Chemerin-9 (C9) is a nine-amino-acid peptide corresponding to the C-terminal region of the full-length chemerin protein (amino acids 149-157).[1][2][3] It functions as a potent and stable agonist for the G protein-coupled receptor, Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23.[1][2][4] Upon binding to CMKLR1, Chemerin-9 activates downstream signaling pathways, primarily through Gαi/o proteins. This activation leads to various cellular responses, including the inhibition of cAMP production, mobilization of intracellular calcium, and phosphorylation of kinases such as Akt and ERK1/2.[2][4][5][6]
Q2: What is a typical effective concentration range for Chemerin-9 in cell culture?
The optimal concentration of Chemerin-9 is highly dependent on the cell type and the specific biological endpoint being measured. Based on published studies, a broad starting range to consider is 0.1 nM to 100 nM (approximately 0.1 ng/mL to 100 ng/mL) . It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How does the Trifluoroacetate (TFA) salt affect my cell culture experiments?
Chemerin-9 is often supplied as a trifluoroacetate (TFA) salt, which is a byproduct of the peptide synthesis and purification process.[7][8] While residual TFA is typically present in small amounts, it can potentially affect cellular assays.[7][8] At high concentrations, TFA can alter the pH of the culture medium and may have direct effects on cell proliferation and viability.[8] It is crucial to consider the final concentration of TFA in your experiments, especially when using high concentrations of the peptide. If you observe unexpected or inconsistent results, consider using a peptide with a different salt form (e.g., acetate or HCl) or a TFA removal service.
Q4: How should I properly store and handle Chemerin-9 (TFA)?
For long-term storage, lyophilized Chemerin-9 should be stored at -20°C or -80°C.[7] Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[7] Store reconstituted aliquots at -20°C or -80°C. For short-term use, a refrigerated solution (4°C) may be stable for a few days, but this should be verified for your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak cellular response to Chemerin-9 | Suboptimal Peptide Concentration: The concentration used may be too low for the specific cell type or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 1 µM) to determine the EC50 value. |
| Peptide Degradation: Improper storage or multiple freeze-thaw cycles may have degraded the peptide.[7] | Use a fresh aliquot of the peptide. Ensure proper storage conditions (-20°C or -80°C for lyophilized powder and aliquots). | |
| Low Receptor Expression: The target cells may have low or no expression of the CMKLR1 receptor. | Verify CMKLR1 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. | |
| Incorrect Assay Conditions: The incubation time, cell density, or serum concentration in the media may not be optimal. | Optimize assay parameters. For example, some signaling events like ERK phosphorylation are transient and require short incubation times. | |
| High background or non-specific effects | Peptide Aggregation: Peptides can aggregate at high concentrations, leading to non-specific cellular responses. | Prepare fresh dilutions of the peptide for each experiment. Consider using a solubility-enhancing agent if aggregation is suspected. |
| TFA Salt Effects: The TFA counter-ion may be causing non-specific effects on the cells.[7][8] | Test a vehicle control containing the same concentration of TFA as in the highest peptide concentration used. Consider switching to a different salt form of the peptide. | |
| Contamination: The peptide or cell culture may be contaminated with endotoxins or other substances.[7] | Use endotoxin-free reagents and test your peptide stock for endotoxin contamination.[7] | |
| Inconsistent results between experiments | Variability in Peptide Reconstitution: Inconsistent pipetting or dissolution can lead to different effective concentrations. | Carefully reconstitute the peptide to a stock concentration and prepare fresh serial dilutions for each experiment. |
| Cell Passage Number: The responsiveness of cells can change with increasing passage number. | Use cells within a consistent and defined passage number range for all experiments. | |
| Assay Timing and Conditions: Minor variations in incubation times, temperatures, or reagent additions can lead to variability. | Standardize all experimental procedures and ensure consistent timing for all steps. |
Quantitative Data Summary
The following table summarizes effective concentrations of Chemerin-9 reported in various studies. Note that the optimal concentration is cell-type and assay-dependent.
| Cell Type | Assay | Effective Concentration | Reference |
| CHO cells expressing CMKLR1 | Calcium Mobilization | EC50 = 7.1 nM | [2] |
| Cardiac Fibroblasts | Migration, Akt/ERK Phosphorylation | 0.1 nM | [4] |
| THP-1 derived Macrophages | Foam Cell Formation Suppression | 10 - 50 ng/mL | [1] |
| Human Aortic Smooth Muscle Cells | Migration Inhibition | 500 ng/mL | [1] |
| Gastric Cancer Cells (AGS) | Migration and Invasion | Not specified, but effects seen | [9] |
| Neuroblastoma Cells | Akt/ERK/MEK Phosphorylation | Dose-dependent effects observed | [6] |
Experimental Protocols
Protocol 1: Dose-Response Determination using a Calcium Mobilization Assay
This protocol is designed to determine the half-maximal effective concentration (EC50) of Chemerin-9 by measuring intracellular calcium mobilization.
Materials:
-
Cells expressing CMKLR1 (e.g., HEK293-CMKLR1 or CHO-CMKLR1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Chemerin-9 (TFA) stock solution
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the CMKLR1-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Baseline Reading: Place the plate in the fluorescence plate reader and take a baseline fluorescence reading for 10-20 seconds.
-
Chemerin-9 Stimulation:
-
Prepare serial dilutions of Chemerin-9 in HBSS at 2X the final desired concentrations.
-
Using the plate reader's injector, add 100 µL of the Chemerin-9 dilutions to the respective wells.
-
-
Data Acquisition: Immediately after injection, measure the fluorescence intensity every 1-2 seconds for at least 60-120 seconds.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the logarithm of the Chemerin-9 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Cell Migration Assay (Boyden Chamber Assay)
This protocol measures the chemotactic effect of Chemerin-9 on cell migration.
Materials:
-
Boyden chamber apparatus with inserts (e.g., 8 µm pore size)
-
Cells of interest (e.g., macrophages, endothelial cells)
-
Serum-free cell culture medium
-
Chemerin-9 (TFA)
-
Calcein AM or DAPI for cell staining
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. The day before the assay, starve the cells by incubating them in serum-free medium for 4-24 hours.
-
Assay Setup:
-
In the lower chamber of the Boyden apparatus, add serum-free medium containing different concentrations of Chemerin-9 (and a vehicle control).
-
Harvest the starved cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Add the cell suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the Boyden chamber at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
Cell Removal and Staining:
-
After incubation, remove the inserts from the lower chambers.
-
Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the migrated cells with a suitable stain (e.g., DAPI or Calcein AM).
-
-
Quantification:
-
Visualize and count the migrated cells under a microscope. Count the cells in several random fields of view for each insert.
-
Alternatively, for fluorescently labeled cells, the fluorescence can be quantified using a plate reader after eluting the dye.
-
-
Data Analysis: Plot the number of migrated cells against the Chemerin-9 concentration.
Visualizations
Caption: Chemerin-9 signaling pathway via the CMKLR1 receptor.
Caption: Workflow for optimizing Chemerin-9 concentration.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Chemerin-9, Human | Other Chemokine Receptors | Tocris Bioscience [tocris.com]
- 3. Chemerin C9 peptide induces receptor internalization through a clathrin-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemerin-9 stimulates migration in rat cardiac fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. oncotarget.com [oncotarget.com]
Technical Support Center: Preventing Peptide Aggregation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage peptide aggregation in solution.
Frequently Asked Questions (FAQs) about Peptide Aggregation
Q1: What is peptide aggregation?
Peptide aggregation is a phenomenon where peptide monomers self-associate to form larger, often insoluble, structures.[1][2] These aggregates can range from small, soluble oligomers to large, insoluble fibrils, such as amyloid fibrils.[1][2] Aggregation can be reversible or irreversible and can significantly impact the peptide's biological activity, stability, and safety.[1][2]
Q2: What causes peptide aggregation in solution?
Peptide aggregation is influenced by a variety of intrinsic and extrinsic factors:
-
Intrinsic Factors:
-
Amino Acid Sequence: The primary sequence of the peptide is a major determinant of its aggregation propensity. Hydrophobic amino acids, in particular, can drive aggregation.[3]
-
Peptide Length: Longer peptides have a greater tendency to aggregate due to increased opportunities for intermolecular interactions.[3][4]
-
Net Charge: The overall charge of a peptide at a given pH influences its solubility. Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero.[1][3]
-
Secondary Structure: The propensity to form certain secondary structures, like β-sheets, can promote aggregation and the formation of amyloid fibrils.[3]
-
-
Extrinsic Factors:
-
pH: The pH of the solution affects the net charge of the peptide and can significantly influence its solubility and aggregation.[1][3][5][6]
-
Temperature: Temperature can affect peptide stability and solubility. While moderate heating can sometimes improve solubility, excessive heat can lead to degradation and aggregation.[4][7][8]
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, leading to aggregation.[1]
-
Ionic Strength: The salt concentration of the solution can impact electrostatic interactions between peptide molecules, thereby influencing aggregation.[1]
-
Excipients and Additives: The presence of salts, buffers, surfactants, and other excipients can either promote or inhibit aggregation.[1][9]
-
Mechanical Stress: Agitation or shaking can induce aggregation, particularly at air-water interfaces.[1]
-
Q3: What are the consequences of peptide aggregation?
Peptide aggregation can have several detrimental effects, including:
-
Loss of Biological Activity: Aggregation can alter the peptide's conformation, leading to a loss of its intended therapeutic effect.[1][2]
-
Reduced Product Yield: In manufacturing processes, aggregation can lead to product loss and difficulties in purification.
-
Inaccurate Dosing: The formation of insoluble aggregates can lead to inaccuracies in the concentration of the active peptide in solution.[4]
-
Immunogenicity and Toxicity: Aggregated peptides can elicit an immune response and can be toxic to cells.[1][2]
Troubleshooting Guide for Peptide Aggregation
This guide provides solutions to common problems encountered during peptide handling and experimentation.
Q: My peptide won't dissolve in aqueous solution. What should I do?
A: The first step is to understand the properties of your peptide, specifically its net charge at neutral pH.
-
Step 1: Determine the Peptide's Net Charge.
-
Step 2: Choose an Appropriate Solvent based on the Net Charge.
-
Basic Peptides (Net Charge > 0): Try dissolving in a slightly acidic solvent like 10% acetic acid.[4][12][13]
-
Acidic Peptides (Net Charge < 0): Try dissolving in a slightly basic solvent like 10% ammonium bicarbonate or 0.1 M ammonium hydroxide.[10][12]
-
Neutral or Hydrophobic Peptides (Net Charge ≈ 0): These are often challenging to dissolve in aqueous solutions. Start with a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN), and then slowly add the aqueous buffer to the desired concentration.[4][10][12]
-
A decision tree for troubleshooting peptide solubility is provided below:
Caption: Decision tree for troubleshooting peptide solubility issues.
Q: My peptide solution is cloudy or has visible precipitates. What does this mean and how can I fix it?
A: Cloudiness or precipitation indicates that the peptide is aggregating and falling out of solution. Here are some steps to address this:
-
Sonication: Briefly sonicate the solution in a water bath. This can help break up aggregates and improve solubility.[4][10]
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) as some peptides are more soluble at higher temperatures. However, avoid excessive heat which can cause degradation.[4][13]
-
pH Adjustment: Ensure the pH of your solution is not near the peptide's isoelectric point (pI). Adjusting the pH away from the pI can increase the net charge and improve solubility.[3]
-
Use of Additives: Consider adding excipients that can help prevent aggregation. These include:
-
Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can reduce surface-induced aggregation.
-
Sugars: Sugars like trehalose and sucrose can stabilize the native peptide structure.
-
Amino Acids: Arginine and glutamic acid can suppress aggregation.[14]
-
Denaturants: In non-biological applications, denaturants like guanidinium hydrochloride or urea can be used to solubilize highly aggregated peptides.[10]
-
Q: I observe a decrease in peptide activity over time. Could this be due to aggregation?
A: Yes, a gradual loss of activity is a common consequence of peptide aggregation. Soluble oligomers, which may not be visible, can be the cause.
-
Monitor Aggregation: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to detect the presence of aggregates.
-
Optimize Storage: Store peptide solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote aggregation.
-
Formulation Optimization: If the peptide is intended for long-term use, consider optimizing the formulation by screening different buffers, pH values, and excipients to find conditions that maximize stability.
Key Experimental Protocols
1. Protocol for Peptide Solubility Testing
This protocol outlines a systematic approach to determine the optimal solvent for a new peptide.
Caption: Workflow for a systematic peptide solubility test.
Methodology:
-
Initial Test in Water:
-
pH Modification (for charged peptides):
-
Organic Solvents (for neutral/hydrophobic peptides):
-
If the peptide is neutral or highly hydrophobic, add a minimal amount of a water-miscible organic solvent (e.g., 10-50 µL of DMSO).[4][10]
-
Once the peptide is dissolved in the organic solvent, slowly add the desired aqueous buffer to the final concentration. Be aware that the peptide may precipitate if the final concentration of the organic solvent is too low.
-
-
Physical Methods:
-
Documentation:
-
Record the final solvent composition, pH, and the maximum achieved peptide concentration.
-
2. Protocol for Thioflavin T (ThT) Assay to Monitor Fibril Aggregation
This assay is used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide at a concentration known to promote aggregation. The solvent should be filtered (0.22 µm filter).
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
The final ThT concentration in the assay is typically 10-25 µM.
-
-
Assay Setup:
-
In a 96-well black plate with a clear bottom, add the peptide solution.
-
Add the ThT solution to each well.
-
Include control wells: buffer with ThT only (blank), and a non-aggregating peptide with ThT.
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature (e.g., 37°C), often with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of nucleated fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.[1]
-
Quantitative Data Summary
Table 1: Effect of pH on Peptide Solubility
| Peptide Net Charge | Recommended Solvent pH | Rationale |
| Positive (Basic) | Acidic (pH < pI) | Increases net positive charge, enhancing repulsion between molecules. |
| Negative (Acidic) | Basic (pH > pI) | Increases net negative charge, enhancing repulsion between molecules. |
| Neutral | pH far from pI | Maximizes charge to improve solubility. |
Table 2: Common Organic Solvents for Hydrophobic Peptides
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 10-30% (v/v) | Generally safe for most cell-based assays at final concentrations of <1%.[12] May oxidize peptides containing Cys, Met, or Trp. |
| Dimethylformamide (DMF) | 10-30% (v/v) | An alternative to DMSO, especially for peptides with oxidizable residues. |
| Acetonitrile (ACN) | 10-30% (v/v) | Often used in HPLC and can be effective for solubilizing hydrophobic peptides. |
| Isopropanol | 10-30% (v/v) | Another option for hydrophobic peptides. |
Table 3: Common Excipients to Prevent Peptide Aggregation
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Surfactants | Polysorbate 80 (Tween 80) | 0.01 - 0.1% (w/v) | Reduces surface tension and prevents aggregation at interfaces.[1] |
| Sugars | Trehalose, Sucrose | 5 - 10% (w/v) | Stabilizes the native conformation of the peptide (preferential exclusion). |
| Amino Acids | Arginine, Glutamic Acid | 50 - 250 mM | Suppresses aggregation by interacting with hydrophobic or charged residues.[14] |
| Polyols | Glycerol, Mannitol | 1 - 5% (v/v) | Increases solvent viscosity and stabilizes the peptide structure. |
Visual Guides
Caption: Mechanisms of action for different anti-aggregation excipients.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. jpt.com [jpt.com]
- 5. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 9. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 12. biocat.com [biocat.com]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: TFA Interference with Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with trifluoroacetic acid (TFA) interference in cell viability assays. TFA is a common counter-ion in synthetic peptides and can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my peptide preparations?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis to cleave the synthesized peptide from the resin.[1][2][3] It is also used as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[4][5][6] Consequently, synthetic peptides are often delivered as TFA salts, meaning residual TFA remains bound to the peptide.[1][4]
Q2: How can residual TFA affect my cell viability assays?
A2: Residual TFA can interfere with cellular assays in several ways:
-
Direct Cytotoxicity: TFA can be cytotoxic, even at nanomolar concentrations, by disrupting membrane integrity, inhibiting cell proliferation, and inducing apoptosis.[2][4] This can lead to an underestimation of cell viability.
-
Stimulation of Cell Growth: In some cases, TFA has been observed to stimulate cell growth and protein synthesis, which can lead to an overestimation of cell viability.[1][2]
-
pH Alteration: As a strong acid, TFA can lower the pH of your peptide solution and subsequently the assay medium, which can adversely affect cell health and enzyme activity.[1][2]
-
Alteration of Peptide Structure and Function: TFA can bind to positively charged residues on the peptide, potentially altering its conformation and biological activity.[4]
Q3: Which cell viability assays are known to be affected by TFA?
A3: Tetrazolium-based assays such as MTT, XTT, and CCK-8 are particularly susceptible to interference. The principle of these assays is the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases.[7][8] TFA can affect the metabolic activity of the cells, thereby altering the rate of formazan production and leading to inaccurate viability readings.[9]
Troubleshooting Guide
Issue: I am observing unexpected or inconsistent results in my cell viability assays when using synthetic peptides.
This could manifest as lower-than-expected cell viability, higher-than-expected viability, or poor reproducibility.
Step 1: Identify the Source of the Problem
The first step is to determine if residual TFA is the culprit.
-
Workflow for Diagnosing TFA Interference
Caption: A logical workflow to diagnose potential TFA interference.
Step 2: Quantify the Impact of TFA
If TFA interference is suspected, it's helpful to understand the dose-dependent effects.
| TFA Concentration | Reported Effect on Cell Proliferation | Cell Type(s) |
| 10 nM - 100 nM | Inhibition | Fetal rat osteoblasts, chondrocytes[2][9] |
| 0.5 mM - 7.0 mM | Stimulation | Murine glioma cells[2] |
Note: The cytotoxic or stimulatory effects of TFA can be cell-type dependent.
Step 3: Mitigate or Eliminate TFA Interference
There are several strategies to address TFA interference:
Option A: TFA Removal from the Peptide
This is the most robust solution and involves exchanging the TFA counter-ion for a more biologically compatible one, such as hydrochloride (HCl) or acetate.[1][10]
-
Experimental Protocol: TFA Removal by HCl Exchange
-
Dissolve the Peptide: Dissolve the peptide in distilled water or a phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) to a concentration of 1 mg/mL.[4][11]
-
Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[4][11]
-
Incubate: Let the solution stand at room temperature for at least one minute.[11]
-
Freeze: Flash-freeze the solution in liquid nitrogen.[4][11]
-
Lyophilize: Lyophilize the frozen solution overnight to remove all liquid.[4][11]
-
Repeat: For complete exchange, repeat steps 1-5 at least two more times.[4][11]
-
Final Reconstitution: After the final lyophilization, dissolve the peptide in your desired assay buffer.[11]
-
-
Workflow for TFA Removal
Caption: A step-by-step workflow for TFA-HCl counter-ion exchange.
Option B: Use an Alternative Cell Viability Assay
If TFA removal is not feasible, consider using a cell viability assay that is less dependent on mitochondrial dehydrogenase activity.
| Assay Type | Principle | Advantages |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures ATP levels, which correlate with the number of metabolically active cells. | Quick, highly sensitive, and less likely to be directly affected by TFA's impact on dehydrogenase activity.[12][13] |
| Protease Viability Assays | Measures the activity of proteases released from dead cells or the activity of viable cell proteases. | Can be non-toxic to cells, allowing for further downstream applications.[12] |
| Dye Exclusion Assays (e.g., Trypan Blue) | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Simple, rapid, and provides a direct count of live and dead cells.[12] |
| Resazurin-Based Assays (e.g., alamarBlue®) | Resazurin is reduced to the fluorescent resorufin by viable cells. | More sensitive than tetrazolium assays and the reagent is less toxic to cells.[12][14][15] |
Signaling Pathway and Assay Mechanism Diagrams
-
Simplified Mechanism of Tetrazolium-Based Cell Viability Assays
Caption: The reduction of tetrazolium salts by dehydrogenases in viable cells.
This guide should help you identify, troubleshoot, and resolve issues related to TFA interference in your cell viability experiments. For critical applications, TFA removal is highly recommended.[4]
References
- 1. genscript.com [genscript.com]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. lifetein.com [lifetein.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. lifetein.com [lifetein.com]
- 12. blog.quartzy.com [blog.quartzy.com]
- 13. researchgate.net [researchgate.net]
- 14. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 15. Cell viability assays | Abcam [abcam.com]
Chemerin-9 (149-157) (TFA) lot-to-lot variability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Chemerin-9 (149-157) (TFA), a potent peptide agonist of the Chemokine-like receptor 1 (CMKLR1). We address common issues related to lot-to-lot variability that can impact experimental outcomes.
Introduction to Chemerin-9 and Potential for Variability
Chemerin-9 is a nine-amino-acid peptide (Tyr-Phe-Pro-Gly-Gln-Phe-Ala-Phe-Ser) derived from the C-terminus of the full-length chemerin protein. It is a powerful tool for studying the physiological and pathological roles of the chemerin/CMKLR1 signaling axis, which is implicated in immune responses, adipocyte differentiation, and glucose metabolism.[1][2]
Synthetic peptides, like Chemerin-9, are commonly supplied as a trifluoroacetate (TFA) salt, a remnant of the purification process. While essential for obtaining high-purity peptides, residual TFA and other factors can introduce variability between different manufacturing lots, potentially leading to inconsistent experimental results. This guide will help you identify and troubleshoot these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of lot-to-lot variability in Chemerin-9 (149-157) (TFA)?
A1: Lot-to-lot variability can stem from several factors:
-
Purity: Although typically high (>95%), minor differences in the purity profile, including the presence of deletion or truncated peptide sequences, can affect biological activity.
-
Trifluoroacetic Acid (TFA) Content: The amount of residual TFA can vary between lots. TFA can alter the pH of your experimental solutions and, in some cellular assays, directly impact cell viability and signaling pathways.
-
Peptide Concentration: Inaccurate determination of the net peptide content can lead to errors in preparing stock solutions of the desired concentration. The gross weight of the lyophilized powder includes the peptide, TFA counter-ions, and residual water.
-
Solubility and Aggregation: Different lots may exhibit slight variations in solubility or a propensity to aggregate, which can significantly reduce the effective concentration of the active peptide.
-
Handling and Storage: Improper handling and storage can lead to degradation of the peptide, introducing another source of variability.
Q2: My current lot of Chemerin-9 is showing lower activity in my calcium mobilization assay compared to the previous lot. What should I do?
A2: This is a common issue. Here’s a step-by-step troubleshooting approach:
-
Verify Peptide Concentration: Re-calculate the concentration of your stock solution based on the net peptide content if provided on the Certificate of Analysis (CofA). If not provided, consider performing an amino acid analysis for precise quantification.
-
Check for Solubility Issues: Ensure the peptide is fully dissolved. After reconstitution, visually inspect the solution for any particulates. If solubility is a concern, refer to the "Experimental Protocols" section for best practices.
-
Assess TFA Interference: Higher than usual TFA content in a new lot can lower the pH of your assay buffer, affecting receptor-ligand binding and cellular health. Measure the pH of your final assay solution containing the peptide and adjust if necessary.
-
Perform a Dose-Response Curve: Run a full dose-response curve with the new lot and compare the EC50 value to that of the previous lot. A significant rightward shift in the curve indicates lower potency.
-
Qualify the New Lot: If possible, test the new lot in a parallel experiment with a small, reserved sample of the old lot to confirm the difference in activity.
Q3: Can the TFA salt of Chemerin-9 directly interfere with my cell-based assays?
A3: Yes. Residual TFA can have direct biological effects. At certain concentrations, TFA has been shown to inhibit cell proliferation and can act as an allosteric modulator of some receptors. If you suspect TFA interference, consider the following:
-
TFA Salt-Free Peptides: For highly sensitive assays, consider purchasing Chemerin-9 as a different salt form (e.g., acetate or hydrochloride) or performing a salt exchange procedure.
-
Control Experiments: Include a "vehicle + TFA" control in your experiments to assess the baseline effect of TFA at the concentration present in your peptide solution.
Data on Lot-to-Lot Variability
While comprehensive comparative data across all suppliers is not publicly available, Certificates of Analysis (CofA) provide key quality control parameters for individual lots. Researchers should always request and review the CofA for each new lot of Chemerin-9.
Table 1: Example Quality Control Specifications for Chemerin-9 (149-157) (TFA)
| Parameter | Typical Specification | Potential Impact of Variation |
| Purity (by HPLC) | >95% | Lower purity can lead to reduced specific activity. |
| Identity (by Mass Spec) | Conforms to expected molecular weight | Incorrect mass indicates a different peptide. |
| Appearance | White to off-white lyophilized powder | Color changes may indicate degradation or impurities. |
| Solubility | Soluble in water | Poor solubility reduces the effective concentration. |
Note: This table represents typical values. Always refer to the supplier-specific CofA for your lot.
Troubleshooting Experimental Issues
Table 2: Troubleshooting Guide for Common Chemerin-9 Assays
| Issue | Possible Cause(s) | Recommended Action(s) |
| Calcium Mobilization Assay: No response or significantly reduced response | 1. Incorrect peptide concentration.2. Peptide degradation.3. Poor cell health or low receptor expression.4. Suboptimal assay conditions (e.g., pH). | 1. Verify stock solution concentration.2. Use a fresh aliquot of peptide.3. Check cell viability and passage number. Confirm CMKLR1 expression.4. Ensure assay buffer pH is physiological after adding the peptide. |
| Calcium Mobilization Assay: High background signal | 1. Cell stress.2. Autofluorescence of compounds. | 1. Handle cells gently; avoid over-confluency.2. Run a vehicle-only control. |
| ERK Phosphorylation Assay: Inconsistent band intensity | 1. Variability in cell stimulation time.2. Inconsistent protein loading.3. Issues with antibody quality. | 1. Standardize the stimulation time precisely.2. Perform a total protein quantification and normalize to a housekeeping protein (e.g., total ERK).3. Use a validated phospho-specific antibody and optimize antibody concentrations. |
| General: Poor reproducibility between experiments | 1. Inconsistent peptide preparation.2. Freeze-thaw cycles of stock solutions.3. Lot-to-lot variability. | 1. Follow a standardized protocol for peptide reconstitution.2. Prepare single-use aliquots of the peptide stock solution.3. Qualify each new lot with a dose-response curve and compare EC50 values. |
Experimental Protocols
1. Peptide Handling and Reconstitution
To minimize variability, adhere to the following best practices:
-
Equilibration: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature to prevent condensation.
-
Reconstitution: Briefly centrifuge the vial to collect all the powder at the bottom. Reconstitute the peptide in sterile, nuclease-free water or an appropriate buffer. For hydrophobic peptides, a small amount of DMSO may be used initially, followed by dilution with aqueous buffer.
-
Aliquoting and Storage: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store lyophilized peptide and stock solutions at -20°C or -80°C, protected from light.[3][4]
2. Calcium Mobilization Assay
This protocol provides a general framework. Optimization for specific cell lines and equipment is recommended.
-
Cell Seeding: Seed CMKLR1-expressing cells into a 96-well black, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading: Wash cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Peptide Preparation: Prepare serial dilutions of Chemerin-9 in the assay buffer.
-
Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the Chemerin-9 dilutions and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the Chemerin-9 concentration and fit to a sigmoidal dose-response curve to determine the EC50.
3. ERK Phosphorylation Western Blot
-
Cell Culture and Starvation: Culture CMKLR1-expressing cells to 70-80% confluency. Serum-starve the cells for 4-18 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Peptide Stimulation: Treat cells with various concentrations of Chemerin-9 for a predetermined optimal time (typically 5-15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent or fluorescent detection system. Quantify band intensities and normalize the phospho-ERK signal to the total ERK signal.
Visualizing Key Processes
References
Troubleshooting low signal in Chemerin-9 signaling assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal in Chemerin-9 signaling assays. The information is tailored for scientists and drug development professionals working with this important signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is Chemerin-9 and what is its primary receptor?
A1: Chemerin-9 is a nine-amino acid peptide (YFPGQFAFS) derived from the C-terminus of the chemerin protein.[1][2] It is a potent agonist for the G protein-coupled receptor (GPCR) known as Chemokine-like receptor 1 (CMKLR1), also referred to as ChemR23.[1][3][4]
Q2: What are the main signaling pathways activated by Chemerin-9 binding to CMKLR1?
A2: Upon binding of Chemerin-9, CMKLR1 couples primarily to Gαi/o proteins.[2][5] This activation leads to several downstream events, including the inhibition of adenylyl cyclase (reducing cAMP levels), activation of phospholipase C which results in IP3 production and subsequent intracellular calcium mobilization, and the activation of the MAPK/ERK pathway (ERK1/2 phosphorylation).[1][2][5] CMKLR1 activation also triggers the recruitment of β-arrestins, which can mediate G protein-independent signaling and receptor internalization.[2][6]
Q3: Which cell lines are commonly used for Chemerin-9 signaling assays?
A3: HEK293 (Human Embryonic Kidney 293) cells are frequently used for Chemerin-9 signaling assays, often transiently or stably transfected to express CMKLR1.[3][7] Other cell types that endogenously express CMKLR1, such as macrophages, dendritic cells, and certain endothelial cells, are also utilized.[1][8]
Q4: What are some common assays to measure Chemerin-9 signaling?
A4: Common assays include:
-
Calcium Mobilization Assays: To measure the transient increase in intracellular calcium concentration upon receptor activation.[3]
-
β-Arrestin Recruitment Assays: Often utilizing techniques like BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer) to monitor the interaction between CMKLR1 and β-arrestin.[2][9]
-
ERK1/2 Phosphorylation Assays: Typically measured by Western blotting or ELISA to quantify the levels of phosphorylated ERK1/2.[10][11][12]
-
cAMP Assays: To measure the inhibition of cyclic AMP production.[5]
Troubleshooting Guide for Low Signal
Low signal in Chemerin-9 signaling assays can arise from various factors. This guide provides a systematic approach to identify and resolve common issues.
Issue 1: Low or No Signal in Calcium Mobilization Assays
| Potential Cause | Recommended Solution |
| Low CMKLR1 Expression | Verify receptor expression levels via Western blot, qPCR, or flow cytometry. If using transfected cells, optimize transfection efficiency or select a higher-expressing clonal cell line. |
| Cell Health and Density | Ensure cells are healthy, within a low passage number, and plated at an optimal density. Over-confluent or sparse cultures can lead to poor responses. Perform a cell titration experiment to determine the optimal density. |
| Calcium Dye Loading Issues | Optimize dye loading concentration and incubation time. Ensure the loading buffer is appropriate and does not contain components that interfere with dye loading or signal. |
| Inactive Chemerin-9 Peptide | Use a fresh, properly stored aliquot of Chemerin-9. Validate the peptide's activity using a positive control cell line or a different assay. |
| Assay Buffer Composition | Ensure the assay buffer has the correct ionic composition, particularly calcium levels, and pH. |
Issue 2: Weak Signal in β-Arrestin Recruitment Assays
| Potential Cause | Recommended Solution |
| Suboptimal Donor/Acceptor Ratio | In BRET/FRET assays, optimize the ratio of receptor-donor and arrestin-acceptor fusion proteins. An incorrect ratio can lead to a low signal window. |
| Low Receptor Expression | Similar to calcium assays, confirm adequate cell surface expression of the CMKLR1 fusion protein. |
| Kinetic Mismatch | β-arrestin recruitment can be transient. Perform a time-course experiment to identify the peak signal time. |
| Steric Hindrance from Fusion Tags | The position and type of fluorescent/luminescent tag on CMKLR1 or β-arrestin could interfere with their interaction. Consider testing different fusion protein constructs (e.g., N-terminal vs. C-terminal tags). |
Issue 3: Inconsistent or Low ERK1/2 Phosphorylation Signal
| Potential Cause | Recommended Solution |
| High Basal Phosphorylation | Serum in the cell culture medium can elevate basal ERK1/2 phosphorylation. Serum-starve the cells for several hours or overnight before stimulation. |
| Inappropriate Stimulation Time | ERK1/2 phosphorylation is often transient. Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the optimal stimulation time for peak phosphorylation. |
| Cell Lysis and Sample Handling | Lyse cells quickly on ice using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK1/2. |
| Antibody Quality | Use high-quality, validated antibodies for both total and phosphorylated ERK1/2. Titrate the antibodies to determine the optimal concentration for Western blotting or ELISA. |
Experimental Protocols
General Protocol for a Calcium Mobilization Assay
-
Cell Plating: Plate CMKLR1-expressing HEK293 cells in a black, clear-bottom 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in an appropriate assay buffer. Incubate at 37°C for a specified time (e.g., 1 hour).
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Add Chemerin-9 or other test compounds at various concentrations.
-
Signal Detection: Immediately begin measuring the fluorescence signal every 1-2 seconds for a period of 2-5 minutes to capture the transient calcium flux.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot the dose-response curve.
Visualizations
Chemerin-9 Signaling Pathway
Caption: Chemerin-9 signaling cascade via the CMKLR1 receptor.
Experimental Workflow for a Chemerin-9 Assay
Caption: General experimental workflow for Chemerin-9 signaling assays.
Troubleshooting Decision Tree for Low Signal
Caption: Decision tree for troubleshooting low signal in assays.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CMKLR1 - Wikipedia [en.wikipedia.org]
- 5. Chemerin Forms: Their Generation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemerin Receptor CMKLR1 Requires Full‐Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase‐Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemerin-9, a potent agonist of chemerin receptor (ChemR23), prevents atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: The Impact of TFA on Peptide Secondary Structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the impact of trifluoroacetic acid (TFA) on peptide secondary structure.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide sample?
Trifluoroacetic acid (TFA) is a strong organic acid commonly used in solid-phase peptide synthesis (SPPS). Its primary roles are:
-
Cleavage: Releasing the synthesized peptide from the solid resin support.[1][2][3]
-
Deprotection: Removing protecting groups from amino acid side chains.[2]
-
Purification: Used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) to improve separation and peak shape.[3][4]
Due to its strong interaction with the peptide, especially with positively charged residues like lysine, arginine, and histidine, TFA can remain as a counterion in the final lyophilized peptide product, forming a peptide-TFA salt.[4][5][6]
Q2: How can residual TFA affect my experiments?
Residual TFA can significantly impact your experimental results in several ways:
-
Alteration of Secondary Structure: TFA can induce conformational changes in peptides, potentially altering their alpha-helical or beta-sheet content.[4][7] This can affect the peptide's biological activity and its interaction with other molecules.
-
Biological Activity Interference: TFA itself can be toxic to cells and may interfere with biological assays.[1][8] It has been shown to inhibit cell proliferation in some cases and increase it in others.[8]
-
Aggregation: TFA can influence peptide solubility and aggregation propensity.[7] For some peptides, TFA can help prevent aggregation, while for others, its removal is necessary to achieve the desired self-assembly.[7][9]
-
Physicochemical Properties: The presence of TFA counterions can affect the peptide's solubility, stability, and overall physicochemical properties.[6][10]
Q3: I suspect TFA is altering my peptide's secondary structure. How can I confirm this?
Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. By comparing the CD spectra of your peptide with and without TFA, you can observe any conformational changes. A shift in the characteristic minima and maxima of the CD spectrum would indicate a change in the secondary structure. For example, a random coil peptide might show a negative band around 198 nm, while an alpha-helical peptide will have negative bands around 208 nm and 222 nm.
Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information at the atomic level, revealing changes in the peptide's conformation upon TFA removal.[11]
Troubleshooting Guides
Issue 1: Unexpected experimental results or loss of peptide activity.
Possible Cause: Interference from residual TFA.
Troubleshooting Steps:
-
Quantify TFA Content: Determine the amount of residual TFA in your peptide sample. This can be done using techniques like 19F NMR or ion chromatography.[12][13]
-
TFA Removal: If the TFA content is significant, consider removing it. Several methods are available, with the choice depending on the peptide's properties and the requirements of your experiment. (See "Experimental Protocols" section for detailed procedures).
-
Re-evaluate Activity: After TFA removal, repeat your experiment to see if the unexpected results or loss of activity are resolved.
Issue 2: Peptide aggregation or precipitation upon dissolution.
Possible Cause: TFA's influence on peptide solubility and aggregation.
Troubleshooting Steps:
-
Solubility Testing: Test the solubility of your peptide in different solvents and buffer systems, both with and without TFA. Some peptides are more soluble in the presence of TFA, while for others, TFA can promote aggregation.[9][14]
-
Controlled TFA Removal: If TFA is suspected to cause aggregation, its removal should be performed carefully. Lyophilization from an HCl solution is a common method.
-
Structural Analysis: Use techniques like CD or FTIR spectroscopy to analyze the secondary structure of the peptide before and after TFA removal to understand the conformational changes that might be leading to aggregation.
Quantitative Data Summary
| Peptide Sequence | Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| (Hypothetical) Pep-A | With 0.1% TFA | 45 | 10 | 45 |
| (Hypothetical) Pep-A | TFA-free (HCl salt) | 60 | 10 | 30 |
| (Hypothetical) Pep-B | With 0.1% TFA | 15 | 40 | 45 |
| (Hypothetical) Pep-B | TFA-free (HCl salt) | 10 | 55 | 35 |
This table is for illustrative purposes only and the actual impact of TFA will vary depending on the specific peptide.
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange and Lyophilization
This is a widely used method to replace TFA counterions with chloride ions.[5]
Materials:
-
Peptide-TFA salt
-
Milli-Q water
-
Hydrochloric acid (HCl) solution (e.g., 100 mM)
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolve the peptide-TFA salt in Milli-Q water to a known concentration (e.g., 1 mg/mL).[5]
-
Add a sufficient volume of HCl solution to the peptide solution to achieve a final HCl concentration that is in excess of the estimated TFA content.
-
Allow the solution to stand at room temperature for a few minutes.
-
Flash-freeze the solution in liquid nitrogen.
-
Lyophilize the frozen sample overnight until all the solvent is removed.
-
For complete TFA removal, this process can be repeated 2-3 times.[5]
-
After the final lyophilization, the peptide is obtained as the hydrochloride salt.
Protocol 2: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy
Materials:
-
Peptide sample (with and without TFA)
-
Appropriate solvent (e.g., water, buffer)
-
CD spectropolarimeter
-
Quartz cuvette with a suitable path length (e.g., 1 mm)
Procedure:
-
Prepare a stock solution of the peptide in the desired solvent.
-
Prepare a series of dilutions to determine the optimal concentration for CD measurements (typically in the µM range).
-
Record the CD spectrum of the solvent (blank) in the far-UV region (e.g., 190-260 nm).
-
Record the CD spectrum of the peptide sample under the same conditions.
-
Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs * MRW) / (10 * c * l) where:
-
θ_obs is the observed ellipticity in millidegrees.
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acids).
-
c is the concentration of the peptide in g/mL.
-
l is the path length of the cuvette in cm.
-
-
Analyze the resulting spectrum to estimate the secondary structure content using deconvolution software.
Visualizations
Caption: Workflow for TFA removal from peptide samples via HCl exchange and lyophilization.
Caption: Experimental workflow for analyzing the impact of TFA on peptide secondary structure.
References
- 1. omizzur.com [omizzur.com]
- 2. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 3. genscript.com [genscript.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. biopharma-asia.com [biopharma-asia.com]
- 13. andreas-brinkmann.net [andreas-brinkmann.net]
- 14. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Activity of Full-Length Chemerin and its Peptide Agonist, Chemerin-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of full-length chemerin and its C-terminal nonapeptide fragment, Chemerin-9 (residues 149-157). The information presented herein is curated from experimental data to assist researchers in selecting the appropriate agonist for their studies and to provide a deeper understanding of the structure-function relationship of the chemerin system.
At a Glance: Key Differences
| Feature | Full-Length Chemerin (ChemS157) | Chemerin-9 (C9) |
| Primary Receptors | CMKLR1, GPR1, CCRL2 | CMKLR1, GPR1 |
| Binding to CMKLR1 | High affinity, stable, two-site binding | Lower affinity, less stable, single-site binding |
| Binding to GPR1 | High affinity | High affinity, comparable to full-length |
| Signaling Potency | Generally more potent, especially at CMKLR1 | Potent, but often with lower efficacy than full-length chemerin at CMKLR1 |
Quantitative Comparison of In Vitro Activity
The following tables summarize the binding affinities (Ki) and potencies (EC50) of full-length chemerin and Chemerin-9 at their primary receptors, CMKLR1 and GPR1. These values are derived from various in vitro assays, and direct comparison should be made with consideration of the specific experimental conditions.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Assay Type | Cell Line | Ki (nM) | Reference |
| Full-Length Chemerin | CMKLR1 | NanoBRET Displacement | COS-7 | 31.8 | [1] |
| Chemerin-9 | CMKLR1 | NanoBRET Displacement | COS-7 | No displacement observed | [1] |
| Full-Length Chemerin | GPR1 | NanoBRET Displacement | COS-7 | 9.3 | [1] |
| Chemerin-9 | GPR1 | NanoBRET Displacement | COS-7 | 15 | [1] |
| Full-Length Chemerin | CMKLR1 | Radioligand Binding (Saturation) | CHO-K1 | KD = 0.88 | [2] |
| Full-Length Chemerin | GPR1 | Radioligand Binding (Saturation) | CHO-K1 | KD = 0.21 | [2] |
Table 2: Functional Potency (EC50)
| Ligand | Receptor | Assay | Cell Line | EC50 (nM) | Reference |
| Full-Length Chemerin | CMKLR1 | IP-One (Gq activation) | COS-7 | 9.0 | [1] |
| Chemerin-9 | CMKLR1 | IP-One (Gq activation) | COS-7 | 387.6 | [1] |
| Full-Length Chemerin | CMKLR1 | β-arrestin Recruitment | HEK293 | ~1-10 | [2] |
| Chemerin-9 | CMKLR1 | β-arrestin Recruitment | HEK293 | >100 | [2] |
| Chemerin-9 | GPR1 | β-arrestin Recruitment | HEK293 | ~1-10 | [2] |
| Full-Length Chemerin | GPR1 | β-arrestin Recruitment | HEK293 | ~1-10 | [2] |
| Chemerin-9 | CMKLR1 | Calcium Mobilization | CHO | ~10-100 | [2] |
| Full-Length Chemerin | CMKLR1 | Calcium Mobilization | CHO | ~1-10 | [2] |
Signaling Pathways
Full-length chemerin and Chemerin-9 activate downstream signaling pathways primarily through the G protein-coupled receptors CMKLR1 and GPR1. However, the nature of their interaction with these receptors, particularly CMKLR1, leads to differences in signaling outcomes.
CMKLR1 Signaling
Full-length chemerin engages CMKLR1 in a "two-site" binding mode. The C-terminal nonapeptide sequence (corresponding to Chemerin-9) inserts into the transmembrane bundle of the receptor, which is sufficient for receptor activation. Additionally, the core domain of the full-length protein interacts with the N-terminus of CMKLR1, leading to a more stable and high-affinity interaction[3]. This enhanced binding is reflected in the higher potency of full-length chemerin in G protein activation and β-arrestin recruitment at CMKLR1. Chemerin-9, lacking the core domain, exhibits a lower affinity and potency at this receptor[1][4]. Both ligands induce signaling through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels, as well as activation of the MAPK/ERK pathway. They also promote calcium mobilization and β-arrestin recruitment.
References
- 1. The Chemerin Receptor CMKLR1 Requires Full‐Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase‐Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into the distinct ligand recognition and signaling of the chemerin receptors CMKLR1 and GPR1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chemerin-9 and Chemerin-15 Potency in CMKLR1 Receptor Activation
For Immediate Release
A comprehensive review of available research highlights the distinct potency profiles of two key chemerin-derived peptides, Chemerin-9 (149-157) and Chemerin-15 (141-155), in the activation of the Chemokine-like Receptor 1 (CMKLR1). While both peptides are C-terminal fragments of the chemerin protein and interact with the same receptor, their biological activities and potencies differ significantly, positioning them for distinct research and therapeutic applications. This guide provides a detailed comparison of their potencies, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Executive Summary
Chemerin-9 is consistently characterized as a potent agonist of CMKLR1, retaining a significant portion of the activity of the full-length chemerin protein. In contrast, Chemerin-15 is primarily recognized for its anti-inflammatory properties, often exhibiting its effects at picomolar to low nanomolar concentrations by inhibiting inflammatory cell responses. Direct head-to-head comparisons of their potency in the same functional assays are limited in publicly available literature, necessitating a comparative analysis based on data from various studies.
Data Presentation: A Comparative Overview of Potency
The following table summarizes the reported potencies of Chemerin-9 and Chemerin-15 from various experimental contexts. It is important to note that direct comparison of EC50 values across different studies and assay formats should be approached with caution due to variations in experimental conditions.
| Peptide | Assay Type | Cell Line/System | Reported Potency (EC50/Effective Concentration) | Reference |
| Chemerin-9 (149-157) | IP1 Accumulation Assay | COS-7 cells transiently expressing CMKLR1 | EC50: 387.6 nM | [1] |
| Calcium Mobilization | CHO cells expressing CMKLR1 | EC50: 7.1 nM | [2] | |
| β-arrestin Recruitment | Not specified | Less potent than full-length chemerin | [3] | |
| Chemerin-15 (141-155) | Macrophage Migration Inhibition | Murine Macrophages | Maximum effect at 0.1–1 nM | |
| Inhibition of Neutrophil Adhesion and Chemotaxis | Human Neutrophils | Effective at 10 pM | [4] | |
| Macrophage Phagocytosis Enhancement | Murine Macrophages | Optimal dose of 1 pM | [5] |
Key Observations:
-
Chemerin-9 demonstrates potent agonism in assays measuring direct receptor activation and downstream signaling, such as calcium mobilization and IP1 accumulation, with EC50 values in the nanomolar range.
-
Chemerin-15 exhibits its most potent effects in functional assays related to inflammation, such as inhibiting immune cell migration and enhancing phagocytosis, at picomolar to low nanomolar concentrations.
-
While both peptides act via CMKLR1, their differing potency profiles suggest they may function as biased agonists, preferentially activating certain downstream signaling pathways over others.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of common experimental protocols used to assess the potency of chemerin peptides.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.
-
Cell Culture and Preparation: HEK293 or CHO cells stably or transiently expressing CMKLR1 are cultured in appropriate media. On the day of the assay, cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Ligand Preparation: A serial dilution of the chemerin peptide (Chemerin-9 or Chemerin-15) is prepared in the assay buffer.
-
Assay Performance: The dye-loaded cells are plated into a microplate. The fluorescent baseline is measured before the automated addition of the peptide dilutions.
-
Data Acquisition and Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is monitored over time using a fluorescence plate reader (e.g., FLIPR). The peak fluorescence response is plotted against the peptide concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.[6][7][8][9][10]
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
-
Cell Line: A commercially available cell line is typically used, which co-expresses CMKLR1 fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment (e.g., PathHunter® assay).[11][12][13]
-
Cell Plating: Cells are seeded into a microplate and incubated to allow for adherence.
-
Compound Addition: Dilutions of the test peptides are added to the cells and incubated for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: The signal is plotted against the peptide concentration to generate a dose-response curve and calculate the EC50 value.
Macrophage Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the ability of a peptide to act as a chemoattractant or to inhibit cell migration.
-
Cell Preparation: Macrophages (e.g., primary bone marrow-derived macrophages or a cell line like RAW 264.7) are harvested and resuspended in a serum-free medium.
-
Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane insert is used. The lower chamber is filled with medium containing the test peptide at various concentrations.
-
Cell Seeding: The macrophages are seeded into the upper chamber of the insert.
-
Incubation: The plate is incubated for several hours to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with DAPI), and counted under a microscope. The results are expressed as the number of migrated cells or as a migration index.[4][14]
Signaling Pathways and Logical Relationships
The interaction of Chemerin-9 and Chemerin-15 with CMKLR1 initiates intracellular signaling cascades. While both peptides utilize this receptor, their downstream effects can vary, suggesting biased agonism.
Caption: Chemerin-9 and Chemerin-15 signaling through CMKLR1.
This diagram illustrates that both Chemerin-9 and Chemerin-15 bind to the CMKLR1 receptor. This binding can lead to the activation of G proteins (Gαi/o) and the recruitment of β-arrestin. These initial events trigger downstream signaling cascades, including calcium mobilization and the activation of MAPK pathways, which ultimately modulate inflammatory responses. The differing potencies and biological outcomes of Chemerin-9 and Chemerin-15 may be explained by biased agonism, where each peptide stabilizes a distinct receptor conformation that preferentially activates a subset of downstream pathways.
Experimental Workflow for Potency Determination
The following diagram outlines a typical workflow for comparing the potency of two peptides like Chemerin-9 and Chemerin-15.
References
- 1. The Chemerin Receptor CMKLR1 Requires Full‐Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase‐Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. ahajournals.org [ahajournals.org]
- 4. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemerin Peptides Promote Phagocytosis in a ChemR23- and Syk-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. bu.edu [bu.edu]
- 10. agilent.com [agilent.com]
- 11. PathHunter® eXpress mCMKLR1 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Chemerin Peptide Analog Stimulates Tumor Growth in Two Xenograft Mouse Models of Human Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Chemerin-9 (149-157) (TFA) Activity with a CMKLR1 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the activity of the CMKLR1 agonist, Chemerin-9 (149-157) (TFA), through the use of a CMKLR1 antagonist. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Unveiling the Chemerin-9/CMKLR1 Axis
Chemerin-9 is a nine-amino acid peptide derived from the C-terminus of the chemerin protein. It is a potent agonist for the Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23.[1][2] The interaction between Chemerin-9 and CMKLR1 triggers a cascade of intracellular signaling events, primarily through G-protein coupling, leading to the phosphorylation of Akt and ERK, and the mobilization of intracellular calcium.[1][2] This signaling axis is implicated in a variety of physiological and pathological processes, including inflammation, immune cell trafficking, and metabolism.
To definitively attribute the observed biological effects of Chemerin-9 to its action on CMKLR1, it is crucial to demonstrate that these effects can be specifically blocked by a CMKLR1 antagonist. This guide focuses on the use of such antagonists to validate the on-target activity of Chemerin-9.
Performance Comparison: Chemerin-9 Activity in the Presence of a CMKLR1 Antagonist
The efficacy of a CMKLR1 antagonist in blocking Chemerin-9 activity can be quantified using various in vitro assays. The following table summarizes key performance metrics for two notable CMKLR1 antagonists, α-NETA and CCX832, in inhibiting Chemerin-9 or chemerin-mediated cellular responses.
| Assay Type | Agonist | Antagonist | Key Parameter | Result |
| β-Arrestin Recruitment | Chemerin-9 (C9) | CCX832 | pA2 | 8.32 ± 0.04 |
| β-Arrestin2 Association | Recombinant Chemerin | α-NETA | IC50 | 375 ± 42 nM |
| Cell Migration (Chemotaxis) | Recombinant Chemerin | α-NETA | IC50 | 6.5 ± 0.7 µM |
Note: The pA2 value represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of Chemerin-9 activity.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CMKLR1 receptor upon agonist binding, a critical step in G-protein coupled receptor (GPCR) desensitization and signaling.
Objective: To quantify the antagonistic effect of a CMKLR1 inhibitor on Chemerin-9-induced β-arrestin recruitment.
Materials:
-
CHO-K1 cells stably co-expressing human CMKLR1 and a β-arrestin reporter system (e.g., DiscoverX PathHunter®)
-
Chemerin-9 (149-157) (TFA)
-
CMKLR1 Antagonist (e.g., CCX832)
-
Assay buffer
-
Detection reagents specific to the reporter system
Procedure:
-
Seed the CMKLR1-expressing cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the CMKLR1 antagonist in assay buffer.
-
Prepare serial dilutions of Chemerin-9 in assay buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Add the Chemerin-9 dilutions to the wells to stimulate the receptors.
-
Incubate for a period sufficient to allow for β-arrestin recruitment (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the agonist dose-response curves in the presence and absence of the antagonist. A rightward shift in the EC50 of Chemerin-9 in the presence of the antagonist indicates competitive antagonism. The pA2 value can be calculated from these shifts.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon CMKLR1 activation by Chemerin-9.
Objective: To determine if a CMKLR1 antagonist can block Chemerin-9-induced calcium flux.
Materials:
-
Cells endogenously or recombinantly expressing CMKLR1 (e.g., HEK293 or CHO cells)
-
Chemerin-9 (149-157) (TFA)
-
CMKLR1 Antagonist (e.g., α-NETA)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Seed the CMKLR1-expressing cells in a 96-well black-walled, clear-bottom plate and incubate overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the CMKLR1 antagonist and Chemerin-9 in assay buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the antagonist at various concentrations, followed by a fixed concentration of Chemerin-9, or co-inject the antagonist and agonist.
-
Monitor the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence signal corresponds to the magnitude of the calcium response. A reduction in the peak signal in the presence of the antagonist demonstrates its inhibitory effect.
Chemotaxis Assay
This assay assesses the ability of a CMKLR1 antagonist to inhibit the migration of cells towards a Chemerin-9 gradient.
Objective: To validate that the chemotactic effect of Chemerin-9 is mediated by CMKLR1.
Materials:
-
CMKLR1-expressing cells capable of migration (e.g., monocytes, macrophages, or transfected cell lines)
-
Chemerin-9 (149-157) (TFA)
-
CMKLR1 Antagonist (e.g., α-NETA)
-
Chemotaxis chamber (e.g., Transwell® inserts with appropriate pore size)
-
Cell culture medium
-
Cell staining and counting reagents
Procedure:
-
Place the chemotaxis chamber inserts into a 24-well plate.
-
Add Chemerin-9 (at a concentration known to induce migration) to the lower chamber.
-
In the upper chamber, add a suspension of CMKLR1-expressing cells that have been pre-incubated with various concentrations of the antagonist or vehicle control.
-
Incubate the plate at 37°C in a CO2 incubator for a duration sufficient to allow cell migration (typically 1-4 hours).
-
Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Data Analysis: Compare the number of migrated cells in the antagonist-treated groups to the vehicle control. A dose-dependent decrease in cell migration in the presence of the antagonist confirms its inhibitory effect on Chemerin-9-induced chemotaxis.
Visualizing the Molecular Interactions and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the Chemerin-9 signaling pathway and a typical experimental workflow for its validation.
Caption: Chemerin-9 signaling pathway and antagonist inhibition.
Caption: A generalized experimental workflow for validation.
References
Comparative Guide to Utilizing α-NETA for Blocking Chemerin-9 (149-157) (TFA) Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of α-NETA, a small molecule antagonist of the Chemokine-Like Receptor 1 (CMKLR1), and its efficacy in blocking the biological effects of Chemerin-9 (149-157), a potent peptide agonist of CMKLR1. This document includes a review of the signaling pathways involved, comparative data with other antagonists, and detailed experimental protocols.
Introduction to Chemerin-9 and its Receptor CMKLR1
Chemerin is an adipokine that plays a crucial role in metabolic and inflammatory processes.[1] Its C-terminal nonapeptide, Chemerin-9 (residues 149-157), is a stable and potent agonist for the G protein-coupled receptor, CMKLR1 (also known as ChemR23).[2][3] The activation of CMKLR1 by Chemerin-9 initiates downstream signaling cascades, primarily through the PI3K/Akt and MAPK/ERK pathways, leading to various cellular responses including immune cell chemotaxis, inflammation, and regulation of adipogenesis.[1][4]
α-Naphthoyl Ethyltrimethylammonium Iodide (α-NETA) is a small molecule antagonist of CMKLR1.[4][5] It is widely used in research to probe the functions of the chemerin/CMKLR1 axis and is being investigated for its therapeutic potential in various diseases, including endometriosis, diabetic nephropathy, and neuroinflammatory conditions.[1][4][6]
The Chemerin-9/CMKLR1 Signaling Pathway and its Inhibition by α-NETA
Chemerin-9 binding to the CMKLR1 receptor, a Gi/o-coupled GPCR, triggers a cascade of intracellular events. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[7] Subsequently, the PI3K/Akt and MAPK/ERK signaling pathways are activated, which are central to many of the cellular responses mediated by Chemerin-9.[1][4] Furthermore, ligand binding to CMKLR1 induces the recruitment of β-arrestin 2, a key event in receptor desensitization and internalization.[7][8]
α-NETA functions as a competitive antagonist at the CMKLR1 receptor.[6] By occupying the ligand-binding site, it prevents Chemerin-9 from activating the receptor, thereby blocking the initiation of the downstream signaling events. This inhibitory action makes α-NETA a valuable tool for studying the physiological and pathological roles of the Chemerin-9/CMKLR1 axis.
Comparison of α-NETA with Other CMKLR1 Antagonists
While α-NETA is a widely used CMKLR1 antagonist, other compounds have also been developed. One notable example is CCX832, a highly selective CMKLR1 antagonist.[7][9] However, the chemical structure of CCX832 is not publicly disclosed.[10] Below is a comparison based on available data.
| Feature | α-NETA | CCX832 |
| Type | Small Molecule | Small Molecule |
| Mechanism | CMKLR1 Antagonist | Selective CMKLR1 Antagonist |
| IC50 (β-arrestin recruitment) | 375 nM (for chemerin)[7][11] | pA2 = 8.32 (for Chemerin-9)[7] |
| Selectivity | Also inhibits GPR1 with ~10-fold lower potency (IC50: 3.4 µM)[7] | Highly selective for CMKLR1 over GPR1[7][9] |
| Availability | Commercially available[2][12] | Not commercially available for general research |
Quantitative Data on α-NETA Efficacy
Experimental data robustly supports the inhibitory effect of α-NETA on chemerin-induced cellular responses.
Inhibition of β-Arrestin2 Recruitment
The recruitment of β-arrestin2 to CMKLR1 is a critical step in signal termination. α-NETA effectively blocks this process.
| Assay | Ligand | Antagonist | IC50 | Reference |
| β-Arrestin2 Recruitment | Chemerin | α-NETA | 375 nM | [7][11] |
Inhibition of Cell Migration
Chemerin is a potent chemoattractant. α-NETA demonstrates a dose-dependent inhibition of chemerin-induced cell migration.
| Assay | Ligand | Antagonist | IC50 | Reference |
| Cell Migration (Transwell) | Chemerin | α-NETA | 6.5 µM | [8][11] |
Inhibition of Downstream Signaling Pathways
Studies have shown that α-NETA significantly reduces the phosphorylation of Akt and ERK1/2, key components of the PI3K/Akt and MAPK/ERK pathways, respectively, in response to chemerin stimulation.[1][4]
Experimental Protocols
Detailed methodologies for key experiments to assess the inhibitory effects of α-NETA on Chemerin-9 signaling are provided below.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to CMKLR1 upon agonist stimulation, which is a hallmark of GPCR activation. The PathHunter® β-arrestin assay is a common platform for this purpose.[13][14]
Principle: This assay utilizes enzyme fragment complementation. CMKLR1 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor). Upon agonist-induced interaction of CMKLR1 and β-arrestin, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[13]
Protocol:
-
Cell Culture: Use a cell line stably co-expressing the CMKLR1-ProLink fusion protein and the β-arrestin-Enzyme Acceptor fusion protein. Culture cells to log phase.
-
Cell Plating: Seed the cells into a 384-well white, clear-bottom assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of α-NETA and the agonist Chemerin-9 in an appropriate assay buffer.
-
Antagonist Incubation: Add the diluted α-NETA to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add Chemerin-9 (at a concentration of EC80) to the wells and incubate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagent, incubate for 60 minutes at room temperature, and measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the antagonist concentration and determine the IC50 value.
Chemotaxis (Cell Migration) Assay
This assay quantifies the ability of cells to migrate towards a chemoattractant, such as Chemerin-9, and the inhibition of this migration by antagonists like α-NETA. The Boyden chamber or Transwell® assay is a standard method.
Principle: A porous membrane separates an upper and a lower chamber. Cells are placed in the upper chamber, and a solution containing the chemoattractant is placed in the lower chamber. Cells migrate through the pores towards the chemoattractant. The number of migrated cells is then quantified.
Protocol:
-
Cell Preparation: Culture CMKLR1-expressing cells (e.g., macrophages or a transfected cell line) and starve them in a serum-free medium for several hours before the assay.
-
Assay Setup: Place Transwell® inserts (with appropriate pore size) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add medium containing Chemerin-9 to the lower chamber. Add medium with or without various concentrations of α-NETA to both the upper and lower chambers.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium (containing the corresponding α-NETA concentration) and add them to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours).
-
Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Data Analysis: Plot the number of migrated cells against the antagonist concentration to determine the IC50.
Western Blotting for Phosphorylated Akt and ERK
This technique is used to detect the phosphorylation status of Akt and ERK, which indicates the activation of their respective signaling pathways.
Protocol:
-
Cell Culture and Treatment: Culture CMKLR1-expressing cells and starve them overnight. Pre-treat the cells with various concentrations of α-NETA for a specified time, followed by stimulation with Chemerin-9 for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) overnight at 4°C. In parallel, probe separate blots with antibodies for total Akt and total ERK as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of p-Akt and p-ERK to their respective total protein levels.
References
- 1. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression | Semantic Scholar [semanticscholar.org]
- 6. CMKLR1 Antagonist Alpha-NETA Protects against Diabetic Nephropathy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. International Union of Basic and Clinical Pharmacology CIII: Chemerin Receptors CMKLR1 (Chemerin1) and GPR1 (Chemerin2) Nomenclature, Pharmacology, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel CMKLR1 Small Molecule Antagonist Suppresses CNS Autoimmune Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemerin Elicits Potent Constrictor Actions via Chemokine-Like Receptor 1 (CMKLR1), not G-Protein-Coupled Receptor 1 (GPR1), in Human and Rat Vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CMKLR1 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Response of Human and Mouse CMKLR1 to Chemerin-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the response of human and mouse Chemokine-like Receptor 1 (CMKLR1) to the C-terminal nonapeptide of chemerin, Chemerin-9. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support research and drug development efforts targeting the chemerin/CMKLR1 axis.
Introduction
Chemerin, an adipokine and chemoattractant, exerts its biological effects through its primary receptor, CMKLR1 (also known as ChemR23). The C-terminal peptide, Chemerin-9, is a potent agonist of CMKLR1 and is the focus of much research due to its involvement in both inflammatory and metabolic processes.[1][2][3] Understanding the species-specific differences in the CMKLR1 response to Chemerin-9 is crucial for the translation of pre-clinical findings in mouse models to human applications. Human and mouse CMKLR1 share approximately 80% sequence identity, suggesting a degree of functional conservation.[4] This guide aims to provide a clear comparison of the available data for both species.
Quantitative Comparison of Chemerin-9 Activity
The potency of Chemerin-9 at human and mouse CMKLR1 has been characterized, revealing a notable difference in the half-maximal effective concentration (EC50).
| Parameter | Human CMKLR1 | Mouse CMKLR1 | Reference |
| EC50 (Potency) | 7.1 nM | 42 nM | [5][6][7][8] |
| Efficacy (Emax) | Data not available for direct comparison | Data not available for direct comparison |
Table 1: Comparison of Chemerin-9 Potency at Human and Mouse CMKLR1.
Signaling Pathways
Upon activation by Chemerin-9, both human and mouse CMKLR1 initiate downstream signaling cascades primarily through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, activation of phospholipase C (PLC) triggers the mobilization of intracellular calcium.[8] Furthermore, CMKLR1 activation instigates the recruitment of β-arrestins, which can mediate G protein-independent signaling and are involved in receptor desensitization and internalization. A key downstream consequence of these signaling events is the phosphorylation of Mitogen-Activated Protein Kinases (MAPK), such as ERK1/2.[9][10] While the general signaling pathways are conserved, subtle differences in the kinetics or magnitude of these responses between human and mouse CMKLR1 may exist but are not yet fully characterized in comparative studies.
CMKLR1 Signaling Pathway Diagram
Caption: Chemerin-9 activated CMKLR1 signaling cascade.
Experimental Protocols
This section provides an overview of common experimental methodologies used to assess the response of CMKLR1 to Chemerin-9.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Principle: CMKLR1 activation by Chemerin-9 leads to the activation of the Gq/11 pathway, stimulating phospholipase C (PLC) and subsequent release of calcium from intracellular stores. This transient increase in cytosolic calcium is detected using a calcium-sensitive fluorescent dye.
Protocol Outline:
-
Cell Culture: Cells stably or transiently expressing either human or mouse CMKLR1 are seeded into 96-well black-walled, clear-bottom plates and cultured to near confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 1 hour at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of varying concentrations of Chemerin-9.
-
Data Acquisition: Fluorescence intensity is measured kinetically for a period of time (e.g., 1-2 minutes) immediately following compound addition.
-
Data Analysis: The peak fluorescence response is normalized to the baseline, and the resulting data are plotted against the logarithm of the Chemerin-9 concentration to determine the EC50 value.
Chemotaxis Assay
This assay quantifies the directed migration of cells towards a chemoattractant.[11]
Principle: Chemerin-9 acts as a chemoattractant for cells expressing CMKLR1, inducing their migration along a concentration gradient. The Boyden chamber assay is a common method to measure this response.
Protocol Outline:
-
Cell Preparation: CMKLR1-expressing cells (e.g., immune cells or transfected cell lines) are harvested, washed, and resuspended in a serum-free medium.
-
Assay Setup: A multi-well chemotaxis chamber with a porous membrane (e.g., 5 µm pores) separating the upper and lower wells is used.
-
Chemoattractant Gradient: Varying concentrations of Chemerin-9 are added to the lower chambers.
-
Cell Migration: The cell suspension is added to the upper chambers. The plate is incubated for a period (e.g., 90 minutes to several hours) at 37°C to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.
-
Quantification: Non-migrated cells are removed from the upper surface of the membrane. The number of cells that have migrated to the lower chamber or the underside of the membrane is quantified. This can be done by cell counting using a microscope, flow cytometry, or by using a fluorescent dye to label the migrated cells and measuring the fluorescence.
-
Data Analysis: The number of migrated cells is plotted against the concentration of Chemerin-9 to generate a dose-response curve and determine the EC50 for chemotaxis.
Experimental Workflow Diagram
Caption: Workflow for key CMKLR1 functional assays.
Conclusion
The available evidence indicates that while the fundamental signaling mechanisms of CMKLR1 in response to Chemerin-9 are conserved between humans and mice, there is a notable difference in potency, with the human receptor being more sensitive. This distinction is critical for the design and interpretation of preclinical studies and for the development of therapeutic agents targeting the chemerin/CMKLR1 system. Further research is warranted to elucidate any potential species-specific differences in the efficacy and downstream functional consequences of CMKLR1 activation.
References
- 1. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemerin-9, Mouse | Other Chemokine Receptors | Tocris Bioscience [tocris.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. Chemerin-9, Mouse (7117) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. Chemerin-9, Human | Other Chemokine Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Unraveling the Chemerin-9 Binding Site on CMKLR1: A Comparative Guide to Mutagenesis Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data from mutagenesis studies aimed at confirming the Chemerin-9 binding site on the Chemokine-like Receptor 1 (CMKLR1). This analysis, supported by detailed experimental protocols and visual workflows, offers a comprehensive resource for understanding the molecular interactions crucial for CMKLR1-mediated signaling and for the development of novel therapeutics targeting this pathway.
Recent research, including cryo-electron microscopy studies, has significantly advanced our understanding of how Chemerin-9, a potent nonapeptide agonist, activates CMKLR1.[1] Mutagenesis studies have been instrumental in pinpointing the specific amino acid residues within CMKLR1 that are critical for this interaction. This guide synthesizes the findings from key publications to provide a clear comparison of the impact of various mutations on receptor activation.
Comparative Analysis of CMKLR1 Mutants
The following tables summarize the quantitative data from functional assays, primarily calcium (Ca²⁺) flux assays, which measure the potency of Chemerin-9 and its analogs in activating wild-type and mutant CMKLR1. The data is presented as pEC50 values, where a higher value indicates greater potency.
Table 1: Effect of CMKLR1 Mutations on Chemerin-9-Induced Receptor Activation
| CMKLR1 Mutant | Chemerin-9 pEC50 (mean ± SEM) | Fold Change vs. Wild Type | Reference |
| Wild Type | 8.6 ± 0.15 | - | |
| F88²⁵³A | ~6.6 | ~100-fold decrease | [1][2] |
| F88²⁵³L | Not specified | Significant decrease | [1] |
| F88²⁵³H | Not specified | Significant decrease | [1] |
| H95²⁶⁰A | Not specified | - | [1] |
| Y276⁶⁵¹A | Not specified | - | [1] |
| F294⁷³¹A | Not specified | Decrease in potency | [1] |
| F294⁷³¹L | Not specified | Increased max response | [1][3] |
| F294⁷³¹H | Not specified | Decrease in potency | [1][3] |
| R178⁴⁶⁴A | No activity | Complete loss | [4] |
| R178⁴⁶⁴Q | No activity | Complete loss | [4] |
| R224⁵⁴²A | No activity | Complete loss | [4] |
| R224⁵⁴²Q | No activity | Complete loss | [4] |
Note: Superscript numbers (e.g., 2.53) refer to the Ballesteros-Weinstein numbering scheme for GPCRs.
Table 2: Comparison of Ligand Activity on Wild Type CMKLR1
| Ligand | pEC50 / EC50 | Comments | Reference |
| Chemerin-9 (C9) | pEC50 = 8.6 ± 0.15 | Potent agonist | |
| [A8]-Chemerin-9 ([A8]-C9) | Lost nearly all activity | Phe156 (position 8) is crucial | [1] |
| Cyclic Chemerin-9 (cC9) | Equally potent to C9 | Shares interactions with C9 | [5][6] |
| ChemerinS157 (full-length) | Tolerates most deep binding site mutations | N-terminus interaction is key | [5][6][7] |
Key Residues in the Chemerin-9 Binding Pocket
Mutagenesis studies have highlighted several key residues and regions within CMKLR1 that are essential for Chemerin-9 binding and receptor activation:
-
Phenylalanine at position 88 (F88²⁵³): This residue is a critical interaction point for the phenylalanine at position 8 of Chemerin-9 (Phe156).[1][2] Mutation of F88 to alanine significantly reduces the potency of Chemerin-9.[1][2]
-
Aromatic Residues (H95²⁶⁰ and Y276⁶⁵¹): These residues also contribute to the hydrophobic and π-π interactions with Phe156 of Chemerin-9.[1][3]
-
Phenylalanine at position 294 (F294⁷³¹): Located in the extracellular region, this residue interacts with the N-terminal tyrosine of Chemerin-9 (Tyr149) through a π-π interaction.[1][3]
-
Arginines at positions 178 (R178⁴⁶⁴) and 224 (R224⁵⁴²): These positively charged residues form a crucial interaction with the negatively charged C-terminal carboxylate group of Chemerin-9's final residue, Ser157.[4] Mutations of these arginines to uncharged residues result in a complete loss of signaling activity.[4]
-
N-terminus: The N-terminal region of CMKLR1 is particularly important for the stable binding of the full-length chemerin protein (ChemerinS157), an interaction not observed with the shorter Chemerin-9 peptide.[5][6][7] This suggests a two-site binding model for the endogenous ligand.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the reviewed literature.
Site-Directed Mutagenesis
Objective: To introduce specific amino acid substitutions into the CMKLR1 gene.
Protocol:
-
Plasmid Template: A plasmid vector containing the coding sequence of wild-type human CMKLR1 is used as the template.
-
Primer Design: Appropriate primer pairs containing the desired mutation are designed using software such as NEBaseChanger.[1]
-
PCR Amplification: Site-directed mutagenesis is performed using a high-fidelity DNA polymerase, such as Q5® Site-Directed Mutagenesis Kit (New England Biolabs).[1]
-
Template Removal: The parental, non-mutated plasmid DNA is digested using a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: The mutated plasmid DNA is transformed into competent E. coli for amplification.
-
Verification: The identity of the generated constructs is confirmed by Sanger sequencing.[1]
Calcium (Ca²⁺) Flux Assay
Objective: To measure the intracellular calcium mobilization following CMKLR1 activation, which is a downstream event of G-protein coupling.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with the plasmid encoding either wild-type CMKLR1 or a mutant variant.[1] A plasmid for a chimeric G-protein (e.g., GαΔ6qi4myr) is often co-transfected to enhance the signal.[1]
-
Cell Plating: Transfected cells are seeded into 96-well or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at a controlled temperature.
-
Ligand Stimulation: A baseline fluorescence reading is taken before the addition of varying concentrations of Chemerin-9 or its analogs.
-
Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is measured over time using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Concentration-response curves are generated, and pEC50 values are calculated using software like GraphPad Prism.[5]
Visualizing the Workflow and Signaling Pathway
The following diagrams, created using the DOT language, illustrate the experimental workflow for mutagenesis studies and the signaling pathway of CMKLR1 activation.
Caption: Experimental workflow for CMKLR1 mutagenesis and functional analysis.
Caption: CMKLR1 signaling pathway upon Chemerin-9 binding.
Alternative Chemerin Receptors: A Brief Comparison
While CMKLR1 is the most studied receptor for chemerin, another G protein-coupled receptor, GPR1 , also binds chemerin and Chemerin-9.[8][9] Notably, GPR1 exhibits high affinity for both full-length chemerin and Chemerin-9, whereas CMKLR1 requires the full-length protein for stable, high-affinity binding, suggesting differences in their ligand recognition mechanisms.[9] A third receptor, CCRL2 , binds chemerin but does not appear to signal, potentially acting as a scavenger receptor.[10] These alternative receptors provide additional avenues for research and potential therapeutic targeting within the chemerin system.
Conclusion
The mutagenesis studies detailed in this guide provide compelling evidence for the specific molecular interactions governing Chemerin-9 binding to CMKLR1. The identification of key residues in the binding pocket, particularly the aromatic and charged amino acids, offers a solid foundation for the structure-based design of novel CMKLR1 modulators. The comparative data presented here serves as a valuable resource for researchers aiming to further elucidate the pharmacology of the chemerin system and to develop targeted therapies for inflammatory and metabolic diseases.
References
- 1. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Binding Mode of Cyclic Chemerin-9 Peptide and ChemerinS157 Protein at CMKLR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable Binding of Full-Length Chemerin Is Driven by Negative Charges in the CMKLR1 N Terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-binding and -scavenging of the chemerin receptor GPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chemerin Receptor CMKLR1 Requires Full‐Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase‐Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Radioligand and Alternative Binding Assays for the Chemerin-9/CMKLR1 Interaction
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of radioligand binding assays for Chemerin-9 and its receptor, CMKLR1, with a leading fluorescence-based alternative. Detailed experimental protocols and supporting data are presented to aid in assay selection and development.
The interaction between the C-terminal nonapeptide of chemerin, Chemerin-9 (YFPGQFAFS), and its G protein-coupled receptor, Chemokine-like Receptor 1 (CMKLR1), is a key area of investigation in inflammation, metabolism, and immune response. Accurate and robust methods for quantifying this interaction are crucial for advancing research and drug discovery in these fields. This guide details the established radioligand binding assay and compares it with a modern, non-radioactive alternative, the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay.
Performance Comparison: Radioligand vs. NanoBRET Assays
The choice of a binding assay often depends on a balance of factors including sensitivity, throughput, cost, and safety. Radioligand assays have long been the gold standard for their direct measurement of binding affinity. However, fluorescence-based technologies like NanoBRET offer a compelling alternative without the need for radioactive materials.
| Parameter | Radioligand Binding Assay ([125I]-Chemerin) | NanoBRET™ Binding Assay (TAMRA-Chemerin-9) |
| Principle | Measures the displacement of a radiolabeled ligand ([125I]-Chemerin) from the receptor by an unlabeled competitor (Chemerin-9). | Measures the resonance energy transfer between a NanoLuc® luciferase-tagged receptor (Nluc-CMKLR1) and a fluorescently labeled ligand (TAMRA-Chemerin-9). |
| Binding Affinity (Ki) | ~15 nM for Chemerin-9 displacement of [125I]-chemerin at Nluc-GPR1 (as a proxy).[1] | ~31.8 nM for Chemerin displacement of [K141(TAMRA)]ChemS157 at Nluc-CMKLR1.[1] |
| Functional Potency (EC50) | Not directly measured in binding assay. | ~4.9 nM for TAMRA-C9 at Nluc-GPR1 (as a proxy).[1] |
| Advantages | - Direct measurement of binding. - High sensitivity. - Well-established methodology. | - Non-radioactive, enhancing safety. - Suitable for live-cell assays. - Allows for real-time measurements.[2] |
| Disadvantages | - Requires handling of radioactive materials and specialized disposal. - Endpoint assay. - Potential for radioligand-induced artifacts. | - Requires genetic modification of the receptor. - Potential for steric hindrance from tags. - Indirect measurement of binding. |
CMKLR1 Signaling Pathway
Upon binding of Chemerin-9, CMKLR1 primarily couples to the Gαi/o subunit of the heterotrimeric G protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the mobilization of intracellular calcium. Downstream, this signaling activates key pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2 and p38, and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. These pathways can ultimately lead to the activation of the NF-κB transcription factor, which plays a critical role in the inflammatory response.
Caption: CMKLR1 signaling cascade upon Chemerin-9 binding.
Experimental Protocols
Radioligand Competition Binding Assay ([125I]-Chemerin vs. Chemerin-9)
This protocol describes a whole-cell competition binding assay to determine the binding affinity of Chemerin-9 for CMKLR1.
Materials:
-
CHO-K1 cells stably expressing human CMKLR1
-
Binding Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4
-
[125I]-Chemerin (Radioligand)
-
Unlabeled Chemerin-9 (Competitor)
-
Unlabeled Chemerin (for non-specific binding determination)
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Culture CHO-K1-CMKLR1 cells to confluence, harvest, and resuspend in Binding Buffer to a concentration of 1x106 cells/mL.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of cell suspension + 50 µL of [125I]-Chemerin (final concentration ~0.1 nM) + 50 µL of Binding Buffer.
-
Non-specific Binding: 50 µL of cell suspension + 50 µL of [125I]-Chemerin + 50 µL of unlabeled Chemerin (final concentration ~300 nM).
-
Competition: 50 µL of cell suspension + 50 µL of [125I]-Chemerin + 50 µL of varying concentrations of unlabeled Chemerin-9.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate, washing 3-4 times with ice-cold Binding Buffer to separate bound from free radioligand.
-
Counting: Add scintillation fluid to each filter and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competitor counts. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand competition binding assay workflow.
NanoBRET™ Live-Cell Binding Assay
This protocol outlines a NanoBRET™ assay to measure the binding of a fluorescently labeled Chemerin-9 to CMKLR1 in live cells.
Materials:
-
HEK293 cells transiently or stably expressing N-terminally Nluc-tagged CMKLR1
-
Opti-MEM® I Reduced Serum Medium
-
TAMRA-Chemerin-9 (Fluorescent Ligand)
-
Unlabeled Chemerin-9 (Competitor)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
-
Plate reader capable of measuring luminescence at 460 nm and >610 nm
Procedure:
-
Cell Seeding: Seed Nluc-CMKLR1 expressing HEK293 cells in white 96-well plates and incubate overnight.
-
Ligand Preparation: Prepare serial dilutions of unlabeled Chemerin-9 and a fixed concentration of TAMRA-Chemerin-9 in Opti-MEM®.
-
Assay Setup:
-
Remove growth media from cells.
-
Add the prepared ligand solutions (unlabeled competitor and fluorescent ligand) to the respective wells.
-
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including the extracellular inhibitor. Add this solution to all wells.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Measurement: Read the plate on a luminometer, measuring both the donor emission (460 nm) and the acceptor emission (>610 nm).
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio as a function of the unlabeled competitor concentration and fit the curve to determine the IC50.
Caption: NanoBRET™ live-cell binding assay workflow.
References
A Researcher's Guide: Comparing TFA and Acetate Salt Forms of Chemerin-9 in Functional Assays
For researchers, scientists, and drug development professionals, the choice of peptide salt form can have significant implications for experimental outcomes. This guide provides a comprehensive comparison of the trifluoroacetate (TFA) and acetate salt forms of Chemerin-9, a potent nonapeptide agonist of the chemokine-like receptor 1 (CMKLR1). While direct comparative data is limited in publicly available literature, this document outlines the potential performance differences based on the known effects of these counter-ions, and provides detailed experimental protocols to enable researchers to conduct their own evaluations.
Chemerin-9, corresponding to the C-terminal nine amino acids of the full-length chemerin protein, is a critical tool for studying a variety of physiological processes, including immune responses, adipocyte differentiation, and glucose metabolism.[1][2][3] It is a potent agonist of CMKLR1, stimulating downstream signaling pathways such as Akt and ERK phosphorylation.[1][2][3] Synthetic peptides like Chemerin-9 are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with TFA as an ion-pairing agent, resulting in the peptide being isolated as a TFA salt. However, residual TFA can interfere with biological assays, making it crucial to consider the potential impact of the counter-ion on experimental results. Acetate is a common alternative salt form that is considered more biocompatible.
Potential Performance Differences: TFA vs. Acetate
-
Physicochemical Properties: The counter-ion can affect the secondary structure of a peptide. While this has not been specifically documented for Chemerin-9, a change in conformation could potentially impact its binding affinity to CMKLR1 and, consequently, its biological activity.
-
Toxicity: Some studies have suggested that TFA salts of peptides can be more toxic to cells than their acetate counterparts. This is a critical consideration in any cell-based assay, as cellular stress or death can confound the interpretation of functional readouts.
Given these potential variables, it is highly recommended that researchers either perform a salt exchange to a more biocompatible counter-ion like acetate or, at a minimum, perform head-to-head comparisons of the two salt forms in their specific assay systems.
Quantitative Data Summary
The following table summarizes available potency data for Chemerin-9. It is important to note that the salt form is often not specified in publications. Given that TFA is the standard counter-ion following peptide synthesis and purification, it is highly probable that the data below corresponds to the TFA salt form. No direct comparative data for the acetate salt form of Chemerin-9 was found in the public domain.
| Assay Type | Receptor | Cell Line | Parameter | Reported Value | Salt Form (Presumed) |
| CMKLR1 Agonist Activity | mCMKLR1 | - | EC50 | 42 nM | TFA |
| Calcium Mobilization | hCMKLR1 | HEK293 | EC50 | 13 nM | TFA |
Data is based on available literature and the salt form is presumed to be TFA where not explicitly stated.
Signaling Pathways and Experimental Workflows
To facilitate the direct comparison of Chemerin-9 salt forms, this guide provides detailed diagrams and protocols for key functional assays.
Chemerin-9 Signaling Pathway
Chemerin-9 binding to its G protein-coupled receptor, CMKLR1, initiates a signaling cascade that leads to various cellular responses. The diagram below illustrates the canonical pathway leading to calcium mobilization and cell migration.
Caption: Chemerin-9 signaling through the CMKLR1 receptor.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the stimulation of CMKLR1 by Chemerin-9.
Caption: Workflow for a calcium mobilization assay.
-
Cell Culture: Culture HEK293 cells stably or transiently expressing human CMKLR1 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Aspirate the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2 µM), in HBSS for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of Chemerin-9 (both TFA and acetate salt forms) in HBSS.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FlexStation) to measure the baseline fluorescence. Add the Chemerin-9 dilutions to the wells and immediately begin recording the fluorescence intensity at excitation/emission wavelengths appropriate for the chosen dye (e.g., 340/510 nm and 380/510 nm for Fura-2).
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two emission wavelengths to determine the intracellular calcium concentration. Plot the peak fluorescence ratio against the logarithm of the Chemerin-9 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each salt form.
Chemotaxis Assay
This assay quantifies the migration of cells towards a chemoattractant, in this case, Chemerin-9.
Caption: Workflow for a chemotaxis assay.
-
Cell Preparation: Use a cell line that expresses CMKLR1, such as human monocytic THP-1 cells. Culture the cells in RPMI-1640 medium supplemented with 10% FBS. Prior to the assay, starve the cells in serum-free medium for 4-6 hours.
-
Assay Plate Preparation: Use a 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane. In the lower wells, add serial dilutions of Chemerin-9 (both TFA and acetate salt forms) in serum-free medium.
-
Cell Seeding: Resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL. Add 50 µL of the cell suspension to the upper chamber of each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3 hours to allow for cell migration.
-
Quantification of Migration: After incubation, carefully remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., Diff-Quik).
-
Data Analysis: Count the number of migrated cells in several high-power fields for each well using a microscope. Alternatively, migrated cells can be quantified by eluting the stain and measuring the absorbance with a plate reader. Plot the number of migrated cells against the Chemerin-9 concentration to determine the optimal chemotactic concentration for each salt form.
Receptor Binding Assay
This assay measures the direct interaction of Chemerin-9 with its receptor, CMKLR1. A NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a suitable method.
Caption: Workflow for a NanoBRET receptor binding assay.
-
Constructs: Generate a mammalian expression vector encoding human CMKLR1 with an N-terminal NanoLuciferase (Nluc) tag. Synthesize Chemerin-9 with a fluorescent label, such as TAMRA, at the N-terminus.
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with the CMKLR1-Nluc plasmid using a suitable transfection reagent.
-
Binding Assay: 24 hours post-transfection, harvest the cells and resuspend them in assay buffer (e.g., HBSS with 0.1% BSA). In a white 96-well plate, add a fixed concentration of the fluorescently labeled Chemerin-9 to the cells. Then, add increasing concentrations of unlabeled Chemerin-9 (both TFA and acetate salt forms) to compete for binding.
-
BRET Measurement: Add the NanoLuciferase substrate (e.g., furimazine) to each well and immediately measure the luminescence at two wavelengths: one corresponding to the donor emission (e.g., 460 nm) and one to the acceptor emission (e.g., 590 nm for TAMRA).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the unlabeled Chemerin-9 concentration. Fit the data to a one-site competition binding curve to determine the IC50 for each salt form, from which the binding affinity (Ki) can be calculated.
Conclusion
The choice of counter-ion for synthetic peptides like Chemerin-9 is a critical experimental variable that can significantly impact the observed biological activity and physicochemical properties. While direct comparative data for the TFA and acetate salt forms of Chemerin-9 are lacking in the current literature, the potential for interference by TFA in cell-based assays is well-documented. Researchers are strongly encouraged to consider the use of the more biocompatible acetate salt form or to perform rigorous side-by-side comparisons to fully characterize the activity of their Chemerin-9 preparations. The experimental protocols provided in this guide offer a starting point for such evaluations, enabling a more accurate and reproducible understanding of Chemerin-9's role in health and disease.
References
Unveiling the Therapeutic Potential of Chemerin-9 (149-157) (TFA): An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of Chemerin-9 (149-157) (TFA), a potent agonist of the Chemokine-like Receptor 1 (CMKLR1), against relevant alternatives. The information presented is supported by experimental data from various preclinical studies, with a focus on quantitative outcomes, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
At a Glance: Chemerin-9's Therapeutic Promise
Chemerin-9, a nine-amino acid peptide derived from the C-terminus of the chemerin protein, has emerged as a promising therapeutic agent in a range of preclinical disease models. Its primary mechanism of action involves the activation of CMKLR1, a G protein-coupled receptor, which triggers downstream signaling cascades that modulate inflammation, metabolism, and cellular migration. In vivo studies have demonstrated its potential in mitigating conditions such as atherosclerosis, diabetes, and neuroinflammation-associated memory impairment.
Comparative Efficacy: Chemerin-9 in Animal Models
The following tables summarize the key quantitative outcomes from in vivo studies investigating the therapeutic effects of Chemerin-9 in various disease models.
Table 1: Atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) Mice
| Treatment Group | Dosage & Administration | Duration | Key Outcomes | Percentage Change vs. Control | Citation |
| Chemerin-9 | 4-week infusion | 4 weeks | Decreased aortic atherosclerotic lesion areas | Significant reduction | [1][2][3][4] |
| Reduced intraplaque macrophage and smooth muscle cell content | Significant reduction | [1][2][4] | |||
| Vehicle Control | N/A | 4 weeks | Baseline atherosclerotic lesion development | N/A | [1][2][4] |
Table 2: Pancreatogenic Diabetes Mellitus (PDM) in Mice
| Treatment Group | Dosage & Administration | Duration | Key Outcomes | Result | Citation |
| Chemerin-9 | 0.2 mg/kg; intraperitoneal injection; daily | 42 days | Alleviated glucose intolerance and insulin resistance | Significant improvement | [5][6][7][8] |
| Increased serum chemerin levels | Significant increase | [5][7] | |||
| Increased mRNA expression of GLUT2 and PDX1 | Significant increase | [5][7] | |||
| Control | N/A | 42 days | Progressive glucose intolerance and insulin resistance | N/A | [5][7] |
Table 3: Aβ1-42-Induced Memory Impairment in Mice
| Treatment Group | Dosage & Administration | Duration | Key Outcomes | Result | Citation |
| Chemerin-9 | 8 µg/kg; intracerebroventricular injection | Not specified | Ameliorated Aβ1–42-induced memory impairment | Significant improvement in Novel Object Recognition and Object Location Recognition tasks | [9][10] |
| Significantly inhibited increases in pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in the hippocampus | Significant reduction | [9][10] | |||
| Aβ1-42 Control | N/A | Not specified | Induced memory deficits and neuroinflammation | N/A | [9][10] |
Head-to-Head: Chemerin-9 vs. Resolvin E1
Resolvin E1 (RvE1), an omega-3 fatty acid-derived lipid mediator, is another endogenous ligand for CMKLR1, known for its potent pro-resolving and anti-inflammatory properties. Several studies have investigated its effects in similar disease models, providing a basis for comparison with Chemerin-9.
Table 4: Comparison of Chemerin-9 and Resolvin E1 in Diabetic Cognitive Impairment
| Treatment Group | Dosage & Administration | Key Outcomes in Diabetic Mice | Citation |
| Chemerin-9 | 60 µg/kg | Ameliorated learning and memory dysfunction | [11] |
| Attenuated oxidative stress | [11] | ||
| Inhibited NLRP3 inflammasome activation | [11] | ||
| Resolvin E1 | 6 µg/kg | Ameliorated learning and memory dysfunction | [11] |
| Attenuated oxidative stress | [11] | ||
| Inhibited NLRP3 inflammasome activation | [11] |
Understanding the Mechanism: The Chemerin-9 Signaling Pathway
Chemerin-9 exerts its effects by binding to and activating CMKLR1, a Gi/o-coupled GPCR. This initiates a cascade of intracellular events that ultimately lead to the observed therapeutic outcomes.
References
- 1. Chemerin-9, a potent agonist of chemerin receptor (ChemR23), prevents atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Regulatory effect of chemerin and therapeutic efficacy of chemerin-9 in pancreatogenic diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulatory effect of chemerin and therapeutic efficacy of chemerin‑9 in pancreatogenic diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Chemerin-9 Peptide Enhances Memory and Ameliorates Aβ1-42-Induced Object Memory Impairment in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ChemR23 signaling ameliorates cognitive impairments in diabetic mice via dampening oxidative stress and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Chemerin-9 (149-157) (TFA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Chemerin-9 (149-157) (TFA). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While Chemerin-9 (149-157) itself is not classified as a hazardous substance, the Trifluoroacetic acid (TFA) salt is highly corrosive and its vapor is irritating.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory to mitigate risks of exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles with Side Shields | Required at all times to protect against splashes. A face shield should be worn over goggles when handling larger quantities (>50 mL).[3] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[3] Double-gloving is recommended.[4] Gloves must be changed immediately if contaminated.[4] |
| Body Protection | Laboratory Coat | Provides a barrier against spills and contamination of personal clothing.[5][6] |
| Respiratory Protection | Suitable Respirator | Recommended, especially when handling the powder form to avoid inhalation of dust and aerosols.[7] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[7][8] |
| Foot Protection | Closed-toe Shoes | Required to protect feet from spills and falling objects.[5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of Chemerin-9 (149-157) (TFA) from receipt to use in experiments.
2.1. Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.[2]
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[8][9] The recommended storage temperature is -20°C.[10][11] Keep the container tightly sealed.[8]
2.2. Preparation and Use
-
Work Area Preparation: All handling of Chemerin-9 (149-157) (TFA), especially the powder, should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[8]
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as detailed in Table 1.
-
Weighing: If weighing the powdered peptide, do so carefully within the fume hood to avoid creating dust.
-
Dissolving: When preparing solutions, add the solvent to the peptide slowly. If diluting with water, be aware that mixing trifluoroacetic acid and water can generate heat.[1]
-
Transport: When moving the compound, use secondary containment to prevent spills.[8]
2.3. Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][8] Seek prompt medical attention.[7]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water for at least 15 minutes in an emergency shower.[8] Seek medical attention.[8]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[7] Seek immediate medical attention.
-
Spill: For small spills, absorb with an inert material like vermiculite or sand, then place in a sealed container for disposal.[2] For large spills (>50 mL), evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[2][8]
Disposal Plan
All waste containing Chemerin-9 (149-157) (TFA) must be treated as hazardous waste due to the TFA content.
-
Waste Collection: Collect all waste materials (including contaminated gloves, wipes, and containers) in a designated, clearly labeled, and sealed hazardous waste container.[2][8]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[2]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[2]
-
Disposal: Arrange for a chemical waste pickup through your institution's EH&S department.[8] Do not pour this waste down the drain.[8]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of Chemerin-9 (149-157) (TFA).
Caption: Workflow for handling Chemerin-9 (149-157) (TFA).
References
- 1. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 2. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 7. chemscene.com [chemscene.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. fishersci.com [fishersci.com]
- 10. shop.bio-connect.nl [shop.bio-connect.nl]
- 11. peptide.co.jp [peptide.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
